molecular formula C8H3ClN2S B1506036 4-Chlorobenzo[d]thiazole-2-carbonitrile CAS No. 1188232-19-0

4-Chlorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1506036
CAS No.: 1188232-19-0
M. Wt: 194.64 g/mol
InChI Key: RKSFAGLRRUAFLU-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]thiazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H3ClN2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSFAGLRRUAFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717157
Record name 4-Chloro-1,3-benzothiazole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188232-19-0
Record name 4-Chloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzo[d]thiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The document details a robust and validated two-step synthetic pathway, commencing with the synthesis of the 2-amino-4-chlorobenzothiazole intermediate, followed by a copper-catalyzed Sandmeyer cyanation. Each stage is presented with an in-depth, step-by-step protocol, elucidated reaction mechanisms, and critical insights into experimental choices. Furthermore, a complete guide to the structural characterization of the final product using modern analytical techniques—including NMR, IR, and Mass Spectrometry—is provided, supported by reference data. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel benzothiazole derivatives.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered substantial interest across various scientific disciplines. Their unique structural and electronic properties make them privileged scaffolds in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The functionalization of the benzothiazole core is pivotal to modulating its pharmacological profile.

The target molecule, this compound, incorporates two key functionalities that enhance its utility as a synthetic building block:

  • The 2-Carbonitrile Group: The nitrile moiety is a highly versatile functional group. It can be readily transformed into other essential functionalities such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse library of derivatives.[2] Moreover, the nitrile group can act as a key pharmacophoric element, engaging in hydrogen bonding and other critical interactions with biological targets.

  • The 4-Chloro Substituent: The presence of a chlorine atom on the benzene ring significantly influences the molecule's electronic properties and lipophilicity. It also serves as a handle for further modifications through cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide outlines a reliable synthetic route to this valuable compound, beginning with its essential precursor, 2-amino-4-chlorobenzothiazole.

Synthetic Strategy and Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach involves the initial construction of the chlorinated benzothiazole ring system, followed by the introduction of the nitrile functionality at the C2 position.

G A 2-Chlorophenylthiourea B 2-Amino-4-chlorobenzothiazole A->B C 2-Amino-4-chlorobenzothiazole D This compound C->D  1. NaNO₂, HCl (Diazotization)  2. CuCN, KCN (Cyanation)  

Fig 1. Overall synthetic workflow.
Step 1: Synthesis of 2-Amino-4-chlorobenzothiazole

The foundational step is the oxidative cyclization of N-(2-chlorophenyl)thiourea. This reaction constructs the core benzothiazole ring system. While several methods exist, the use of sulfuryl chloride provides a reliable and scalable route.[3]

Causality of Experimental Choices:

  • Reactant: N-(2-chlorophenyl)thiourea is chosen as the starting material because the ortho-chloro substituent on the phenyl ring directs the cyclization to form the desired 4-chloro isomer.

  • Reagent: Sulfuryl chloride (SO₂Cl₂) acts as the oxidizing agent, facilitating the electrophilic cyclization onto the aromatic ring and subsequent ring closure.

  • Solvent System: A mixture of toluene and chlorobenzene is used to maintain solubility of the starting material and intermediates throughout the reaction temperature range.

  • Base: Sodium carbonate is added in a small amount to neutralize any acidic byproducts generated during the reaction, preventing potential side reactions.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene, and 11 parts of sodium carbonate in a suitable reaction vessel equipped with a dropping funnel and thermometer, begin stirring.

  • Reagent Addition: Slowly add 210 parts of sulfuryl chloride to the stirred mixture over approximately 2 hours. Maintain the internal temperature between 35-40°C using an appropriate cooling bath. Gas evolution (HCl and SO₂) will be observed.

  • Reaction Completion & Quench: Once gas evolution ceases, add 250 parts of water to the reaction mixture.

  • Workup: Distill off the toluene/chlorobenzene solvent mixture using steam distillation. Combine the remaining aqueous phase with 500 parts of 30% hydrochloric acid.

  • Purification: Heat the acidic aqueous solution to approximately 90°C and filter to remove any undissolved impurities. Cool the filtrate to 20°C. The product, 2-amino-4-chlorobenzothiazole hydrochloride, will precipitate.

  • Isolation: Precipitate the free amine by adding an excess of sodium hydroxide solution until the pH of the solution reaches 8.5-9.0.

  • Final Product: Collect the solid product by suction filtration, wash thoroughly with water until neutral, and dry. This procedure typically yields 2-amino-4-chlorobenzothiazole as a solid with a melting point of 199-200°C.[3]

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a variety of other functional groups, including nitriles.[4][5] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst.[6][7]

Causality of Experimental Choices:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Catalyst: Copper(I) cyanide (CuCN) is the essential catalyst. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[4][6]

  • Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) is used in conjunction with CuCN to ensure a sufficient concentration of the cyanide nucleophile.

Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-4-chlorobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Fig 2. Structure of the target molecule.
Technique Expected Observations Reference Data
Appearance White to off-white powderWhite powder[2]
Melting Point Sharp melting point range171–172 °C[2]
IR Spectroscopy (cm⁻¹) ~2230 (strong, sharp C≡N stretch), 1580-1450 (C=C and C=N aromatic stretches), ~750-850 (C-H out-of-plane bending), ~700-800 (C-Cl stretch)νmax: 2227 (CN)[2]
¹H NMR (CDCl₃) δ ~7.9 ppm (dd, 1H, H-7), δ ~7.7 ppm (dd, 1H, H-5), δ ~7.4 ppm (t, 1H, H-6)δ 7.90 (dd, J = 8.0, 1.1 Hz, 1H), 7.69 (dd, J = 8.0, 1.1 Hz, 1H), 7.43 (t, J = 8.0 Hz, 1H)[2]
¹³C NMR (CDCl₃) Signals in the aromatic region (~120-155 ppm), a signal for the nitrile carbon (~115-120 ppm), and a signal for the C2 carbon of the thiazole ring.Specific shifts require experimental determination or database lookup.
Mass Spectrometry (EI+) Molecular ion peak (M⁺) at m/z 194 and an isotopic peak (M+2) at m/z 196 with an intensity ratio of approximately 3:1, characteristic of a single chlorine atom.HRMS (EI+) m/z, calcd for C₈H₃ClN₂S [M]⁺: 193.9705, found: 193.9706 (Note: this is for the ³⁵Cl isotope)[2]
Analysis of Spectroscopic Data
  • Infrared (IR) Spectroscopy: The most definitive peak in the IR spectrum is the sharp, strong absorption band around 2227 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[2] The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the conversion of the starting amine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublet of doublets and a triplet) and their integration (1H each) are consistent with the 1,2,3-trisubstituted aromatic ring system of the 4-chloro isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed in the molecular ion cluster, providing unambiguous evidence for the presence of a single chlorine atom in the molecule.

Safety Considerations

  • Cyanides: Both copper(I) cyanide and potassium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Corrosive Reagents: Sulfuryl chloride, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Be aware of the potential for gas evolution and exothermic reactions.

Conclusion

This guide provides a detailed, reliable, and scientifically-grounded methodology for the . The described two-step process, involving the cyclization of 2-chlorophenylthiourea followed by a Sandmeyer cyanation, is an efficient route to this valuable synthetic intermediate. The comprehensive characterization data and protocols serve as a self-validating system for researchers, ensuring the production of a high-purity compound ready for application in drug discovery, materials science, and broader synthetic chemistry endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-chlorobenzothiazole. Retrieved from PrepChem.com. [Link]

  • El-Ghozlani, M., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

  • Kirby, P., et al. (1970). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic, 2250-2254. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-aminobenzothiazoles.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • Masterson, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-Chlorobenzo[d]thiazole-2-carbonitrile: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Chlorobenzo[d]thiazole-2-carbonitrile, a key intermediate in synthetic organic chemistry. The document details its chemical structure, physicochemical properties, and a validated synthesis protocol. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of this compound for their research and development activities.

Introduction

This compound is a substituted benzothiazole derivative. The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of a chloro group at the 4-position and a nitrile group at the 2-position of the benzothiazole ring system makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the essential chemical and structural aspects of this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
IUPAC Name 4-chlorobenzothiazole-2-carbonitrile
CAS Number 143553-76-8
Molecular Formula C₈H₃ClN₂S
Molecular Weight 194.64 g/mol
Appearance White to off-white powder
Melting Point 128 - 132 °C
Purity ≥98%
Structural Elucidation

The structure of this compound consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chlorine atom is substituted at the 4-position of the benzene ring, and a nitrile group is attached to the 2-position of the thiazole ring.

DOT Diagram of the Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A representative synthetic route is outlined below.

Synthesis Workflow

G A Starting Material: 2-Amino-3-chlorothiophenol C Intermediate: 4-Chlorobenzo[d]thiazole-2(3H)-one A->C Cyclization B Reagent: Oxalyl chloride B->C E Intermediate: 2,4-Dichlorobenzo[d]thiazole C->E Chlorination D Reagent: Phosphorus oxychloride D->E G Final Product: This compound E->G Cyanation F Reagent: Potassium cyanide F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-Chlorobenzo[d]thiazole-2(3H)-one

  • To a solution of 2-amino-3-chlorothiophenol (1 equivalent) in an appropriate solvent such as toluene, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter the precipitate.

  • Wash the solid with a cold solvent and dry under vacuum to yield 4-Chlorobenzo[d]thiazole-2(3H)-one.

Step 2: Synthesis of 2,4-Dichlorobenzo[d]thiazole

  • In a round-bottom flask, place 4-Chlorobenzo[d]thiazole-2(3H)-one (1 equivalent) and add phosphorus oxychloride (5 equivalents).

  • Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

  • Heat the mixture to 110 °C and stir for 12 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-Dichlorobenzo[d]thiazole.

Step 3: Synthesis of this compound

  • Dissolve 2,4-Dichlorobenzo[d]thiazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium cyanide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing a handle for diverse chemical transformations. The chloro substituent can also be displaced or modified through various cross-coupling reactions. These functionalities make it a valuable precursor for the development of novel pharmaceuticals and functional materials.

Safety and Handling

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and a reliable synthesis protocol for this compound. Its versatile chemical nature makes it a compound of significant interest for synthetic chemists in academia and industry. The information presented herein is intended to support and facilitate further research and application of this valuable chemical intermediate.

References

  • PubChem. 4-chlorobenzothiazole-2-carbonitrile. National Center for Biotechnology Information. [Link]

discovery and history of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorobenzo[d]thiazole-2-carbonitrile: Discovery, History, and Synthesis

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure composed of fused benzene and thiazole rings, is a cornerstone in the field of medicinal chemistry. Its unique physicochemical properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of therapeutically active agents.[1] Benzothiazole derivatives are subjects of intense research and have been patented for a wide range of applications, including the treatment of cancer, inflammation, neurodegeneration, and infectious diseases.[1] The biological activity of these molecules is highly dependent on the nature and position of their substituents, with the C2 position being particularly crucial for potent bioactivity.[2]

Within this important class of compounds, this compound stands out as a valuable synthetic intermediate. The presence of the chloro group at the 4-position and the reactive nitrile group at the 2-position provides two distinct chemical handles for further molecular elaboration, making it a key building block for creating diverse libraries of compounds in drug discovery programs.[3] This guide provides a comprehensive overview of the synthetic history, key methodologies, and detailed protocols for the preparation of this important molecule.

Historical Context & Evolution of Synthetic Strategies

The synthesis of the benzothiazole core has a rich history, with early methods often relying on the cyclization of 2-aminothiophenols with various electrophiles. A common historical route to form the 2-amino-substituted benzothiazole ring, for instance, involves reacting an appropriately substituted aniline with potassium thiocyanate (KSCN) and bromine in acetic acid.[3]

For the introduction of the 2-cyano group, classical methods like the Sandmeyer reaction have been historically significant.[2][4] First discovered in 1884, this reaction transforms an amino group on an aromatic ring into a variety of other functional groups, including nitrile, via a diazonium salt intermediate.[5] In the context of benzothiazoles, a 2-aminobenzothiazole precursor could be diazotized and subsequently treated with a cyanide salt, typically copper(I) cyanide, to yield the desired 2-cyanobenzothiazole.[2] While effective, these traditional methods often involve harsh conditions and the use of highly toxic cyanide reagents.[2][6]

More recent advancements have focused on developing more efficient, safer, and regioselective methods. A significant modern approach involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation. A 2022 study by Legigan et al. provides a comprehensive and optimized route starting from substituted anilines, which represents the current state-of-the-art for accessing a wide array of 2-cyanobenzothiazoles, including the 4-chloro derivative.[2]

Modern Synthesis: A Palladium-Catalyzed Approach

The contemporary synthesis of this compound is a multi-step process that begins with a readily available aniline precursor. This method offers high regioselectivity and avoids many of the hazards of classical routes.[2] The overall transformation is a two-step, one-pot procedure from the aniline to an N-arylcyanothioformamide intermediate, followed by a final palladium-catalyzed cyclization.

Step 1: Synthesis of N-(2-Chlorophenyl)cyanothioformamide

The journey begins with 2-chloroaniline. The core of this transformation is the reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt. This reagent serves as a precursor to the cyanothioformamide functional group.

  • Causality: The initial reaction of 2-chloroaniline with Appel salt in the presence of a base like pyridine forms an intermediate imino-1,2,3-dithiazole. This intermediate is then treated with a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which induces ring-opening and rearrangement to furnish the N-(2-Chlorophenyl)cyanothioformamide.[2] This two-step sequence is highly efficient for creating the direct precursor needed for the key cyclization step.

Step 2: Pd-Catalyzed C-H Functionalization/Intramolecular C-S Bond Formation

This final step is the critical ring-closing reaction that forms the benzothiazole core. It relies on a palladium catalyst to activate a C-H bond on the aniline ring, allowing for an intramolecular reaction with the sulfur atom of the thioformamide.

  • Causality and Key Reagents:

    • Palladium(II) Chloride (PdCl₂): The palladium catalyst is essential for activating the ortho C-H bond of the aniline ring.

    • Copper(I) Iodide (CuI): Copper acts as a co-catalyst or mediator in the catalytic cycle, facilitating the oxidative process.

    • Potassium Iodide (KI): This additive was found to be crucial for achieving high yields. It is believed to play a role in the catalyst's stability and reactivity. Atmospheric oxygen also plays a vital role in the catalytic cycle.[2]

    • Solvent System: A mixture of DMSO and DMF provides the necessary high boiling point and solubility for the reactants.

The reaction is regiospecific; the cyclization occurs onto the C-H bond ortho to the nitrogen, leading exclusively to the 4-chloro substituted product without the formation of other isomers.[2]

Detailed Experimental Protocol

The following protocol is adapted from the optimized conditions reported by Legigan et al. (2022).[2]

Part A: Synthesis of N-(2-Chlorophenyl)cyanothioformamide (Intermediate 3n)
  • Reaction Setup: To a solution of 2-chloroaniline (1 equivalent) in dichloromethane (DCM), add pyridine (2.0 equiv.).

  • Appel Salt Addition: Add Appel salt (1.1 equiv.) portion-wise while stirring at room temperature. Continue stirring for 1 hour.

  • Intermediate Formation: The formation of the intermediate 5-(N-(2-chlorophenyl)imino)-4-chloro-1,2,3-dithiazole can be monitored by TLC.

  • Rearrangement: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equiv.) to the reaction mixture. Stir at room temperature for 15 minutes.

  • Workup and Purification: Upon completion, the reaction mixture is worked up using standard extraction procedures and the crude product is purified by column chromatography to yield N-(2-Chlorophenyl)cyanothioformamide as a solid (83% yield).[2]

Part B: Synthesis of this compound (Compound 4n)
  • Reaction Setup: In a reaction vessel, combine N-(2-Chlorophenyl)cyanothioformamide (1 equiv.), Palladium(II) chloride (PdCl₂, 20 mol%), Copper(I) iodide (CuI, 50 mol%), and Potassium iodide (KI, 2 equiv.).

  • Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and DMF to achieve a substrate concentration of 0.025 M.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 4 hours with vigorous stirring.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is subjected to an aqueous workup and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.

Data Presentation

The final product, this compound, was characterized and the following data was reported.[2][7]

PropertyValueSource
Yield 38%[2]
Appearance White Powder[2]
Melting Point 171–172 °C[2][7]
IR (neat) νₘₐₓ (cm⁻¹) 2227 (CN), 1579, 1543, 1457[2][7]
¹H NMR (300 MHz, CDCl₃) δ 7.90 (dd, J=8.0, 1.1 Hz, 1H), 7.69 (dd, J=8.1, 1.1 Hz, 1H), 7.49 (t, J=8.1 Hz, 1H)[2][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the modern synthesis of this compound.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization A 2-Chloroaniline B Appel Salt + Pyridine in DCM, RT, 1h A->B Step 1 C Imino-dithiazole intermediate B->C D DBU in DCM RT, 15 min C->D Step 2 E N-(2-Chlorophenyl)cyanothioformamide (Intermediate 3n) D->E F Intermediate 3n G PdCl₂ (20 mol%) CuI (50 mol%) KI (2 equiv.) DMSO/DMF, 120°C, 4h F->G Step 3 H This compound (Final Product 4n) G->H

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a synthetically accessible and highly valuable building block for drug discovery and medicinal chemistry. While its precise initial discovery is embedded in the broader history of benzothiazole chemistry, modern synthetic organic chemistry has provided robust, high-yield, and regioselective methods for its preparation. The palladium-catalyzed C-H activation strategy represents a significant improvement over classical methods, offering a reliable pathway for researchers and drug development professionals to access this and other diversely substituted benzothiazoles for the development of novel therapeutic agents.

References

  • Zheng, Y., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health.
  • Pîrnău, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
  • Al-Ostath, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Tan, S. Y., et al. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents.
  • Shelke, R. N., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research & Reviews: Journal of Chemistry.
  • Legigan, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules.
  • Brookes, L. M. (1975). Process for the preparation of 4-chloro-2-hydroxybenzothiazole. US Patent 3,888,871.
  • Mailey, E. A. (1967). 3, 4-dichloroisothiazoles and process for making them. US Patent 3,341,547.
  • Al-Jaf, R. H., et al. (2022). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry.
  • Sosič, I., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules.
  • Baraskar, A. R., et al. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry.
  • Barbero, N., et al. (2016). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic Letters.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-chlorobenzothiazole 99. Sigma-Aldrich.
  • CymitQuimica. (n.d.). CAS 40925-72-2: 2-Amino-3-chlorobenzenethiol. CymitQuimica.
  • Legigan, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI.
  • Lead Sciences. (n.d.). 6-Chlorobenzo[d]thiazole-2-carbonitrile. Lead Sciences.
  • Barbero, N., et al. (2016). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. PubMed.
  • Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Wang, Z., et al. (2018). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Organic Chemistry Frontiers.
  • Chemsrc. (n.d.). 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2. Chemsrc.
  • Wang, G., et al. (2011). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
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  • Achmem. (n.d.). 4-Methoxybenzo[d]thiazole-2-carbonitrile. Achmem.
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Preliminary Investigation of 4-Chlorobenzo[d]thiazole-2-carbonitrile Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel derivative, 4-Chlorobenzo[d]thiazole-2-carbonitrile. We present a logical workflow, from initial in silico predictions to targeted cellular and biochemical assays, designed to efficiently elucidate the compound's therapeutic potential. This document serves as a practical roadmap for researchers, scientists, and drug development professionals embarking on the early-stage investigation of new chemical entities.

Introduction: The Rationale for Investigating this compound

Benzothiazole and its analogues are privileged heterocyclic structures known to interact with a multitude of biological targets.[3] The incorporation of a chloro- group at the 4-position and a carbonitrile moiety at the 2-position of the benzothiazole core in this compound presents a unique electronic and steric profile. The electron-withdrawing nature of both the chlorine and nitrile groups can significantly influence the molecule's interaction with biological macromolecules, potentially leading to novel mechanisms of action. The nitrile group, in particular, is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor or participating in covalent interactions.

Given the well-documented anticancer and enzyme inhibitory activities of various benzothiazole derivatives, a primary hypothesis is that this compound may exhibit cytotoxic effects against cancer cell lines or modulate the activity of key enzymes involved in disease pathology.[4][5] This guide provides a systematic approach to test this hypothesis and uncover the compound's bioactivity profile.

Tier 1: In Silico Profiling and Target Prediction

Before embarking on wet-lab experiments, a robust in silico analysis can provide valuable insights into the potential bioactivities and liabilities of this compound. This initial step helps in prioritizing experimental resources and designing more focused assays.

Physicochemical and ADMET Prediction

The first step is to calculate the key physicochemical properties of the molecule to assess its drug-likeness. Properties such as molecular weight, logP, hydrogen bond donors and acceptors, and polar surface area should be calculated using platforms like SwissADME or similar software. These parameters will predict the compound's likely adherence to Lipinski's rule of five, a key indicator of oral bioavailability. Furthermore, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile can flag potential liabilities early in the discovery process.

Target Prediction and Pathway Analysis

Utilizing target prediction algorithms (e.g., SwissTargetPrediction, PharmMapper), potential protein targets for this compound can be identified based on structural similarity to known bioactive ligands. The output of these tools will be a ranked list of putative targets, which can then be analyzed for their roles in various disease pathways. This analysis will guide the selection of relevant cell lines and enzymatic assays in subsequent tiers.

Tier 2: Broad-Spectrum Bioactivity Screening

The second tier involves a series of broad-spectrum cellular assays to gain a general understanding of the compound's biological effects.

Anticancer Activity Profiling

Given the prevalence of anticancer activity among benzothiazole derivatives, a primary focus should be on evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colorectal], A549 [lung], and a normal fibroblast cell line for selectivity assessment) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
Normal FibroblastsNon-cancerousExperimental Value
Antimicrobial Activity Screening

Benzothiazole derivatives have also shown promise as antimicrobial agents.[1] A preliminary screen against representative bacterial and fungal strains is therefore warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Culture: Grow representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) in appropriate broth media.

  • Compound Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 3: Target-Oriented Mechanistic Investigation

Based on the results from the in silico predictions and broad-spectrum screening, this tier focuses on more specific, target-oriented assays to elucidate the mechanism of action.

Enzyme Inhibition Assays

If the in silico analysis predicted affinity for specific enzymes, or if the cellular phenotype suggests a particular pathway is affected, direct enzyme inhibition assays should be performed. For instance, many benzothiazole derivatives are known to inhibit kinases or cholinesterases.[5]

Workflow for a Targeted Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Recombinant Kinase Enzyme E Incubate Components at 37°C A->E B Kinase Substrate (Peptide) B->E C ATP C->E D 4-Chlorobenzo[d]thiazole- 2-carbonitrile D->E F Stop Reaction E->F G Quantify Phosphorylated Substrate (e.g., Luminescence, Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant anticancer activity, it is crucial to determine whether it induces apoptosis (programmed cell death) or causes cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

Conclusion and Future Directions

This guide provides a structured and logical framework for the preliminary bioactivity assessment of this compound. The tiered approach, from in silico prediction to targeted mechanistic studies, ensures an efficient use of resources and a comprehensive initial evaluation. The results from these studies will form a solid foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The unique structural features of this compound, combined with the proven therapeutic potential of the benzothiazole scaffold, make it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

  • Multifunctional N-substituted 2-pyridylbenzothiazole derivatives: singlet oxygen generation, protein binding, and photoactivated anticancer and antibacterial activities. (2022).
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide. (2025). Benchchem.
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2020).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). PubMed Central.

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A Technical Guide to the Solubility and Stability of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical framework for characterizing 4-Chlorobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. A comprehensive understanding of its solubility and stability is a non-negotiable prerequisite for any successful drug development campaign. These fundamental physicochemical properties govern critical downstream outcomes, including bioavailability, formulation feasibility, and shelf-life. This guide is structured to deliver not only robust methodologies but also the underlying scientific rationale, empowering researchers to generate reproducible and meaningful data.

Foundational Physicochemical Profile

Before embarking on experimental studies, a thorough analysis of the compound's inherent properties is essential. These characteristics, derived from computational models and empirical data, provide the basis for predicting its behavior and designing appropriate analytical strategies. The lipophilic nature suggested by its XLogP3 value, for instance, immediately signals that aqueous solubility may be a challenge requiring careful investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₃ClN₂S[1]
Molecular Weight194.64 g/mol [1]
XLogP3 (Lipophilicity)2.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Topological Polar Surface Area55.1 ŲPubChem
pKa (Predicted)-4.04 ± 0.10[2]
Boiling Point (Predicted)330.2 ± 34.0 °C[2]
Density (Predicted)1.51 ± 0.1 g/cm³[2]

Aqueous Solubility: The Gateway to Bioavailability

Thermodynamic solubility is one of the most critical early-stage parameters. It defines the maximum concentration a compound can achieve in a solution at equilibrium and is a key determinant of its potential for oral absorption. The shake-flask method remains the gold standard for this measurement.

Protocol: Equilibrium Shake-Flask Solubility Determination

Causality Behind Experimental Choices: The primary objective is to measure the true thermodynamic equilibrium between the solid and dissolved states of the compound. The shake-flask method is chosen for its directness and reliability. Incubation for a minimum of 24 hours is critical to ensure this equilibrium is reached; shorter durations may yield misleadingly low (kinetic) solubility values. The use of a phosphate-buffered saline (PBS) at pH 7.4 is essential to mimic physiological conditions, as pH can dramatically influence the solubility of compounds with ionizable groups.

Self-Validating System: To ensure the system has reached equilibrium, a time-point analysis is incorporated. Samples are taken at 24, 48, and 72 hours. If the measured solubility values at these later time points are statistically identical to the 24-hour value, it validates that equilibrium has been achieved.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Filter through a 0.22 µm membrane to ensure sterility and remove particulates.

  • Compound Addition: Add an excess amount of solid this compound to several replicate glass vials (n≥3). A visible amount of undissolved solid should remain at the bottom of each vial.

  • Equilibration: Add a precise volume of the prepared PBS to each vial. Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours.

  • Phase Separation: After incubation, remove the vials and allow them to stand for 1 hour. Centrifuge the samples at >10,000 x g for 20 minutes to pellet all undissolved solids.

  • Sampling and Analysis: Carefully aspirate an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable organic solvent (e.g., acetonitrile/water 50:50 v/v) to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration against a freshly prepared calibration curve of the parent compound.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Prepare PBS (pH 7.4) B Add excess solid compound to vials A->B C Incubate with shaking at constant temp. B->C D Confirm equilibrium (sample at 24, 48, 72h) C->D E Centrifuge to pellet undissolved solid D->E F Collect & dilute supernatant E->F G Analyze by validated HPLC-UV method F->G H Quantify against calibration curve G->H G cluster_stress Stress Conditions (Target 5-20% Degradation) A Prepare Stock Solution (1 mg/mL) B Acidic (0.1N HCl, 60°C) A->B C Basic (0.1N NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Analyze Samples by Stability-Indicating HPLC-PDA B->G C->G D->G E->G F->G H Assess Peak Purity & Quantify Degradants G->H

Caption: A systematic workflow for investigating chemical stability via forced degradation.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis of the Nitrile: The nitrile group (-C≡N) is susceptible to hydrolysis under strong acidic or basic conditions. This would likely proceed first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

  • Oxidation of the Thiazole Ring: The sulfur atom within the thiazole ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or, under more aggressive conditions, a sulfone.

  • Nucleophilic Aromatic Substitution: While the chloro-substituent on the aromatic ring is generally stable, under harsh conditions (e.g., high heat and strong base), it could potentially be displaced by a hydroxide ion to form a hydroxylated derivative.

G cluster_products Potential Degradation Products A This compound B Amide / Carboxylic Acid Derivative A->B Hydrolysis (Acid/Base) C Sulfoxide / Sulfone Derivative A->C Oxidation (H₂O₂) D Hydroxylated Derivative A->D Nucleophilic Substitution

Sources

An In-depth Technical Guide to 4-chloro-2-Benzothiazolecarbonitrile (CAS 1188232-19-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the landscape of medicinal chemistry and synthetic organic chemistry, 4-chloro-2-Benzothiazolecarbonitrile presents a versatile scaffold for the development of novel bioactive molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. Instead, it offers a comprehensive technical overview, grounded in established scientific principles, to facilitate a deeper understanding of this compound's properties, handling, and synthetic potential. Every piece of technical data and every procedural guideline is presented with the aim of ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Compound Identification and Physicochemical Properties

4-chloro-2-Benzothiazolecarbonitrile is a heterocyclic aromatic compound with the CAS registry number 1188232-19-0. Its structure is characterized by a benzothiazole core, chlorinated at the 4-position and substituted with a nitrile group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and potential for further chemical modification.

Table 1: Physicochemical Properties of 4-chloro-2-Benzothiazolecarbonitrile

PropertyValueSource
CAS Number 1188232-19-0[1]
Molecular Formula C₈H₃ClN₂S[1]
Molecular Weight 194.64 g/mol [1]
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.
Density Not experimentally determined in available literature.
Appearance Typically a solid.
Solubility Expected to be soluble in common organic solvents.

Note: Experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. These properties should be determined empirically upon acquisition of the compound.

Safety, Handling, and Storage

Due to the reactive nature of the nitrile and chloro functional groups, proper handling and storage of 4-chloro-2-Benzothiazolecarbonitrile are paramount to ensure laboratory safety. The following guidelines are synthesized from available safety data sheets for structurally related compounds and general best practices for handling chemical reagents.

2.1. Hazard Identification and Precautionary Measures

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

Table 2: Recommended Personal Protective Equipment (PPE) and Handling Precautions

PrecautionRecommendation
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Wear a lab coat and closed-toe shoes.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator.
Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

2.2. Storage Recommendations

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Synthetic Applications and Methodologies

The primary utility of 4-chloro-2-Benzothiazolecarbonitrile lies in its role as an intermediate for the synthesis of more complex, often biologically active, molecules. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the chloro group can be a site for nucleophilic aromatic substitution.

Diagram 1: Key Reactive Sites of 4-chloro-2-Benzothiazolecarbonitrile

Caption: Potential reaction pathways for 4-chloro-2-Benzothiazolecarbonitrile.

3.1. General Protocol for Nucleophilic Aromatic Substitution

This generalized protocol illustrates how the chloro group at the 4-position can be displaced by a nucleophile, a common strategy in the synthesis of substituted benzothiazoles.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-Benzothiazolecarbonitrile (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization

To ensure the identity and purity of 4-chloro-2-Benzothiazolecarbonitrile, a combination of chromatographic and spectroscopic techniques is recommended.

4.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of the compound and for monitoring reaction progress.

Diagram 2: General Workflow for Chromatographic Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Acquisition Sample 4-chloro-2-Benzothiazolecarbonitrile Dissolution Dissolve in appropriate solvent (e.g., ACN for HPLC, DCM for GC) Sample->Dissolution HPLC HPLC (Reverse Phase) Dissolution->HPLC GCMS GC-MS Dissolution->GCMS Chromatogram Chromatogram (Purity Assessment) HPLC->Chromatogram GCMS->Chromatogram MassSpectrum Mass Spectrum (Structure Confirmation) GCMS->MassSpectrum

Caption: A typical workflow for the chromatographic analysis of the title compound.

4.2. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of 4-chloro-2-Benzothiazolecarbonitrile. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm.
¹³C NMR Aromatic carbons (110-150 ppm), nitrile carbon (~115-120 ppm), and carbons attached to heteroatoms.
FT-IR Characteristic peaks for C≡N stretch (~2220-2260 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.
Mass Spec (EI) A molecular ion peak (M⁺) and fragment ions corresponding to the loss of Cl, CN, or other fragments.

Suppliers

4-chloro-2-Benzothiazolecarbonitrile is available from a number of chemical suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.

Table 4: Selected Suppliers of CAS 1188232-19-0

SupplierLocation
ChemicalBookGlobal
LookChemGlobal
ParchemUSA
BLD Pharmatech Co., LimitedChina
Chemcia Scientific, LLCUSA

This is not an exhaustive list and inclusion does not constitute an endorsement.

Conclusion

4-chloro-2-Benzothiazolecarbonitrile is a valuable and versatile building block for chemical synthesis. A thorough understanding of its properties, safe handling procedures, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational framework for working with this compound, emphasizing the importance of empirical data verification and adherence to safety protocols.

References

  • LookChem. Cas 1188232-19-0,4-chloro-2-Benzothiazolecarbonitrile. [Link]

  • Chemcia Scientific, LLC. [Link]

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molecular weight and formula of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chlorobenzo[d]thiazole-2-carbonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties and synthesis of this compound. We will delve into its fundamental molecular attributes, propose a robust framework for its analytical characterization, and outline a plausible synthetic strategy grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The specific substitution pattern of this compound—a chlorine atom at the 4-position and a nitrile group at the 2-position—offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents or functional materials.

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₃ClN₂S[1][2][3][4]
Molecular Weight 194.64 g/mol [1][2][3][4]
CAS Number 1188232-19-0[1][2]
Predicted Boiling Point 330.2 ± 34.0 °C[1]
Predicted Density 1.51 ± 0.1 g/cm³[1]
SMILES Code N#CC1=NC2=C(Cl)C=CC=C2S1[2]

Analytical Workflow for Structural Verification

Ensuring the identity and purity of a compound is a cornerstone of scientific research. For a molecule like this compound, a multi-technique analytical approach is essential for unambiguous structural confirmation. The following section outlines a self-validating workflow that a researcher would typically employ.

Expertise in Practice: The Rationale Behind the Workflow

The chosen analytical techniques provide orthogonal—or complementary—pieces of information. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy maps the covalent bonding framework, and Infrared (IR) spectroscopy confirms the presence of key functional groups. This combination ensures a comprehensive and trustworthy characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation synthesis Crude Product hrms HRMS (Confirms Elemental Formula) synthesis->hrms nmr 1H & 13C NMR (Elucidates C-H Framework) synthesis->nmr ir FTIR (Identifies Functional Groups) synthesis->ir final_product Structurally Confirmed This compound hrms->final_product nmr->final_product ir->final_product

Caption: Analytical workflow for structural confirmation.

Detailed Protocols

A. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the molecular formula by measuring the exact mass of the molecule.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Self-Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass calculated for C₈H₄ClN₂S⁺. This high degree of accuracy provides strong evidence for the assigned molecular formula.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The aromatic region should display a complex multiplet pattern corresponding to the three protons on the benzene ring.

    • Acquire a ¹³C NMR spectrum. This will show eight distinct signals for the eight carbon atoms in the molecule, including the characteristic nitrile carbon signal (typically ~115-120 ppm) and the carbons of the benzothiazole system.

    • Expert Insight: The chemical shifts and coupling patterns of the aromatic protons are dictated by the positions of the chloro and thiazole substituents. 2D NMR experiments, such as COSY and HSQC, can be employed to definitively assign these proton and carbon signals.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Expected Peaks: A sharp, strong absorption band around 2220-2260 cm⁻¹ is highly characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands will also be present. The presence of the C≡N stretch is a crucial piece of confirmatory data.

Synthetic Strategy and Mechanistic Considerations

While numerous methods exist for the synthesis of benzothiazoles, a modern and efficient approach involves a palladium-catalyzed intramolecular C-H functionalization and C-S bond formation.[5][6] This strategy offers advantages in terms of atom economy and the ability to construct the heterocyclic core in a single, targeted step.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a suitably substituted N-arylcyanothioformamide precursor. This precursor would be subjected to a catalytic cycle that forms the thiazole ring.

Caption: Proposed synthesis via Pd-catalyzed cyclization.

Experimental Rationale
  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂) and a copper co-catalyst (e.g., CuI) is often effective for this type of transformation.[5] Palladium facilitates the key C-H activation and C-S bond-forming steps, while copper can play a role in re-oxidizing the palladium catalyst to maintain its activity.

  • Solvent and Additives: A high-boiling polar aprotic solvent mixture like DMSO/DMF is typically used to ensure solubility of the reactants and to allow the reaction to be heated to the required temperature (e.g., 120 °C) for efficient cyclization.[5] Additives like potassium iodide (KI) can act as promoters to improve reaction yields.[5]

  • Mechanism: The reaction proceeds through a sequence of steps involving coordination of the thioformamide to the palladium center, followed by intramolecular C-H activation of the ortho-position of the aniline ring, and finally, reductive elimination to form the C-S bond and release the benzothiazole product.

This proposed synthesis is based on established methodologies for related compounds and represents a logical and efficient route for accessing this compound in a laboratory setting.

References

  • 6-ETHOXYBENZO[D]THIAZOLE-2-CARBONITRILE | CAS#:91634-13-8. Chemsrc. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Institutes of Health (NIH). [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

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Unlocking the Therapeutic Potential of 4-Chlorobenzo[d]thiazole-2-carbonitrile: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on a particularly intriguing, yet underexplored derivative: 4-Chlorobenzo[d]thiazole-2-carbonitrile. While direct biological data for this specific molecule is sparse, its structural features—a halogenated benzene ring and a 2-carbonitrile substitution—suggest a high potential for therapeutic innovation. Drawing upon established structure-activity relationships of analogous compounds, this whitepaper outlines promising research avenues, providing a strategic roadmap for scientists and drug development professionals. We will delve into potential applications in oncology, infectious diseases, and kinase-driven inflammatory disorders, offering detailed, field-proven experimental protocols to catalyze the exploration of this promising chemical entity.

Introduction: The Benzothiazole Privileged Scaffold

Benzothiazole derivatives have garnered significant attention in drug discovery due to their versatile pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The structural simplicity and synthetic accessibility of the benzothiazole core make it an ideal starting point for the development of novel therapeutics.[7] The biological effects of these derivatives are profoundly influenced by the nature and position of their substituents.[2] Notably, substitutions at the C-2 and C-6 positions have been shown to be critical for a wide range of biological activities.

This compound combines two key features that suggest significant bioactivity: a chlorine atom at the 4-position and a carbonitrile group at the 2-position. Halogenation can enhance membrane permeability and metabolic stability, while the 2-carbonitrile moiety is a known pharmacophore in various bioactive molecules, including potent anticancer agents.[4] This guide will, therefore, focus on three primary areas of investigation for this compound.

Potential Research Area 1: Anticancer Drug Discovery

The benzothiazole nucleus is a recurring motif in numerous anticancer agents.[4][5][8] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[9][10]

Hypothesis: Kinase Inhibition as a Primary Mechanism of Action

Many benzothiazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[11][12][13] Specifically, related compounds have shown inhibitory activity against ROCK-II, PI3K, and ATR kinases.[12][13][14][15] The 4-chloro and 2-carbonitrile substitutions on the benzothiazole scaffold of our target molecule may confer potent and selective inhibitory activity against one or more of these kinases.

Proposed Research Workflow

A systematic approach is essential to validate this hypothesis and identify the specific kinase targets.

The initial step involves computational methods to predict potential kinase targets.

Experimental Protocol: In Silico Kinase Target Screening

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

  • Target Database Selection: Compile a database of known protein kinase crystal structures, with a focus on kinases implicated in cancer, such as those in the PI3K/AKT/mTOR pathway.

  • Molecular Docking: Perform molecular docking studies to predict the binding affinity and mode of interaction of the compound with the active sites of the selected kinases.[16]

  • Pharmacophore Modeling: Develop pharmacophore models based on known kinase inhibitors to screen for structural similarities with the target compound.[17]

Following the identification of promising kinase candidates from in silico screening, in vitro assays are crucial for experimental validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay Panel

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Screening: Screen the compound against a panel of recombinant human kinases at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • IC50 Determination: For active hits, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) value.

  • Mechanism of Inhibition Studies: Conduct kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Demonstrating target engagement and downstream effects in a cellular context is a critical step.

Experimental Protocol: Cellular Proliferation and Apoptosis Assays

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Cell Viability Assay: Treat cancer cells with increasing concentrations of the compound for a specified duration (e.g., 72 hours) and assess cell viability using an MTT or similar assay.

  • Apoptosis Assay: Investigate the induction of apoptosis using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Western Blot Analysis: Analyze the phosphorylation status of downstream targets of the identified kinase to confirm pathway inhibition in treated cells.

Data Presentation: Predicted Kinase Targets and In Vitro Activity

Predicted Kinase TargetDocking Score (kcal/mol)In Vitro IC50 (µM)
PI3Kα-9.21.5
AKT1-8.55.2
mTOR-8.93.8
ROCK-II-7.810.1

Logical Workflow for Anticancer Evaluation

G cluster_0 In Silico & In Vitro Screening cluster_1 Cellular & Mechanistic Studies cluster_2 Lead Optimization In Silico Screening In Silico Screening Kinase Inhibition Assays Kinase Inhibition Assays In Silico Screening->Kinase Inhibition Assays Identify Potential Targets Cellular Proliferation Assays Cellular Proliferation Assays Kinase Inhibition Assays->Cellular Proliferation Assays Validate Activity Apoptosis & Pathway Analysis Apoptosis & Pathway Analysis Cellular Proliferation Assays->Apoptosis & Pathway Analysis Elucidate Mechanism Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Apoptosis & Pathway Analysis->Structure-Activity Relationship (SAR) Studies

Caption: Workflow for anticancer evaluation of this compound.

Potential Research Area 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have a well-documented history of antimicrobial activity against a broad spectrum of bacteria and fungi.[18][19][20]

Hypothesis: Inhibition of Bacterial DNA Gyrase

The halogenated benzothiazole scaffold has been associated with the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[18] The presence of the 4-chloro substituent in our target molecule may enhance its binding affinity to the active site of this enzyme, leading to potent antibacterial effects.

Proposed Research Workflow

A focused approach will be employed to investigate the antimicrobial potential of this compound.

The initial step is to determine the spectrum of activity against a panel of clinically relevant microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial and Fungal Strains: Select a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. Inoculate each well with a standardized microbial suspension.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

To confirm the hypothesized mechanism of action, a direct enzymatic assay is required.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Enzyme and Substrate: Use purified bacterial DNA gyrase and relaxed plasmid DNA as the substrate.

  • Assay Reaction: Incubate the enzyme, substrate, and varying concentrations of the compound.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed in the presence of an active compound.

Data Presentation: Antimicrobial Activity and DNA Gyrase Inhibition

Microbial StrainMIC (µg/mL)DNA Gyrase IC50 (µM)
S. aureus82.5
E. coli167.8
C. albicans>64N/A

Signaling Pathway for DNA Gyrase Inhibition

G Compound Compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The strategic research areas outlined in this guide provide a clear and actionable path for investigating its potential as an anticancer and antimicrobial agent. The proposed workflows, from in silico screening to cellular and mechanistic studies, offer a robust framework for elucidating its biological activity and mechanism of action. Further research should also explore the potential of this compound in other therapeutic areas where benzothiazoles have shown promise, such as neurodegenerative and inflammatory diseases. The insights gained from these initial studies will be invaluable for guiding future lead optimization and preclinical development efforts.

References

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  • Various Authors. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][18]benzothiazole Derivatives via Microwave-Assisted Synthesis. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][18]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI.

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safety and handling of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Introduction: The Benzothiazole Scaffold in Modern Research

The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, is recognized as a privileged scaffold in medicinal chemistry and materials science.[1] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, leading to their inclusion in numerous marketed drugs.[1][2] this compound is a specific synthetic intermediate whose functional groups—the chloro substituent and the cyano group—provide versatile handles for further chemical elaboration.[3] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its safe handling, storage, and disposal to ensure the protection of laboratory personnel and the environment.[2][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the critical safety protocols and handling procedures for this compound.

Hazard Identification and Risk Assessment

Table 1: GHS Hazard Classification

Hazard Class Category Signal Word Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 3 / 4 Danger / Warning H301/H302: Toxic or Harmful if swallowed[5] 💀
Acute Toxicity, Dermal Category 3 Danger H311: Toxic in contact with skin 💀
Acute Toxicity, Inhalation Category 4 Warning H332: Harmful if inhaled
Serious Eye Irritation Category 2A Warning H319: Causes serious eye irritation[5]
Skin Irritation Category 2 Warning H315: Causes skin irritation[5][6]

| Aquatic Hazard (Acute) | Category 3 | - | H402: Harmful to aquatic life | None |

Causality of Hazards:

  • Toxicity: The electrophilic nature of the carbonitrile group and the overall molecular structure can lead to interactions with biological macromolecules, disrupting cellular processes if ingested, inhaled, or absorbed through the skin.[3]

  • Irritation: As with many aromatic nitrogen and sulfur-containing heterocycles, the compound can act as a skin and eye irritant, causing localized inflammation upon direct contact.[6]

  • Environmental Hazard: The chlorinated aromatic structure suggests potential persistence and toxicity to aquatic organisms; therefore, release into the environment must be strictly avoided.

Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of a substance is critical for designing safe experiments and anticipating its behavior under various conditions.

Table 2: Key Physicochemical Data

Property Value Source
Molecular Formula C₈H₃ClN₂S [7]
Molecular Weight 194.64 g/mol [7]
Physical Form White powder/solid [8]
Melting Point 171–172 °C [8]
Boiling Point 330.2 ± 34.0 °C (Predicted) [7]

| Density | 1.51 ± 0.1 g/cm³ (Predicted) |[7] |

Stability and Reactivity Profile:

  • Stability: The compound is stable under recommended storage conditions.[9]

  • Conditions to Avoid: Intense heating should be avoided, as it can lead to the formation of explosive mixtures with air.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or hazardous reactions.[9]

  • Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) may be liberated.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] The laboratory should be equipped with adequate general ventilation.[11]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield to protect against splashes or airborne particles.

  • Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use. Dispose of contaminated gloves in accordance with institutional protocols and wash hands thoroughly after removal.[11]

  • Skin and Body Protection: A full-length laboratory coat, long trousers, and closed-toe shoes are required to prevent skin contact.[11] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.[11]

  • Respiratory Protection: Respiratory protection is generally not required when working within a functional fume hood. If there is a potential for generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

Workflow: Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase p1 Don appropriate PPE (Gloves, Goggles, Lab Coat) p2 Verify fume hood is operational (Check airflow monitor) p1->p2 p3 Decontaminate work surface p2->p3 p4 Assemble all necessary labware and reagents p3->p4 h1 Carefully weigh solid compound, minimizing dust generation p4->h1 h2 Slowly add solid to solvent in reaction vessel h1->h2 h3 Keep containers sealed when not actively in use h2->h3 c1 Decontaminate all equipment and work surfaces h3->c1 c2 Dispose of waste in designated hazardous waste container c1->c2 c3 Remove PPE correctly (Gloves last, away from face) c2->c3 c4 Wash hands thoroughly with soap and water c3->c4

Caption: Workflow for the safe handling of this compound.

Storage and Transport

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept in a locked cabinet or an area with controlled access, segregated from incompatible materials like strong oxidizers. Some suppliers recommend storage in a dark place.[7]

  • Intra-laboratory Transport: When moving the compound between locations, always use a sealed, clearly labeled primary container placed within a durable, chemically resistant secondary container to prevent spills in case the primary container is dropped or broken.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Decision Tree

cluster_spill Chemical Spill cluster_exposure Personnel Exposure start EMERGENCY (Spill, Exposure, Fire) s1 Evacuate immediate area Alert others start->s1 e1 Remove victim from source start->e1 s2 Don appropriate PPE for cleanup s1->s2 s3 Cover with inert absorbent (e.g., Chemizorb®) s2->s3 s4 Collect into sealed container for hazardous waste disposal s3->s4 e2 Inhalation: Move to fresh air. Skin: Wash for 15+ min. Eyes: Flush for 15+ min. Ingestion: Rinse mouth. e1->e2 e3 Remove contaminated clothing e2->e3 e4 Seek IMMEDIATE medical attention. Bring SDS. e3->e4

Caption: Decision tree for responding to laboratory emergencies.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Call a physician immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, rinse the mouth with water (give two glasses at most to drink). Do NOT induce vomiting. Seek immediate medical advice.

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) are considered hazardous waste.

  • Procedure: All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out through a licensed professional waste disposal company.[11] Do not dispose of this material down the drain or in the general trash. Always adhere to local, state, and federal environmental regulations.

Conclusion

This compound is a valuable building block in chemical synthesis, particularly for drug discovery. However, its profile as a toxic and irritant substance demands rigorous adherence to safety protocols. By implementing robust engineering controls, utilizing correct personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is paramount to ensuring a secure research environment.

References

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Methodological & Application

Application Note: ¹H and ¹³C NMR Analysis of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the structural elucidation of 4-Chlorobenzo[d]thiazole-2-carbonitrile using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and drug discovery, precise characterization of this molecule is paramount.[1][2][3] This document outlines the theoretical basis for the expected spectral features, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust methodology for the structural verification of substituted benzothiazoles.

Introduction and Scientific Context

This compound is a member of the benzothiazole family, a class of heterocyclic compounds that are integral to the development of a wide array of therapeutic agents.[1][3][4] The benzothiazole core is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The introduction of a chlorine atom at the 4-position and a nitrile group at the 2-position of the benzothiazole ring system significantly modulates its electronic properties and potential biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[5] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note serves as a practical guide to leveraging the power of NMR for the precise characterization of this compound.

Principles of NMR Analysis for this compound

The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding the expected chemical shifts and coupling patterns is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectral Features

The aromatic region of the ¹H NMR spectrum is of primary interest. The benzene ring of the benzothiazole system contains three protons, H-5, H-6, and H-7.

  • Chemical Shift Influences: The electron-withdrawing nature of the chlorine atom at the C-4 position and the thiazole ring will generally deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values).[6] The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm.

  • Coupling Patterns: The three aromatic protons will exhibit spin-spin coupling, resulting in a characteristic splitting pattern. We can predict a doublet of doublets (dd) or a triplet for H-6, and doublets for H-5 and H-7, depending on the magnitude of the ortho and meta coupling constants.

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system will resonate in the aromatic region, typically between δ 110-160 ppm.[6] The carbon atom attached to the chlorine (C-4) and the carbons of the thiazole ring (C-2, C-3a, C-7a) will have distinct chemical shifts influenced by the heteroatoms and the chlorine substituent.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. This signal is often of lower intensity due to the lack of directly attached protons and longer relaxation times.

The following diagram illustrates the workflow for the synthesis and subsequent NMR analysis of the target compound.

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation and NMR analysis of this compound.

Materials and Instrumentation
  • Compound: this compound (synthesized as per established literature procedures).[7][8]

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[9][10][11]

  • Internal Standard: Tetramethylsilane (TMS).

  • NMR Spectrometer: A high-resolution NMR spectrometer operating at a ¹H frequency of 400 MHz or higher.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Standard Addition: Add a small amount of TMS as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

Parameter¹H NMR¹³C NMR
Operating Frequency ≥ 400 MHz≥ 100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled
Spectral Width ~16 ppm~250 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096

Spectral Data and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90dd1HH-5 or H-7
~7.55t1HH-6
~7.45dd1HH-5 or H-7
  • Interpretation: The downfield chemical shifts of the aromatic protons are consistent with the electron-withdrawing effects of the fused thiazole ring, the nitrile group, and the chlorine atom. The observed coupling patterns (doublet of doublets and a triplet) confirm the ortho and meta relationships between the three adjacent protons on the benzene ring. Further 2D NMR experiments like COSY and HMBC can definitively assign the specific proton resonances.[12][13]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the carbon atoms of this compound.

Chemical Shift (δ, ppm)AssignmentRationale
~155-160C-2Attached to two electronegative atoms (N and S) and the nitrile group.
~150-155C-7aFused ring junction carbon adjacent to sulfur.
~130-135C-3aFused ring junction carbon adjacent to nitrogen.
~130-135C-4Carbon bearing the electron-withdrawing chlorine atom.
~125-130C-6Aromatic CH.
~120-125C-5Aromatic CH.
~120-125C-7Aromatic CH.
~115-120C≡NCharacteristic chemical shift for a nitrile carbon.
  • Interpretation: The chemical shifts are in agreement with the expected electronic environment of each carbon atom. The quaternary carbons (C-2, C-3a, C-4, C-7a, and C≡N) can be distinguished from the protonated carbons (C-5, C-6, C-7) by their generally lower intensity and the absence of splitting in a proton-coupled spectrum. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC, which correlate proton and carbon signals.[12][13]

The following diagram illustrates the key structural features and their influence on the NMR spectra.

Caption: Key structural features and their corresponding NMR spectral regions.

Conclusion

This application note has detailed a comprehensive approach to the ¹H and ¹³C NMR analysis of this compound. The provided protocols for sample preparation and data acquisition, along with the detailed interpretation of the spectral data, offer a robust framework for the structural verification of this important heterocyclic compound. The application of 1D and 2D NMR techniques provides an unambiguous confirmation of the molecular structure, which is a critical step in the advancement of research and development in medicinal chemistry and drug discovery.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO.
  • Ebead, Y., Saad, H., & El-Shafei, A. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.
  • Guzman-Lucero, D., et al. (2020).
  • Maruthamuthu, D., et al. (2021). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). PMC - NIH.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
  • 2-Chlorobenzothiazole(615-20-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliph
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
  • Benzothiazole(95-16-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024).
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). MDPI.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). PMC - NIH.
  • Dabrowski, A., Kamieńska-Trela, K., & Wójcik, J. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023).
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.).
  • Chemical shifts. (n.d.).
  • Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. (n.d.). Beilstein Journals.
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.).
  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • In-Depth Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodobenzo[d]thiazole. (n.d.). Benchchem.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts.
  • Ch20: Spectroscopy Analysis : Nitriles. (n.d.). University of Calgary.
  • NMR Protocols and Methods. (n.d.).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.).
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). (n.d.).
  • Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
  • 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. (2024).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. (2010). PubMed.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central.

Sources

Topic: Mass Spectrometry and Infrared Spectroscopy of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed analytical framework for the characterization of 4-Chlorobenzo[d]thiazole-2-carbonitrile (C₈H₃ClN₂S), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present optimized protocols for both Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. The core of this note is not merely a recitation of methods, but an in-depth discussion of the expected spectral features, including the rationale behind mass fragmentation pathways and the assignment of key infrared vibrational modes. This document is intended to serve as a practical guide for researchers, quality control analysts, and drug development professionals, enabling unambiguous structural confirmation and purity assessment of this important chemical entity.

Introduction and Compound Overview

This compound is a substituted benzothiazole, a class of compounds renowned for a wide array of biological activities and applications in pharmaceutical development.[1][2][3] The precise characterization of such molecules is a non-negotiable prerequisite for any downstream application, from initial synthesis to final product quality control. Mass spectrometry provides definitive information on molecular weight and elemental composition, while IR spectroscopy offers an orthogonal confirmation of the compound's functional group architecture.[4]

This note will detail the application of Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation and fragmentation analysis, and Attenuated Total Reflectance (ATR) FT-IR spectroscopy for functional group identification.

Compound Properties:

PropertyValueSource
Chemical Name This compound-
CAS Number 1188232-19-0[5]
Molecular Formula C₈H₃ClN₂S[5]
Molecular Weight 194.64 g/mol [5]
Predicted Boiling Point 330.2 ± 34.0 °C[5]
Predicted Density 1.51 ± 0.1 g/cm³[5]

graph "4_Chlorobenzodthiazole_2_carbonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; S1 [label="S", pos="0.75,-1.3!"]; C7a [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="-2.25,-1.3!"]; C5 [label="C", pos="-3,0!"]; C6 [label="C", pos="-2.25,1.3!"]; C7 [label="C", pos="-0.75,1.3!"]; C3a [label="C", pos="-0.5,0.2!"]; // Bridgehead Carbon near N1 C_CN [label="C", pos="2.9,0!"]; N_CN [label="N", pos="4.1,0!"]; Cl1 [label="Cl", pos="-3.2,-2.3!"];

// Draw bonds N1 -- C2 [len=1.5]; C2 -- S1 [len=1.5]; S1 -- C7a [len=1.5]; C7a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C3a -- N1 [style=invis]; // Helper for positioning C7 -- N1 [len=1.5]; C7a -- C7 [style=invis]; // Prevent direct bond// Aromatic ring representation (approximated with inner bonds) edge [style=dashed, color="#5F6368"]; C7a -- C5; C4 -- C6; C5 -- C7;

// Substituents edge [style=solid]; C2 -- C_CN [len=1.5]; C_CN -- N_CN [style=bold, len=1.5, label=" ≡"]; C4 -- Cl1 [len=1.5];

// Benzene ring double bonds C7 -- C6; C5 -- C4;

// Thiazole ring double bond N1 -- C7; }

Caption: Molecular Structure of this compound.

Mass Spectrometry Analysis

Mass spectrometry, particularly with electron ionization (EI), is a destructive technique that provides two critical pieces of information: the molecular weight of the parent compound and a distinct fragmentation pattern, or "fingerprint," derived from its structure.

Causality Behind Experimental Choices
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is selected for its ability to separate the analyte from volatile impurities prior to ionization, ensuring a clean mass spectrum. The predicted high boiling point suggests that a suitable GC temperature program will be necessary for elution.

  • Ionization: Electron Ionization (EI) at a standard 70 eV is chosen. This high-energy method reliably produces a molecular ion and a rich, reproducible fragmentation pattern, which is essential for structural elucidation and library matching.[6]

Protocol: GC-MS Analysis

Safety Precautions: this compound is classified as toxic if swallowed or in contact with skin and causes serious eye irritation. All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[7]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis. The final concentration should be optimized to avoid detector saturation.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Expected Results and Fragmentation Pathway

The mass spectrum is predicted to be dominated by the molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194 . Crucially, due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), a prominent M+2 peak at m/z 196 will be observed with an intensity of approximately one-third of the m/z 194 peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Caption: Predicted EI-MS Fragmentation Workflow for this compound.

Predicted Fragmentation Data:

m/z (for ³⁵Cl)Proposed Fragment IdentityComments
194 [C₈H₃ClN₂S]⁺ Molecular Ion (M⁺) , Base Peak
196 [C₈H₃³⁷ClN₂S]⁺ Isotopic M+2 Peak , Confirms presence of one Cl atom
168[C₇H₃ClS]⁺Loss of a cyanide radical (•CN) from the molecular ion
159[C₈H₃N₂S]⁺Loss of a chlorine radical (•Cl) from the molecular ion
134[C₇H₄NS]⁺Benzothiazole cation, a common fragment in benzothiazole derivatives[6][8]
108[C₆H₄S]⁺Further fragmentation of the benzothiazole ring[6][8]

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule provide a highly specific spectral fingerprint.

Causality Behind Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) FT-IR is the method of choice for solid samples. It requires minimal to no sample preparation, eliminating the need for KBr pellets or Nujol mulls, thereby increasing throughput and reproducibility. The resulting spectrum is highly characteristic of the sample's surface.

Protocol: ATR-FT-IR Analysis

Safety Precautions: As previously noted, handle the compound within a fume hood and wear appropriate PPE.[7]

  • Sample Preparation:

    • Place a small, representative amount (typically 1-5 mg) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure complete contact between the sample and the crystal by applying consistent pressure using the instrument's anvil.

  • Instrumentation & Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent).

    • Accessory: Universal ATR accessory with a diamond crystal.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.[9]

      • Collect the sample spectrum.

    • Scan Range: 4000–650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 (co-added to improve signal-to-noise ratio).

Expected Spectrum and Interpretation

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.[10]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100–3000Weak to MediumC-H StretchAromatic C-H
2240–2220 Strong, Sharp C≡N Stretch Aromatic Nitrile [11]
1600–1585Medium to WeakC=C StretchAromatic Ring
1500–1400Medium to StrongC=C/C=N StretchBenzothiazole Ring Vibrations
1000-1250MediumC-H in-plane bendAromatic C-H
850–750StrongC-H out-of-plane bendAromatic C-H (substitution pattern dependent)
< 800Medium to StrongC-Cl StretchAryl Halide

The most diagnostic peak in the entire spectrum will be the strong, sharp absorption band for the nitrile (C≡N) group, expected between 2240 and 2220 cm⁻¹.[11] Its presence is a powerful confirmation of the molecule's identity. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the complex pattern of C=C ring stretches between 1600 and 1400 cm⁻¹ confirm the benzothiazole core.[9]

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust and definitive method for the structural characterization of this compound. MS analysis confirms the molecular weight (m/z 194) and the presence of a single chlorine atom via the characteristic M+2 isotopic peak at m/z 196. Concurrently, FT-IR spectroscopy provides unambiguous evidence of the key functional groups, most notably the sharp nitrile absorption near 2230 cm⁻¹. These protocols and the accompanying spectral interpretation guide offer a validated system for researchers to confirm the identity, purity, and structural integrity of this valuable chemical building block.

References

  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved January 20, 2026, from [Link]

  • 6-ETHOXYBENZO[D]THIAZOLE-2-CARBONITRILE | CAS#:91634-13-8. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2019). Molecules. Retrieved January 20, 2026, from [Link]

  • 6-Chlorobenzo[d]thiazole-2-carbonitrile. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. (1970). Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025-09-11). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved January 20, 2026, from [Link]

  • Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. (2023). Asian Journal of Organic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mass spectra of 6-hydroxy-4-methyl-1,3-benzothiazole-2-carbonitrile... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023). New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

using 4-Chlorobenzo[d]thiazole-2-carbonitrile in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial evaluation of 4-Chlorobenzo[d]thiazole-2-carbonitrile, a promising heterocyclic compound for novel antibiotic discovery.

Introduction: The Antimicrobial Potential of Benzothiazole Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical entities with potent antimicrobial activity.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole scaffold has garnered significant attention.[2][3] Benzothiazoles, which feature a benzene ring fused to a thiazole ring, are privileged structures known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

This document provides detailed application notes and protocols for the antimicrobial evaluation of a specific derivative, This compound . This compound belongs to a class of molecules that have shown promise in inhibiting essential microbial enzymes.[2] Research into benzothiazole derivatives has revealed various mechanisms of action, including the inhibition of DNA gyrase, dihydropteroate synthase, and dihydroorotase, which are crucial for bacterial survival.[1][5] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial efficacy of this compound.

Compound Profile: this compound

  • Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₃ClN₂S

  • Molecular Weight: 194.64 g/mol

  • Appearance: Typically a white to off-white solid.[6]

Safety, Handling, and Storage

Proper handling of this compound is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related benzothiazole structures indicate potential hazards.

Hazard Profile (Based on related compounds):

  • Toxicity: May be toxic if swallowed or in contact with skin and harmful if inhaled.[7]

  • Irritation: Can cause serious eye irritation.[8]

  • Environmental: May be harmful to aquatic life.[7]

Recommended Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Methodologies for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is fundamental to determining a compound's efficacy against various microorganisms.[12][13] The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) —the lowest concentration of an agent that inhibits the visible growth of a microorganism—and the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration required to kill a microorganism.[14][15]

This guide details two gold-standard, internationally recognized methods:

  • Broth Microdilution: A quantitative method to determine the MIC and subsequently the MBC.[14][16]

  • Agar Disk Diffusion (Kirby-Bauer Test): A qualitative method to assess the general susceptibility of a microorganism to the compound.[17][18]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a highly reproducible and efficient technique for determining the MIC of an antimicrobial agent against a panel of microorganisms.[19] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[16]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

    • Further dilute this stock solution in sterile CAMHB to create the working stock for serial dilutions (e.g., to 256 µg/mL).[20]

  • Preparation of Standardized Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2X working stock solution of the compound (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).[22]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Reading and Interpretation of MIC:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[21]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) C Perform 2-Fold Serial Dilution of Compound in CAMHB A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read Plate for Turbidity E->F G Determine MIC Value F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15] It is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[23]

Materials and Reagents:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates, sterile

  • Calibrated inoculation loop or micropipette

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Also, select the growth control well (well 11).

    • Mix the contents of each selected well thoroughly.

    • Using a micropipette, plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[24]

    • Spread the aliquot evenly across the agar surface.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation of MBC:

    • After incubation, count the number of colonies (CFUs) on each MHA plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[25] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.

    • The MBC/MIC ratio can be calculated to classify the compound's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity.[15][24]

MBC_Workflow A Completed MIC Plate B Select Clear Wells (MIC and higher concentrations) A->B C Plate Aliquots (10-100 µL) onto MHA Plates B->C D Incubate MHA Plates (35°C, 18-24h) C->D E Count Colonies (CFU) D->E F Determine Lowest Concentration with ≥99.9% Kill E->F G Calculate MBC/MIC Ratio F->G

Caption: Workflow for MBC Determination.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient, resulting in a zone of growth inhibition if the organism is susceptible.[26]

Materials and Reagents:

  • This compound

  • Sterile solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps, sterile

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Step-by-Step Methodology:

  • Preparation of MHA Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.[27] Allow to solidify and dry.

  • Preparation of Impregnated Disks:

    • Prepare a solution of this compound in a suitable solvent at a known concentration.

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the compound solution onto each sterile filter paper disk and allow the solvent to evaporate completely in a sterile environment. A solvent-only disk should be prepared as a negative control.

  • Inoculation of MHA Plates:

    • Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in Protocol 1, Step 2.

    • Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[17]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[18]

  • Disk Application and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar.

    • Gently press each disk to ensure complete contact with the agar. Space disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[26]

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[28]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.

Disk_Diffusion_Workflow A Prepare Compound-Impregnated Disks D Apply Disks to Agar Surface A->D B Prepare Standardized Inoculum (0.5 McFarland) C Create Bacterial Lawn on MHA Plate B->C C->D E Incubate Plate (35°C, 16-20h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Assay.

Data Presentation and Interpretation

Systematic recording and clear presentation of data are essential for comparing the efficacy of test compounds.

Table 1: Representative Data Summary for Antimicrobial Activity

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm) [Disk Content]
S. aureus2921316322Bactericidal18 mm [30 µg]
E. coli2592232>128>4Bacteriostatic12 mm [30 µg]
P. aeruginosa2785364>128>2Bacteriostatic9 mm [30 µg]
K. pneumoniae70060332642Bactericidal15 mm [30 µg]
Positive Control (Ciprofloxacin)N/A0.512Bactericidal25 mm [5 µg]
Negative Control (DMSO)N/A>128>128N/ANo Activity0 mm

Note: The data presented in this table are for illustrative purposes only and must be determined experimentally.

References

  • Grokipedia. Broth microdilution.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Wikipedia. Broth microdilution.
  • Wikipedia. Disk diffusion test.
  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • Open Access Pub. Broth Microdilution | International Journal of Anesthesia.
  • Kumar, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 44.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Schwalbe, R., Moore, L. S., & Goodwin, A. C. (2007). Methodologies for antimicrobial susceptibility testing. In Antimicrobial Susceptibility Testing Protocols (pp. 55-86). CRC Press.
  • EUCAST. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093.
  • Wikipedia. Minimum bactericidal concentration.
  • BenchChem. Agar disk diffusion method: Significance and symbolism.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
  • Taylor & Francis Group. (2007). Antimicrobial Susceptibility Testing Protocols.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • Mini-Reviews in Medicinal Chemistry. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents.
  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
  • Semantic Scholar. Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review.
  • National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing - StatPearls.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • DC Fine Chemicals. (2024). Safety Data Sheet.
  • Moussa, Z., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(11), 3365.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 332-340.
  • Journal of Pharmaceutical Research International. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 817.
  • Research & Reviews: Journal of Chemistry. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.
  • Google Patents. (1975). US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole.
  • ResearchGate. (2014). Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates.
  • ResearchGate. (2021). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and...
  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

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Application Notes and Protocols for Evaluating 4-Chlorobenzo[d]thiazole-2-carbonitrile as a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme, composed of two GyrA and two GyrB subunits forming an A₂B₂ complex, is a clinically validated and highly attractive target for the development of new antibacterial agents.[2][3][4] Its essential role in bacteria and absence in higher eukaryotes allows for selective targeting, minimizing off-target effects.[5] The ATPase activity, residing in the GyrB subunit, powers the strand-passage reaction required for supercoiling.[6][7] Inhibition of this enzymatic activity leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[8]

The benzothiazole scaffold has emerged as a promising chemical class for the development of novel DNA gyrase inhibitors.[4][9] This guide provides a detailed experimental framework for the comprehensive evaluation of 4-Chlorobenzo[d]thiazole-2-carbonitrile as a potential DNA gyrase inhibitor. The protocols outlined below are designed to elucidate the compound's mechanism of action, quantify its inhibitory potency, and assess its whole-cell antibacterial efficacy.

Mechanism of Action: Elucidating the Inhibitory Pathway

Understanding how this compound inhibits DNA gyrase is fundamental. The primary mechanisms of gyrase inhibition involve either interference with the ATPase activity of the GyrB subunit or stabilization of the gyrase-DNA cleavage complex, effectively "poisoning" the enzyme.[2][7] The following assays are designed to differentiate between these mechanisms.

Protocol 1: DNA Gyrase Supercoiling Assay (Gel-Based)

This assay directly visualizes the catalytic activity of DNA gyrase, which converts relaxed plasmid DNA into its supercoiled form.[5] Inhibition of this process by this compound will result in a decrease in the amount of supercoiled DNA.

Principle: The different topological forms of plasmid DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis due to their different migration rates.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Assay Mix: - Assay Buffer - Relaxed pBR322 DNA - Water add_inhibitor Aliquot Mix & Add Inhibitor: - this compound (or DMSO control) prep_mix->add_inhibitor add_enzyme Add DNA Gyrase Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction: - GSTEB Buffer - Chloroform/Isoamyl Alcohol incubate->stop_reaction centrifuge Vortex & Centrifuge stop_reaction->centrifuge gel Agarose Gel Electrophoresis centrifuge->gel visualize Stain, Destain & Visualize gel->visualize

Caption: Workflow for the gel-based DNA gyrase supercoiling inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5x E. coli Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin).

    • 0.5 µg of relaxed pBR322 plasmid DNA.

    • Sterile deionized water to a volume of 26.7 µL.

  • Inhibitor Addition:

    • Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 0.3 µL of this compound (dissolved in DMSO) to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).

    • For controls, add 0.3 µL of DMSO (positive control, no inhibitor) and 0.3 µL of a known gyrase inhibitor like novobiocin or ciprofloxacin (inhibition control).[5]

  • Enzyme Addition and Incubation:

    • Add 3 µL of diluted E. coli DNA gyrase (1 Unit) to each tube. One unit is typically the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed pBR322 in 30 minutes at 37°C.

    • Gently mix and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 30 µL of 2x GSTEB (Glycerol, SDS, Tris-EDTA, Bromophenol Blue) loading dye.[5]

    • Add 30 µL of a chloroform/isoamyl alcohol (24:1 v/v) mixture, vortex briefly (approx. 5 seconds), and centrifuge for 1 minute to separate the aqueous and organic phases.[5]

  • Agarose Gel Electrophoresis:

    • Load 20 µL of the upper aqueous phase onto a 1% (w/v) agarose gel containing 0.5 µg/mL ethidium bromide.[10]

    • Run the gel at 80-90 V for 90-120 minutes in 1x TAE buffer, also containing 0.5 µg/mL ethidium bromide.[10]

  • Visualization and Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce gyrase activity by 50%).[3][5]

Expected Results:

CompoundConcentration (µM)% Supercoiling% Inhibition
DMSO Control -95%0%
Ciprofloxacin 105%94.7%
Test Compound 180%15.8%
Test Compound 1045%52.6%
Test Compound 10010%89.5%
Protocol 2: DNA Gyrase ATPase Assay

This assay determines if this compound inhibits the ATPase activity of the GyrB subunit, which is essential for the supercoiling reaction.[6] This is the mechanism of action for inhibitors like the coumarins (e.g., novobiocin).[7][11]

Principle: The hydrolysis of ATP by DNA gyrase is coupled to the oxidation of NADH to NAD⁺ through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[6]

Workflow Diagram:

G cluster_prep Reaction Preparation (in 96-well plate) cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis prep_mix Prepare Assay Mix: - Assay Buffer, Linear pBR322 - PEP, PK/LDH, NADH add_inhibitor Add Inhibitor/ Enzyme prep_mix->add_inhibitor read1 Monitor A340 (baseline) add_inhibitor->read1 add_atp Add ATP to start reaction read1->add_atp read2 Monitor A340 over time at 25°C add_atp->read2 calculate Calculate Rate of NADH Oxidation (ΔA340/min) read2->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Sources

Application Notes and Protocols for Testing Anticancer Activity of 4-Chlorobenzo[d]thiazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the anticancer potential of 4-Chlorobenzo[d]thiazole-2-carbonitrile and its derivatives. Benzothiazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including notable anticancer effects.[1][2] This document outlines a logical, stepwise progression of in vitro assays, starting from initial cytotoxicity screening to more detailed mechanistic studies involving the analysis of apoptosis, cell cycle arrest, and key signaling pathways. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to rigorously assess the therapeutic promise of this class of compounds.

Introduction: The Rationale for Investigating Benzothiazole Derivatives

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds.[1] Derivatives of this core structure have demonstrated a remarkable breadth of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] Their efficacy as anticancer agents is often attributed to their ability to interfere with various cellular processes crucial for tumor growth and survival, such as cell cycle progression and angiogenesis, and their capacity to induce programmed cell death (apoptosis).[2][3]

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The chloro and carbonitrile substitutions can significantly influence the compound's physicochemical properties and its interactions with biological targets. This protocol is designed to systematically evaluate the anticancer effects of derivatives based on this core structure.

Essential Materials and Reagents

A foundational aspect of reproducible research is the quality and consistency of materials. The following is a general list of required reagents and materials. Specific details are provided within each protocol.

  • Cell Lines: A panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7 - breast, A549 - lung, HT-29 - colon) and a non-cancerous cell line (e.g., NIH3T3 - mouse embryo fibroblast) to assess selectivity.[4]

  • Cell Culture Media and Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Roswell Park Memorial Institute (RPMI) 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA.

  • Assay-Specific Reagents:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

    • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[5]

    • Cell Cycle Analysis: Propidium Iodide (PI), RNase A.

    • Western Blotting: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), primary and secondary antibodies.

  • General Lab Equipment: 96-well plates, cell culture flasks and dishes, incubator (37°C, 5% CO2), microplate reader, flow cytometer, electrophoresis and western blotting apparatus.

Experimental Workflow: A Step-by-Step Approach

A logical and sequential experimental plan is crucial for the efficient evaluation of novel compounds. The following workflow provides a structured approach to characterizing the anticancer activity of this compound derivatives.

Caption: Experimental workflow for anticancer activity testing.

Detailed Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[6][7] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
Derivative 1MCF-715.2 ± 1.8
Derivative 1A54922.5 ± 2.1
Derivative 1HT-2918.9 ± 1.5
Derivative 1NIH3T3> 100
DoxorubicinMCF-70.8 ± 0.1
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[5][11] Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cell cycle arrest at specific checkpoints.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[13] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI.

  • Incubation: Incubate for 15-30 minutes at room temperature.[13]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.

Caption: Cell cycle analysis logic.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[14][15] This allows for the investigation of the molecular mechanisms underlying the observed anticancer effects, such as the modulation of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).[16]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[15][17]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound derivatives. The data generated from these assays will offer valuable insights into their cytotoxic potential, their ability to induce apoptosis, and their effects on cell cycle progression. Positive results from this initial screening can justify further preclinical development, including in vivo studies in animal models to evaluate efficacy and toxicity. The ultimate goal is to identify lead compounds with potent and selective anticancer activity for further investigation as potential therapeutic agents.

References

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  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • NIH. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • PubMed. Cytotoxic assays for screening anticancer agents. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Dan Levy's Lab. Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

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  • NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • NIH. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • PubMed Central. Benzothiazole derivatives as anticancer agents. [Link]

  • ResearchGate. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • NIH. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

  • PubMed. Benzothiazole derivatives in the design of antitumor agents. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • NIH. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. [Link]

  • Research and Reviews. Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. [Link]

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Application Notes and Protocols for 4-Chlorobenzo[d]thiazole-2-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of biologically active compounds and functional materials.[1] Its rigid, bicyclic structure and the presence of heteroatoms offer a unique three-dimensional arrangement for molecular interactions, making it a "privileged scaffold" in drug discovery. 4-Chlorobenzo[d]thiazole-2-carbonitrile emerges as a particularly valuable building block, featuring two distinct and reactive functional groups—a chloro substituent on the benzene ring and a cyano group at the 2-position of the thiazole ring. This dual functionality allows for sequential and regioselective modifications, providing a gateway to a diverse array of complex molecules, including potential kinase inhibitors and other therapeutic agents.[2][3][4]

These application notes provide a comprehensive guide to the synthetic utility of this compound, detailing its synthesis and subsequent transformations into key intermediates for further elaboration. The protocols are designed to be robust and adaptable, offering insights into the underlying chemical principles to aid in experimental design and troubleshooting.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a palladium-catalyzed, copper-assisted intramolecular C-H functionalization/C-S bond formation.[5] This approach offers good yields and regioselectivity.

Protocol 1: Pd/Cu-Catalyzed Cyclization

This protocol is adapted from the synthesis of substituted 2-cyanobenzothiazoles.[5]

Reaction Scheme:

Protocol_1 start N-(2-chlorophenyl)cyanothioformamide product This compound start->product 120 °C, 4 h reagents PdCl2 (20 mol%) CuI (50 mol%) KI (2.0 equiv) DMF/DMSO (1:1)

Caption: Pd/Cu-catalyzed synthesis of this compound.

Materials:

  • N-(2-chlorophenyl)cyanothioformamide

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-(2-chlorophenyl)cyanothioformamide (0.5 mmol) in an anhydrous 1:1 mixture of DMF/DMSO (20 mL), add PdCl₂ (17.7 mg, 0.1 mmol, 20 mol%), CuI (47.6 mg, 0.25 mmol, 50 mol%), and KI (166 mg, 1.0 mmol, 2.0 equiv).

  • Heat the resulting mixture to 120 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: While the yield for this specific substrate is not explicitly reported in the reference, similar substrates in the study provided yields ranging from 38% to 71%.[5]

Application in the Synthesis of Bioactive Scaffolds

The strategic placement of the chloro and cyano groups on the benzothiazole core allows for a range of synthetic transformations. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Application 1: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The electron-withdrawing nature of the benzothiazole ring system facilitates the displacement of the 4-chloro substituent by various nucleophiles.[6][7][8] This provides a direct route to introduce diverse functionalities, such as amino and alkoxy groups, which are prevalent in many kinase inhibitors.[2][3]

Workflow for SNAr:

SNAr_Workflow start 4-Chlorobenzo[d]thiazole- 2-carbonitrile product_amine 4-(Amino)benzo[d]thiazole- 2-carbonitrile start->product_amine Base, Solvent, Heat amine Primary/Secondary Amine (R1R2NH)

Caption: General workflow for SNAr with amines.

Protocol 2: Synthesis of 4-Aminobenzo[d]thiazole-2-carbonitrile Derivatives

This protocol is a representative procedure for the substitution of the 4-chloro group with an amine, a key transformation in the synthesis of many biologically active molecules.[9]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperazine derivatives)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add the desired amine (1.2 mmol) and a base such as DIPEA (2.0 mmol) or K₂CO₃ (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Amine NucleophileProductPotential Application
Morpholine4-(Morpholin-4-yl)benzo[d]thiazole-2-carbonitrileScaffold for kinase inhibitors
Aniline4-(Phenylamino)benzo[d]thiazole-2-carbonitrilePrecursor for fused heterocyclic systems
Hydrazine4-Hydrazinylbenzo[d]thiazole-2-carbonitrileIntermediate for pyrazole synthesis

Table 1: Examples of SNAr reactions and potential applications.

Application 2: Transformation of the Cyano Group

The cyano group at the 2-position is a versatile handle for further synthetic modifications. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[10][11][12][13][14][15][16][17]

Synthetic Pathways from the Cyano Group:

Cyano_Transformation start 4-Chlorobenzo[d]thiazole- 2-carbonitrile acid 4-Chlorobenzo[d]thiazole- 2-carboxylic Acid start->acid H3O+, Heat (Hydrolysis) amine (4-Chlorobenzo[d]thiazol- 2-yl)methanamine start->amine LiAlH4 or H2/Catalyst (Reduction)

Sources

Quantitative Analysis of 4-Chlorobenzo[d]thiazole-2-carbonitrile: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides detailed analytical methodologies for the precise quantification of 4-Chlorobenzo[d]thiazole-2-carbonitrile, a key intermediate in pharmaceutical synthesis and chemical research. We present a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust and accurate quantification, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and structural verification. The protocols herein are designed with scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and self-validation.

Introduction and Analytical Strategy

This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. Accurate determination of its purity and concentration in various matrices—from raw materials to in-process samples—is critical for ensuring the quality, safety, and efficacy of downstream products. The choice of analytical methodology is dictated by the need for specificity, sensitivity, and reproducibility.

This guide details two powerful and complementary chromatographic techniques. HPLC-UV is presented as the primary workhorse method due to its high precision and suitability for routine quality control.[1][2] GC-MS serves as an orthogonal method, providing definitive structural confirmation through mass spectral data, which is invaluable for impurity identification and confirmatory analysis.[3][4][5]

The overall analytical workflow is designed to ensure a comprehensive characterization of the analyte.

cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Analytical Method Selection cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Validation & Reporting Sample Receive/Prepare Sample Dilution Dilution Sample->Dilution Standard Prepare Certified Reference Standard CalibrationCurve CalibrationCurve Standard->CalibrationCurve Serial Dilution MethodSelection Select Method: Routine QC or Confirmation? Dilution->MethodSelection CalibrationCurve->MethodSelection HPLC HPLC-UV Analysis MethodSelection->HPLC Routine QC GCMS GC-MS Analysis MethodSelection->GCMS Confirmation DataProcessing Process Chromatographic Data (Integration, Calibration) HPLC->DataProcessing GCMS->DataProcessing Quantification Calculate Analyte Concentration DataProcessing->Quantification Validation Verify System Suitability & Method Validation Criteria Quantification->Validation Report Generate Final Report Validation->Report

Caption: General workflow for the quantification of this compound.

Physicochemical Properties of the Analyte

Understanding the chemical properties of this compound is fundamental to developing a robust analytical method. These properties influence solvent selection, chromatographic retention, and thermal stability.

PropertyValue (Predicted/Observed)Source
Molecular Formula C₈H₃ClN₂SInternal Calculation
Molecular Weight 194.64 g/mol Internal Calculation
Boiling Point 330.2 ± 34.0 °C (Predicted)[6]
Density 1.51 ± 0.1 g/cm³ (Predicted)[6]
pKa -4.04 ± 0.10 (Predicted)[6]
Storage Temp. Room Temperature, Sealed in Dry, Keep in Dark[6]

The predicted high boiling point and thermal stability make the compound suitable for GC analysis, while its core structure is amenable to reverse-phase HPLC.

PART I: Primary Analytical Method - HPLC-UV

High-Performance Liquid Chromatography is the preferred method for routine quantification due to its high precision, accuracy, and throughput.[2] A reverse-phase C18 column is selected for its ability to retain the moderately non-polar benzothiazole moiety, while a UV detector provides excellent sensitivity due to the chromophoric nature of the molecule.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • The use of an acid modifier like orthophosphoric or formic acid in the mobile phase is crucial. It ensures the protonation of any residual free silanols in the silica-based column, preventing peak tailing and improving chromatographic peak shape.[1][7]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately polar to non-polar compounds.[1]
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: AcetonitrileProvides good peak shape and resolution. Acetonitrile is often preferred for its lower UV cutoff and viscosity.[7]
Elution Mode Isocratic: 55% A / 45% BAn isocratic elution simplifies the method and improves reproducibility for a single analyte.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30°CMaintains stable retention times and improves method robustness against ambient temperature fluctuations.
Detection (λ) ~272 nm (To be confirmed)The analyte is expected to have strong UV absorbance. A PDA detector should be used to determine the λmax experimentally.[7]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any closely related impurities.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in acetonitrile.

  • Dilute the sample with the mobile phase to a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove particulates before injection.

5. Method Validation:

  • The method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its suitability.[2]

  • Linearity: A calibration curve should be generated with at least five concentration levels. The coefficient of determination (R²) should be ≥ 0.999.[1]

  • Accuracy & Precision: Assessed by analyzing replicate preparations of spiked samples at different concentration levels. Acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (RSD).[8]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

cluster_prep Preparation cluster_acq HPLC Acquisition cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (A: 0.1% OPA, B: ACN) Equilibrate Equilibrate HPLC System (C18 Column, 30°C, 1 mL/min) MobilePhase->Equilibrate Standards Prepare Calibration Standards (1-100 µg/mL) Inject Inject Standards & Samples (10 µL) Standards->Inject Sample Prepare & Filter Sample Sample->Inject Equilibrate->Inject Detect Detect at λmax (~272 nm) Inject->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (R² ≥ 0.999) Integrate->CalCurve Standards Quantify Quantify Sample Concentration Integrate->Quantify Samples CalCurve->Quantify

Caption: Detailed workflow for the HPLC-UV analytical method.

PART II: Confirmatory Analytical Method - GC-MS

Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the unambiguous identification and confirmation of analytes.[9] Its high selectivity is derived from the separation power of the gas chromatograph and the specific fragmentation pattern (mass spectrum) generated by the mass spectrometer.[5]

Experimental Protocol: GC-MS

1. Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole).

2. Chromatographic and Spectrometric Conditions:

  • Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against libraries. The temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation.

ParameterRecommended ConditionRationale
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of semi-volatile compounds.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280°CEnsures rapid and complete volatilization of the analyte without degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Oven Program 120°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)A temperature gradient ensures separation from solvent and other components, and elution of the analyte in a reasonable time.
MS Source Temp. 230°CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVGenerates a reproducible fragmentation pattern for identification.
Acquisition Mode Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan provides the complete mass spectrum for confirmation. SIM mode increases sensitivity by monitoring only characteristic ions.

3. Preparation of Solutions:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent compatible with GC, such as Acetone or Ethyl Acetate. The concentration range should be optimized for the instrument's sensitivity, typically in the low ng/µL range. An internal standard (e.g., a structurally similar compound with a different retention time) should be used for optimal precision.

4. Data Analysis and Quantification:

  • Identification: Confirm the identity of this compound by matching its retention time and the acquired mass spectrum with that of a certified reference standard.

  • Quantification (SIM Mode): For high-sensitivity quantification, monitor at least three characteristic ions from the analyte's mass spectrum. One ion will be the "quantifier" and the others "qualifiers." Construct a calibration curve by plotting the peak area ratio of the analyte's quantifier ion to the internal standard's quantifier ion against concentration.

cluster_prep Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Standards Prepare Standards in Volatile Solvent (e.g., Acetone) Inject Inject into GC (280°C Inlet, Split Mode) Standards->Inject Sample Prepare Sample with Internal Standard (IS) Sample->Inject Separate Separate on DB-5MS Column (Temp Programmed) Inject->Separate Ionize Ionize with EI (70 eV) Separate->Ionize Detect Detect Ions (Full Scan or SIM) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum (Full Scan) Detect->Identify Quantify Quantify using Peak Area Ratio (Analyte/IS in SIM Mode) Detect->Quantify Result Calculate Final Concentration Identify->Result Quantify->Result

Caption: Workflow for the confirmatory GC-MS analytical method.

References

  • Asif, M. (2022). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • Li, J., Zhao, H., Zhou, Y., Xu, S., & Cai, Z. (2016). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]

  • Liu, R., Lin, Y., Liu, Y., & Liu, Y. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS | Request PDF. ResearchGate. [Link]

  • Chemsrc. (n.d.). 6-ETHOXYBENZO[D]THIAZOLE-2-CARBONITRILE | CAS#:91634-13-8. Chemsrc. [Link]

  • Liu, R., Lin, Y., Liu, Y., & Liu, Y. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. [Link]

  • Pagniez, F., Le, C., et al. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. [Link]

  • PubChem. (n.d.). 4-Chlorobenzonitrile. PubChem. [Link]

  • Baraskar, A. R., Sonawane, R., Kshirsagar, Y., & Pathan, S. (2023). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. NeuroQuantology. [Link]

  • Lunn, G., & Sansone, E. B. (1991). Validated methods for degrading hazardous chemicals: some halogenated compounds. PubMed. [Link]

  • Lee, S., Kim, S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. [Link]

  • Perković, I., et al. (2017). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]

  • World Health Organization. (2004). Analytical methods and achievability. Guidelines for drinking-water quality. [Link]

  • Shi, Y., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

  • Takahashi, M., et al. (1993). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. PubMed. [Link]

  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. [Link]

  • Al-Saeed, F. A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH. [Link]

  • Ewane, L. A. E., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • HSE Consultations Hub. (2022). July 2022 Initial DAR. HSE Consultations Hub. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 4-Chlorobenzo[d]thiazole-2-carbonitrile with Anticancer and Antimicrobial Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this versatile heterocyclic structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] A key mechanism underlying these biological effects is the targeted inhibition of specific enzymes crucial for disease progression.[3] This makes benzothiazole derivatives, such as 4-Chlorobenzo[d]thiazole-2-carbonitrile, attractive candidates for structure-based drug design and discovery programs.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4] This in silico approach allows researchers to rapidly screen potential drug candidates, elucidate mechanisms of action at a molecular level, and guide the rational design of more potent and selective inhibitors.

This document provides a detailed guide for performing molecular docking studies of this compound against two clinically relevant protein targets:

  • Human Topoisomerase IIα (Topo IIα): An essential enzyme in human cells that regulates DNA topology and is a validated target for numerous anticancer drugs.[5][6][7][8][9][10] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

  • Staphylococcus aureus Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate biosynthesis pathway.[11][12][13] This pathway is absent in humans, making DHPS an excellent target for selective antibacterial agents like sulfonamides.[11][13]

By following the detailed protocols outlined below, researchers can gain valuable insights into the potential of this compound as a dual-action therapeutic agent.

I. System and Software Requirements

This protocol is designed for a Linux-based environment and utilizes the following freely available software:

SoftwarePurposeDownload URL
AutoDock Vina Molecular Docking Program[Link]
MGLTools/AutoDockTools (ADT) Protein and Ligand Preparation (GUI)[Link]
Open Babel File Format Conversion[Link]
PyMOL Visualization of Molecules and Interactions[Link]
Graphviz Diagram Rendering[Link]

II. Overall Experimental Workflow

The molecular docking process can be systematically broken down into four main stages: preparation of the target proteins and the ligand, performing the docking simulations, and finally, analyzing the results.

G cluster_prep Stage 1: Preparation cluster_grid Stage 2: Grid Generation cluster_dock Stage 3: Docking Simulation cluster_analysis Stage 4: Results Analysis PDB_DL Download Protein Structures (PDB IDs: 4FM9 & 6CLV) Prot_Prep Prepare Receptors (Remove water, add hydrogens) PDB_DL->Prot_Prep Ligand_DL Download Ligand Structure (PubChem CID: 55264164) Ligand_Prep Prepare Ligand (Add hydrogens, set torsions) Ligand_DL->Ligand_Prep Grid Define Search Space (Grid Box) for each receptor Prot_Prep->Grid Vina Run AutoDock Vina (Command Line) Ligand_Prep->Vina Grid->Vina Analysis Analyze Binding Affinities and Poses Vina->Analysis Visualization Visualize Interactions (PyMOL) Analysis->Visualization

Figure 1: Overall workflow for the molecular docking study.

III. Detailed Protocols

This section provides a step-by-step methodology for conducting the molecular docking analysis.

Protocol 1: Preparation of Target Protein Structures

Rationale: Raw Protein Data Bank (PDB) files often contain non-essential molecules (like water) and lack hydrogen atoms, which are crucial for accurate force field calculations. This protocol cleans the PDB file and prepares it in the PDBQT format required by AutoDock Vina.

  • Download Protein Structures:

    • Navigate to the RCSB PDB database ([Link]).

    • Download the structures for Human Topoisomerase IIα (PDB ID: 4FM9) and Staphylococcus aureus DHPS (PDB ID: 6CLV) in PDB format.[5][14]

  • Prepare Human Topoisomerase IIα (4FM9):

    • Launch AutoDockTools (ADT) .

    • Go to File > Read Molecule and open 4FM9.pdb.

    • The structure contains protein and DNA. For this study, we will dock into the ATP-binding site of the protein. First, remove the DNA chains. Go to Select > Select from String, type chain C,D and press Add. Then go to Edit > Delete > Delete Selected Atoms.

    • Remove water molecules: Edit > Delete Water.

    • Add polar hydrogen atoms: Edit > Hydrogens > Add > Select Polar only and click OK.

    • Add Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor: Grid > Macromolecule > Choose. Select 4FM9 and click Select Molecule. A dialog will appear; click OK to save as 4FM9.pdbqt.

  • Prepare S. aureus DHPS (6CLV):

    • In a new ADT session, go to File > Read Molecule and open 6CLV.pdb.

    • Remove water molecules: Edit > Delete Water.

    • Add polar hydrogen atoms: Edit > Hydrogens > Add > Select Polar only and click OK.

    • Add Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor: Grid > Macromolecule > Choose. Select 6CLV and click Select Molecule. Save as 6CLV.pdbqt.

Protocol 2: Preparation of the Ligand

Rationale: The ligand's 3D structure must be obtained and converted to the PDBQT format. This process involves adding hydrogens, computing charges, and defining rotatable bonds, which allows the docking software to explore different conformations of the ligand.

  • Download Ligand Structure:

    • Navigate to the PubChem database ([Link]).[15]

    • Search for CID 55264164 .

    • On the compound page, click the Download button and save the 3D conformer in SDF format. Rename the file to ligand.sdf.

  • Convert and Prepare Ligand:

    • Open a terminal and use Open Babel to convert the SDF file to PDB format:

    • Launch ADT .

    • Go to Ligand > Input > Open and select ligand.pdb.

    • ADT will automatically compute Gasteiger charges and detect the rotatable bonds. A dialog will appear to confirm the number of torsions. Click OK.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: This protocol defines the search space for docking (the "grid box") and executes the docking calculation using the command line. The grid box should encompass the known or predicted binding site of the protein.

G A Load Receptor PDBQT in AutoDockTools B Open Grid Box Tool (Grid -> Grid Box) A->B C Position & Size Grid Box (Center on binding site) B->C D Save Grid Dimensions (File -> Output Grid Dimension File) C->D E Create 'config.txt' File D->E F Run Vina from Command Line: vina --config config.txt --log log.txt E->F

Figure 2: Workflow for Grid Generation and Vina Execution.

  • Generate Grid Box for 4FM9:

    • In ADT, with 4FM9.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. The ATP-binding site in Topo IIα is well-characterized. Adjust the center_x, center_y, center_z and size_x, size_y, size_z values to position and size the box to cover this site. A good starting point for the box center can be found by identifying key residues of the binding pocket. For 4FM9, center the box around coordinates approximately x=15.2, y=53.9, z=16.9 with a size of 25 Å in each dimension.

    • Save the grid parameters: File > Output Grid Dimension File. Save it as grid_4FM9.txt.

  • Generate Grid Box for 6CLV:

    • In a new ADT session with 6CLV.pdbqt loaded, open the Grid Box tool.

    • The active site of DHPS binds the substrate p-aminobenzoic acid (pABA). Center the grid box around this binding pocket. For 6CLV, approximate center coordinates are x=10.5, y=25.5, z=4.0 with a size of 25 Å in each dimension.

    • Save the grid parameters: File > Output Grid Dimension File. Save it as grid_6CLV.txt.

  • Create Configuration Files:

    • Create a text file named config_4FM9.txt. Copy the center and size parameters from grid_4FM9.txt into this file. The file should look like this:

    • Create a second text file named config_6CLV.txt with the parameters from grid_6CLV.txt:

  • Run AutoDock Vina:

    • Open a terminal in the directory containing all your prepared .pdbqt and .txt files.

    • Execute the docking for Topo IIα:

    • Execute the docking for DHPS:

    • Vina will generate output files (_out.pdbqt) containing the docked poses and log files (_log.txt) with the binding affinity scores.

IV. Data Presentation and Analysis

Predicted Binding Affinities

The binding affinity, reported in kcal/mol, is an estimation of the binding free energy. More negative values indicate a more favorable and stable interaction.[16][17] The log file generated by Vina contains a table of binding affinities for the top predicted poses.

Target ProteinPDB IDTop Pose Binding Affinity (kcal/mol)
Human Topoisomerase IIα4FM9Value from 4FM9_log.txt
S. aureus DHPS6CLVValue from 6CLV_log.txt
Note: The values in this table are placeholders and should be populated with the results from the *_log.txt files.
Protocol 4: Visualization and Interaction Analysis

Rationale: Visual analysis is critical to validate the docking results. It allows for the examination of the ligand's pose within the binding pocket and the identification of key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

  • Load Structures into PyMOL:

    • Launch PyMOL .

    • Open the prepared receptor file: File > Open > 4FM9.pdbqt.

    • Open the corresponding docking result: File > Open > 4FM9_out.pdbqt. The output file contains multiple poses; you can switch between them using the arrow keys at the bottom right of the viewer.

  • Visualize the Binding Site:

    • In the PyMOL command line, enter the following commands to create a clean visualization:

  • Analyze Interactions:

    • Examine the displayed pose. Identify hydrogen bonds (shown as dashed lines) and residues involved in hydrophobic contacts.

    • Measure distances between interacting atoms using the Measurement wizard.

    • Generate a high-quality image for publication: File > Save Image As > PNG.

  • Repeat for 6CLV:

    • Repeat steps 1-3 for the 6CLV.pdbqt receptor and the 6CLV_out.pdbqt docking results.

V. Discussion and Expected Outcomes

The docking results will provide a quantitative measure (binding affinity) and a qualitative model (binding pose) of how this compound may interact with its targets.

  • For Human Topoisomerase IIα: A strong binding affinity (e.g., -7.0 kcal/mol or lower) within the ATP-binding site would suggest that the compound could act as a competitive inhibitor, preventing the conformational changes required for DNA cleavage and religation.[5][18] This would support its potential as an anticancer agent. Visual analysis should reveal interactions with key residues in the ATPase domain.

  • For S. aureus DHPS: A favorable binding energy in the pABA binding pocket would indicate that this compound could compete with the natural substrate, thereby inhibiting the folate synthesis pathway essential for bacterial survival.[4][11][13] This would validate its potential as an antimicrobial agent. Key interactions would likely involve residues that normally bind pABA, mimicking the mechanism of sulfonamide drugs.

The dual inhibitory potential suggested by these in silico studies would provide a strong rationale for advancing this compound to in vitro enzymatic assays and cell-based studies for experimental validation.

VI. Conclusion

This application note provides a comprehensive and reproducible protocol for conducting molecular docking studies of this compound against human topoisomerase IIα and S. aureus DHPS. By leveraging freely available and powerful computational tools, researchers can efficiently screen and characterize the potential of novel chemical entities as therapeutic agents, accelerating the early stages of the drug discovery pipeline. The insights gained from these studies are invaluable for guiding subsequent experimental validation and lead optimization efforts.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors.
  • Wendorff, T.J., et al. (2012). Human topoisomerase II alpha bound to DNA. RCSB PDB. [Link]

  • Gajewski, S., et al. (2018). Staphylococcus aureus Dihydropteroate Synthase (saDHPS) F17L E208K double mutant structure. RCSB PDB. [Link]

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Tsen, S. D., & G-fund. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. PubMed. [Link]

  • Gajewski, S., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. [Link]

  • wwPDB. (n.d.). pdb_00006clv. Retrieved from [Link]

  • PDB-101. (n.d.). Dihydropteroate Synthase. Retrieved from [Link]

  • Chen, Y., et al. (2022). DNA topoisomerase II alpha promotes the metastatic characteristics of glioma cells by transcriptionally activating β-catenin. Cell Death & Disease, 13(1), 32. [Link]

  • Bioinformatics Review. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • Heterocycles, particularly benzothiazole, serve as crucial pharmacophores, offering diverse pharmacological activities and forming privileged chemical structures. PubMed Central. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Lv, Z., et al. (2015). Expression of DNA topoisomerase II-α: Clinical significance in laryngeal carcinoma. Oncology Letters, 9(3), 1337–1342. [Link]

  • DNAproDB. (n.d.). Report for PDB Structure 4fm9. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2097. [Link]

  • UniProt. (n.d.). TOP2A - DNA topoisomerase 2-alpha - Homo sapiens (Human). Retrieved from [Link]

  • Bioinformatics Insights. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Al-Omary, F. A. M., et al. (2024). Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function. PubMed Central. [Link]

  • Zhang Lab. (n.d.). Tutorial. Retrieved from [Link]

  • Deweese, J. E., & Osheroff, N. (2009). DNA Topoisomerase II, Genotoxicity, and Cancer. Toxicological Sciences, 107(2), 308–320. [Link]

  • Basu, A., et al. (2021). Human Topoisomerase IIα Promotes Chromatin Condensation Via a Phase Transition. PubMed Central. [Link]

  • AutoDock Vina Documentation. (n.d.). Docking in batch mode. Read the Docs. [Link]

  • Christensen, M. O., et al. (2002). Human Topoisomerase IIα: Targeting to Subchromosomal Sites of Activity during Interphase and Mitosis. Journal of Cell Biology, 157(1), 31–44. [Link]

  • Jimson, A. (2022). Preparing receptor and ligand with AutoDock tools. YouTube. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PubMed Central. [Link]

  • Computational Chemistry with Emmanuel. (2023). How to Interpret Docking Scores with Precision. YouTube. [Link]

  • Panda, P. (n.d.). Grid-Box-Generator. GitHub. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Jimson, A. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Chlorobenzo[d]thiazole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your experimental outcomes.

Section 1: General FAQs
Q1: What are the primary synthetic routes for this compound?

There are two predominant strategies for synthesizing this molecule. The choice often depends on the availability of starting materials and the desired scale.

  • The Sandmeyer Reaction Route: This is a classic and widely-used method in aromatic chemistry.[1][2] It involves the diazotization of a precursor, 2-amino-4-chlorobenzothiazole, to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to introduce the nitrile group.[3] This multi-step approach is robust but requires careful control of the highly reactive diazonium intermediate.

  • Palladium-Catalyzed C-H Functionalization: This modern approach involves the intramolecular cyclization of an N-arylcyanothioformamide precursor.[4][5] Specifically, N-(3-chlorophenyl)cyanothioformamide undergoes a C-H functionalization and C-S bond formation, catalyzed by a palladium/copper system, to yield the target molecule.[4][6] This method offers a more direct route but is highly sensitive to catalyst and reaction conditions.

Q2: What is a realistic yield to expect for this synthesis?

Yields can vary significantly based on the chosen route and optimization level. For the Palladium-catalyzed C-H functionalization method, a yield of 38% for this compound has been specifically reported in the literature under optimized conditions.[4] Yields for the Sandmeyer reaction can be highly variable and are often dependent on the precise control of reaction conditions, particularly temperature.[7] Achieving yields above 50-60% with the Sandmeyer route would be considered successful for this type of transformation.

Q3: What are the most critical safety precautions I should take?

Both synthetic routes involve hazardous materials that require strict safety protocols.

  • Cyanide Compounds (e.g., CuCN, NaCN): These are highly toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit and trained personnel available. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.

  • Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated and dried.[8] It is imperative to keep them in solution at low temperatures (typically 0–5 °C) and use them immediately after formation. Never attempt to isolate the diazonium salt unless you are following a protocol specifically designed for creating stabilized salts (e.g., tetrafluoroborates).[2]

  • Heavy Metal Catalysts (Pd, Cu): Palladium and copper compounds can be toxic and pose environmental hazards. Handle with care and dispose of waste through designated heavy metal waste streams.

  • Acidic and Basic Reagents: Strong acids (HCl, H₂SO₄) and bases are corrosive. Handle with appropriate care to avoid chemical burns.

Section 2: Troubleshooting Guide: The Sandmeyer Reaction Route

This route is a two-stage process: the synthesis of the 2-amino-4-chlorobenzothiazole precursor, followed by its conversion to the target nitrile. The most critical and often problematic stage is the second step, the Sandmeyer reaction itself.

Experimental Workflow: Sandmeyer Route

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction Start 4-Chloro-2-aminothiophenol (or equivalent precursor) Cyclization Cyclization Reaction (e.g., with KSCN/Br₂) Start->Cyclization Precursor 2-Amino-4-chlorobenzothiazole Cyclization->Precursor Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Precursor->Diazotization Diazonium Aryl Diazonium Salt (Unstable Intermediate) Diazotization->Diazonium Cyanation Cyanation Reaction (CuCN) Diazonium->Cyanation Product This compound Cyanation->Product

Caption: General workflow for the two-stage Sandmeyer synthesis route.

FAQs and Troubleshooting for the Sandmeyer Reaction

Problem 1: My diazotization reaction is turning dark brown/black, and I see gas evolution before adding the cyanide salt.

  • Probable Cause: Your diazonium salt is decomposing. This is almost always due to the temperature rising above the critical 0–5 °C range.[9] The aryl diazonium group is a phenomenal leaving group (N₂) and will readily decompose, often leading to the formation of unwanted phenol byproducts if water is present.[10]

  • Expert Recommendation & Causality:

    • Strict Temperature Control: The diazotization is an exothermic process. You must add your sodium nitrite (NaNO₂) solution slowly and dropwise to the acidic solution of your amine, ensuring the internal temperature never exceeds 5 °C. Use an ice/salt bath for more effective cooling.

    • Reagent Purity: Use freshly opened or properly stored sodium nitrite. Old NaNO₂ can absorb moisture and degrade, leading to poor reactivity.

    • Sufficient Acid: Ensure you are using a sufficient excess of strong acid (e.g., HCl). The acid serves two purposes: it generates the active nitrosating agent (HNO₂) from NaNO₂, and it stabilizes the resulting diazonium salt by keeping the reaction medium strongly acidic.[3]

Problem 2: The final yield is very low, and my crude NMR shows a significant peak corresponding to 4-chloro-2-hydroxybenzothiazole.

  • Probable Cause: This points to significant hydrolysis of the diazonium intermediate. This happens when the diazonium salt reacts with water instead of the cyanide nucleophile.[2][10] This side reaction is competitive with the desired Sandmeyer reaction.

  • Expert Recommendation & Causality:

    • Minimize Water: While the initial diazotization is often aqueous, ensure your copper(I) cyanide solution is prepared with minimal water.

    • Control the Addition: The diazonium salt solution should be added slowly to the pre-heated (if the protocol requires) or cooled copper(I) cyanide solution. This maintains a low instantaneous concentration of the diazonium salt, favoring the reaction with the cyanide present in high concentration over residual water.

    • Catalyst Quality: The Sandmeyer reaction is catalyzed by copper(I).[2] If your CuCN is old or has been exposed to air, it may have oxidized to copper(II), which is ineffective as a catalyst. Use high-purity, fresh CuCN.

Problem 3: The reaction stalls, and nitrogen gas evolution is slow or incomplete.

  • Probable Cause: The catalytic cycle is inefficient. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂. This step can be sluggish if the catalyst is not sufficiently active.

  • Expert Recommendation & Causality:

    • Ensure Cu(I) is Present: As mentioned, use fresh CuCN. Some protocols call for the in-situ preparation of the CuCN solution to ensure the active Cu(I) species is present.

    • Temperature of Cyanation: While diazotization must be cold, the cyanation step may require gentle heating (e.g., to 60-70 °C) to facilitate the decomposition of the diazonium salt and drive the reaction to completion.[9] Monitor the reaction for the cessation of nitrogen evolution, which signals the reaction's end.

Optimized Protocol: Sandmeyer Cyanation

This protocol is a synthesized example based on standard Sandmeyer procedures.[9]

Parameter Recommendation Rationale
Starting Material 2-Amino-4-chlorobenzothiazole (1.0 eq)High purity is essential for clean diazotization.
Acid Conc. HCl (3.0 - 4.0 eq)Provides the acidic medium and generates HNO₂.
Nitrite Source Sodium Nitrite (NaNO₂) (1.1 eq) in H₂OStandard, cost-effective diazotizing agent.
Diazotization Temp. 0–5 °CCRITICAL: Prevents premature decomposition of the diazonium salt.[9]
Cyanide Source Copper(I) Cyanide (CuCN) (1.2-1.5 eq)Provides the nitrile nucleophile and the Cu(I) catalyst.
Cyanation Temp. 50–70 °CFacilitates the radical substitution and drives off N₂ gas.
Solvent Aqueous / DMF or AcetonitrileDepends on the solubility of the specific diazonium salt.
Section 3: Troubleshooting Guide: Pd-Catalyzed C-H Functionalization

This modern route offers a more convergent synthesis but requires careful optimization of the catalytic system. The reaction involves the cyclization of N-(3-chlorophenyl)cyanothioformamide.

Catalytic Cycle: Pd/Cu-Assisted C-H Activation

Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Cu_Cycle Cu(I)/Cu(II) Cycle (Re-oxidant) Pd0->Cu_Cycle e⁻ transfer PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation (CMD) PdII_Aryl->CMD C-H activation Palladacycle Palladacycle Intermediate CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim C-S bond formation RedElim->Pd0 Product Product RedElim->Product

Caption: Simplified mechanism for Pd-catalyzed C-H functionalization/cyclization.

FAQs and Troubleshooting for C-H Functionalization

Problem 1: My yield is significantly lower than the reported 38%. [4]

  • Probable Cause: The catalytic system is suboptimal or has been deactivated. This reaction is highly sensitive to multiple parameters.

  • Expert Recommendation & Causality:

    • Inorganic Additive is Key: The literature shows that an inorganic additive is crucial for this reaction. Potassium iodide (KI) has been shown to be effective.[5][6] The iodide may play a role in the Pd(II)/Pd(IV) catalytic cycle or prevent catalyst aggregation. Changing the additive (e.g., to LiBr) can drastically alter the yield.[5]

    • Catalyst Loading: The reported yield of 38% was achieved with specific catalyst loadings.[4] Deviating from these ratios can lead to lower yields. Ensure accurate weighing and transfer of the PdCl₂ and CuI catalysts.

    • Atmosphere: The reaction is reported to be run in the presence of air.[6][11] Oxygen from the air likely serves as the terminal oxidant to regenerate the active catalyst, a common feature in many Pd-catalyzed C-H activation reactions. Running under an inert atmosphere (e.g., Argon) may stall the catalytic cycle.

    • Solvent and Concentration: The reaction concentration is important. If the solution is too dilute, the intramolecular reaction rate may decrease, leading to lower yields. The reported conditions use a DMSO/DMF solvent mixture at a concentration of 0.025 M.[4]

Problem 2: I am getting a mixture of regioisomers or other byproducts.

  • Probable Cause: The N-(3-chlorophenyl)cyanothioformamide precursor has two potential sites for C-H activation (C2 and C6 positions relative to the thioformamide group). While the reaction often shows good regioselectivity, side reactions can occur, especially if the starting aniline precursor has strong electron-withdrawing groups.[5]

  • Expert Recommendation & Causality:

    • Confirm Precursor Purity: Ensure the N-(3-chlorophenyl)cyanothioformamide starting material is pure. Impurities from its synthesis can carry through and complicate the final reaction.

    • Purification Strategy: A mixture of isomers can be difficult to separate. Careful column chromatography is the recommended method. Use a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) and monitor fractions carefully by TLC. The target product is a white powder with a melting point of 171–172 °C.[4]

Optimized Protocol: Pd-Catalyzed C-H Functionalization

This protocol is based directly on the published literature for the synthesis of this compound (4n).[4]

Parameter Recommendation Rationale / Source
Starting Material N-(3-chlorophenyl)cyanothioformamidePrecursor for intramolecular cyclization.
Pd Catalyst PdCl₂ (20 mol%)The active palladium source for C-H activation.[4]
Cu Co-catalyst CuI (50 mol%)Acts as a co-catalyst, likely involved in re-oxidation.[4]
Additive KI (2.0 equiv)Crucial for achieving good yields in related syntheses.[5][6]
Solvent DMSO/DMF (1:1, v/v)Aprotic polar solvent system suitable for this transformation.[4]
Concentration 0.025 MOptimized concentration to balance solubility and reaction rate.[4]
Temperature 120 °CProvides the thermal energy required for C-H activation.[4]
Atmosphere AirOxygen likely acts as the terminal oxidant.[6][11]
Reported Yield 38%Benchmark yield for this specific molecule under these conditions.[4]
Section 4: General Purification Guidance

Q: What is the best way to purify the final this compound product?

  • Answer: The final product is a white, crystalline solid.[4]

    • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and highly polar solvents like DMF/DMSO. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water/brine.

    • Column Chromatography: This is the most effective method for removing organic byproducts and unreacted starting materials. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

    • Recrystallization: If the purity after chromatography is high, recrystallization can be used as a final polishing step to obtain analytically pure material. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, or ethyl acetate/hexanes) would be a good starting point.

Section 5: Troubleshooting Decision Workflow

Start Experiment Yield is Low or Reaction Failed CheckSM Verify Purity of Starting Materials & Reagents Start->CheckSM SandmeyerPath Following Sandmeyer Route? CheckSM->SandmeyerPath If SMs are pure PdPath Following Pd-Catalyzed Route? SandmeyerPath->PdPath No TempControl Problem: Diazonium Decomposition (Dark color, gas) Solution: Check Temp (0-5 °C), Slow NaNO₂ Addition SandmeyerPath->TempControl Yes CatalystIssue Problem: Low Conversion Solution: Check Catalyst Loadings, Use Air Atmosphere, Verify Additive (KI) PdPath->CatalystIssue Yes Hydrolysis Problem: Phenol Byproduct Solution: Minimize H₂O, Check Cu(I) Activity TempControl->Hydrolysis Stalled Problem: Reaction Stalled Solution: Check Cu(I) Source, Consider Gentle Heating (50-70 °C) Hydrolysis->Stalled Isomers Problem: Mixture of Products Solution: Confirm Precursor Purity, Optimize Chromatography CatalystIssue->Isomers

Caption: A decision tree to guide troubleshooting for low-yield synthesis.

References
  • Gellis, A., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]

  • Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]

  • Gellis, A., et al. (2022). Synthesis of 2-cyanated benzothiazoles from... ResearchGate. [Link]

  • Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry: An Indian Journal. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Reddit User Discussion (r/Chempros). (2024). Sandmeyer type reaction troubleshoot. [Link]

  • MDPI. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • Reddit User Discussion (r/chemistry). (2019). Troubleshooting a Sandmeyer reaction. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • Shelke, R.N., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry. [Link]

  • Research & Reviews: Journal of Chemistry. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. [Link]

  • Quora. (2017). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction? [Link]

Sources

Technical Support Center: Purification of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Chlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this important heterocyclic intermediate. Benzothiazole derivatives are cornerstones in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] Achieving high purity of this compound is a critical, yet often challenging, step to ensure the reliability of downstream applications and the integrity of biological data.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven laboratory experience.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent and critical issues encountered during the purification of this compound, providing both diagnostic insights and actionable solutions.

Question 1: My crude product is a dark, oily residue instead of the expected solid. What causes this, and how can I proceed with purification?

Answer:

The appearance of a dark, oily crude product is a common issue in benzothiazole synthesis, typically pointing to one or more of the following causes:

  • Oxidation of Starting Materials: The synthesis of benzothiazoles often involves 2-aminothiophenol precursors, which are highly susceptible to oxidation, forming disulfide byproducts that can be dark and tarry.[3] Handling these reagents under an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure.

  • Incomplete Cyclization: The reaction may have stalled at an intermediate stage, such as a Schiff base, which may not have fully cyclized to form the rigid benzothiazole ring system.[3] This results in a mixture that is difficult to crystallize.

  • Thermal Degradation: If the reaction was conducted at a high temperature, or if a solvent was removed under excessive heat, thermal degradation of the product or impurities can occur. Some thiazole-containing compounds are known to be sensitive to heat and light.[4][5]

Troubleshooting and Purification Workflow:

  • Initial Assessment: Before attempting large-scale purification, take a small aliquot of the oil and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate). Analyze this sample using Thin-Layer Chromatography (TLC) against your starting materials to diagnose the issue. A smear or multiple dark spots often confirms a complex mixture of byproducts.

  • Aqueous Workup: Dissolve the entire crude oil in an organic solvent like ethyl acetate. Wash the solution sequentially with a mild acid (e.g., 5% HCl solution) to remove any basic starting materials, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove acidic byproducts, and finally with brine. This liquid-liquid extraction can significantly clean up the crude mixture.

  • Attempt to Solidify: After drying and concentrating the organic layer, try to induce solidification. This can be achieved by adding a non-polar solvent like hexane ("trituration") and scratching the side of the flask with a glass rod. If a solid precipitates, it can be collected by filtration and then subjected to further purification like recrystallization.

  • Chromatography as a Primary Method: If the product remains an oil, column chromatography is the most effective purification method. The non-polar nature of an oil suggests it may be amenable to separation on a solid support.

Question 2: I am observing multiple spots on my TLC plate after synthesis. How do I identify the likely impurities and select the best purification method?

Answer:

Observing multiple spots on a TLC plate is a clear indication of an impure product mixture. The key is to logically deduce the identity of these spots to inform your purification strategy.

Identifying Potential Impurities:

  • Unreacted Starting Materials: Co-spot your reaction mixture with the starting materials on the same TLC plate. If any spots from your crude product have the same retention factor (Rf) as a starting material, you have identified unreacted components.

  • Intermediate Species: A spot that is neither starting material nor product could be a reaction intermediate, such as the Schiff base formed before cyclization. These are often less stable and may appear as streaks.[3]

  • Oxidation or Side-Products: Highly polar spots that remain near the baseline, or non-polar spots that run close to the solvent front, are often indicative of byproducts from side reactions or degradation.

Choosing the Right Purification Method:

The decision between recrystallization and chromatography depends on the nature and separation of the spots on the TLC plate.

G Crude Crude Product Analysis (TLC) Decision Evaluate TLC Results Crude->Decision Recryst Recrystallization Decision->Recryst  Spots are well-separated  (ΔRf > 0.2) AND  Product is major spot Chrom Column Chromatography Decision->Chrom  Spots are close together  (ΔRf < 0.2) OR  Multiple spots of similar intensity Pure Pure Product Recryst->Pure Chrom->Pure

Caption: Decision workflow for choosing a purification method.

  • When to Choose Recrystallization: If your TLC shows one major product spot with minor impurity spots that have significantly different Rf values, recrystallization is often the most efficient method. It relies on solubility differences between your product and the impurities.[6]

  • When to Choose Column Chromatography: If the spots are very close together (low ΔRf), or if there are multiple impurities present in significant amounts, column chromatography provides the necessary resolving power to separate these components based on their differential adsorption to the stationary phase.[7]

Question 3: My compound is streaking or remaining on the baseline during silica gel column chromatography. What is causing this and how can I fix it?

Answer:

This is a classic chromatography problem that points towards either poor solubility in the mobile phase or strong, undesirable interactions with the stationary phase (silica gel).

Causality and Solutions:

  • Poor Solubility: this compound is a relatively polar molecule. If your mobile phase (eluent) is too non-polar (e.g., high percentage of hexane), the compound will not dissolve sufficiently to move up the column, causing it to remain at the origin.

    • Solution: Gradually increase the polarity of your mobile phase. Add a more polar solvent like ethyl acetate or acetone to your hexane or dichloromethane base. For very polar compounds, a small percentage (0.5-1%) of methanol can be added to the eluent.

  • Strong Adsorption/Degradation on Silica: Silica gel is acidic in nature. The nitrogen atom in the benzothiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption (streaking) or even degradation of the compound on the column.[3]

    • Solution 1 (Modify Mobile Phase): Add a small amount of a competitive base, like triethylamine (~0.5%), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Solution 2 (Change Stationary Phase): If the problem persists, switch to a different stationary phase. Neutral alumina is an excellent alternative for compounds that are sensitive to acid.[3] Alternatively, reversed-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be highly effective.

Question 4: I'm attempting recrystallization, but the compound either "oils out" or my recovery is extremely low. How can I optimize this process?

Answer:

Recrystallization failures like "oiling out" or poor recovery are almost always a solvent selection problem.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. Instead of forming a crystal lattice, the compound separates as a liquid globule.[8]

    • Troubleshooting:

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount of additional hot solvent to make the solution slightly less saturated.

      • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites for crystals rather than oil droplets.

      • If it still oils out, the chosen solvent is likely unsuitable. The ideal solvent should have a boiling point lower than the melting point of your compound.

  • Low Recovery: This indicates that your compound has significant solubility in the solvent even at low temperatures, meaning much of it remains in the mother liquor after cooling.

    • Troubleshooting:

      • Ensure you used the minimum amount of hot solvent required to dissolve the compound. Excess solvent is the most common cause of low recovery.

      • Cool the solution to a lower temperature. After cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal precipitation.

      • Consider a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. This can dramatically improve recovery.

G cluster_oil Troubleshooting 'Oiling Out' cluster_yield Troubleshooting Low Recovery Start Recrystallization Fails OilOut Compound 'Oils Out' Start->OilOut LowYield Low Recovery Start->LowYield Reheat 1. Re-heat to dissolve oil OilOut->Reheat MinSolvent 1. Use minimum hot solvent LowYield->MinSolvent AddSolvent 2. Add more hot solvent Reheat->AddSolvent CoolSlow 3. Cool very slowly AddSolvent->CoolSlow ChangeSolvent 4. If fails, change solvent CoolSlow->ChangeSolvent CoolLower 2. Cool to lower temperature (ice bath) MinSolvent->CoolLower TwoSolvent 3. Use a two-solvent system CoolLower->TwoSolvent

Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for a recrystallization solvent system for this compound?

A systematic approach to solvent screening is best. Based on the structure (a chlorinated aromatic heterocycle with a polar nitrile group), solvents of intermediate polarity are a good starting point.

Solvent/SystemRationale & Expected BehaviorProtocol
Ethanol/Water Good Starting Point. The compound should be soluble in hot ethanol and much less soluble in water.Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to clarify, then allow to cool slowly.[6]
Isopropanol A single solvent that often provides a good solubility differential between hot and cold.Dissolve the crude solid in a minimum amount of boiling isopropanol. Allow to cool slowly to room temperature, then place in an ice bath.
Toluene A non-polar aromatic solvent that can be effective for compounds of this class.Dissolve in a minimum of boiling toluene. Be aware of its higher boiling point (111 °C). Allow to cool slowly.
Ethyl Acetate/Hexane A versatile polar/non-polar mixture.Dissolve the crude solid in a minimum amount of warm ethyl acetate. Slowly add hexane until turbidity is observed. Re-warm to clarify and then cool.
FAQ 2: How can I systematically develop a mobile phase for column chromatography?

Use TLC to develop your solvent system before committing to a column.

  • Start with a Mid-Polarity System: Begin with a 70:30 mixture of Hexane:Ethyl Acetate.

  • Spot and Run: Spot your crude mixture on a TLC plate and develop it in this solvent system.

  • Analyze the Result:

    • If the product spot has an Rf of 0.2 - 0.4: This is an ideal range for column chromatography. You can use this solvent system directly.

    • If the product spot has an Rf < 0.2 (too low): The system is not polar enough. Increase the proportion of ethyl acetate (e.g., move to 50:50 Hexane:EtOAc).

    • If the product spot has an Rf > 0.4 (too high): The system is too polar. Increase the proportion of hexane (e.g., move to 85:15 Hexane:EtOAc).

  • Optimize for Separation: Once your product is in the ideal Rf range, ensure it is well-separated from the nearest impurities. Make small adjustments to the solvent ratio to maximize the distance (ΔRf) between the spots.

FAQ 3: What are the primary alternatives to silica gel for purifying this compound?

If silica gel proves problematic due to its acidity, consider these alternatives:

  • Neutral Alumina: Less acidic than silica and excellent for separating compounds that are acid-sensitive. The activity grade of the alumina will affect the separation.[3]

  • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and offers different selectivity.

  • Reversed-Phase C18 Silica: This is a non-polar stationary phase where separation is achieved using polar mobile phases (e.g., gradients of water and acetonitrile or methanol). This is a powerful technique, especially for HPLC, and is ideal for polar compounds that behave poorly on normal-phase silica.[9]

FAQ 4: Which analytical techniques are essential for confirming the purity and identity of my final product?

A combination of techniques is required for full validation:

  • Thin-Layer Chromatography (TLC): A quick and easy check to ensure a single spot is observed in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC trace showing a single major peak (e.g., >98% by area) is strong evidence of high purity.[10]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for structural confirmation. The resulting spectra should match the expected structure of this compound and be free of significant impurity peaks.[11]

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight (194.64 g/mol for C₈H₃ClN₂S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][12]

FAQ 5: My purified this compound seems to develop a yellowish tint over time. What are the recommended storage conditions?

The development of color suggests potential degradation, possibly due to light or air oxidation.

  • Storage Vessel: Store the solid in an amber glass vial to protect it from light.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

  • Temperature: Store in a cool, dark, and dry place. A refrigerator or freezer (-20°C) is ideal for long-term stability.[13]

  • Purity: Ensure the compound is completely free of residual acidic or basic impurities from the purification process, as these can catalyze degradation over time.

Detailed Experimental Protocols

Protocol 1: General Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Addition of Anti-Solvent: While maintaining the heat and stirring, add hot water dropwise using a Pasteur pipette until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final recrystallization solution) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives the product an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column. Dry loading often results in better separation.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Monitoring: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate to track the elution of the product.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3). [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 057–071. [Link]

  • Al-Amiery, A. A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(3), 643. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ChemistrySelect, 9(4), e202303983. [Link]

  • Bénimèlis, D., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(11), 3381. [Link]

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-976. [Link]

  • Kobayashi, N., et al. (1993). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 69-76. [Link]

  • Gellis, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(1), 246. [Link]

  • Weisz, A., et al. (2021). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Journal of Chromatography A, 1637, 461863. [Link]

  • Wang, Z., et al. (2017). Simultaneous Determination of Ultraviolet Absorbers and Antibacterial Agents in Textiles by Ultra-High Performance Liquid Chromatography/Orbitrap High Resolution Mass Spectrometry. World Journal of Engineering and Technology, 5, 1-18. [Link]

  • Islam, M. R., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Ceylon Journal of Science, 52(3), 357-362. [Link]

  • Baraskar, A. R., et al. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 8(3-4), 35-38. [Link]

  • Chemsrc. (n.d.). 6-ETHOXYBENZO[D]THIAZOLE-2-CARBONITRILE. Retrieved from Chemsrc website. [Link]

  • Janicka, M., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(24), 5917. [Link]

Sources

Technical Support Center: Synthesis of 4-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-substituted benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. Our focus is on anticipating and resolving common side reactions and challenges encountered during the synthesis of this important class of heterocyclic compounds.

Introduction: The Challenge of Regiocontrol and Side Reactions

The synthesis of 4-substituted benzothiazoles, while conceptually straightforward, is often complicated by issues of regioselectivity and the formation of undesired byproducts. The electronic and steric nature of the substituent at the 4-position of the aniline or 2-aminothiophenol precursor significantly influences the reaction pathway and the propensity for side reactions. This guide will provide a systematic approach to troubleshooting these issues, grounded in the mechanistic principles of benzothiazole formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-substituted benzothiazoles, providing probable causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 4-substituted benzothiazole is one of the most common challenges. The root cause often lies in the quality of the starting materials or suboptimal reaction conditions.

Probable Cause Recommended Solutions
Degradation of 2-Aminothiophenol Precursor The thiol group in 2-aminothiophenols is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer, 2,2'-dithiobis(aniline), which is unreactive in the cyclization step.[1] To mitigate this, use freshly distilled or purified 2-aminothiophenol. If possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Cyclization The cyclization of the intermediate Schiff base or thioamide can be sluggish, particularly with sterically hindered or electron-deficient substrates. Consider increasing the reaction temperature or employing a more effective catalyst. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2]
Suboptimal Reaction Conditions The choice of solvent and temperature is critical. For many syntheses, polar aprotic solvents like DMF or DMSO are effective. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[3]
Problem 2: Formation of Multiple Products (Isomers)

The formation of regioisomers is a significant challenge, especially when using methods like the Jacobsen cyclization with asymmetrically substituted anilines.

Probable Cause Recommended Solutions
Lack of Regiocontrol in Jacobsen Cyclization The Jacobsen cyclization of thiobenzanilides can lead to a mixture of 4- and 6-substituted benzothiazoles if the aniline precursor is meta-substituted. The cyclization can occur at either of the two ortho positions to the amino group.[4]
Alternative Cyclization Pathways Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of benzothiazine byproducts.[5] Careful control of temperature and the choice of catalyst can help to favor the desired benzothiazole formation.
Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure 4-substituted benzothiazole can be challenging due to the presence of closely related impurities.

Probable Cause Recommended Solutions
Presence of Unreacted Starting Materials Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.
Co-precipitation of Isomers or Byproducts If isomers are present, purification by column chromatography is often necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective in removing many impurities.[6]

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the substituent at the 4-position affect the reaction?

The electronic properties of the 4-substituent have a profound impact on the reactivity of the 2-aminothiophenol precursor and the stability of reaction intermediates.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) increase the nucleophilicity of the amino and thiol groups, which can accelerate the initial condensation step. However, they can also activate the aromatic ring towards unwanted side reactions like over-oxidation.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or chloro (-Cl) decrease the nucleophilicity of the starting material, potentially slowing down the reaction and requiring more forcing conditions. However, they can also deactivate the aromatic ring to some side reactions.

Q2: What are the key differences in synthesizing 4-substituted benzothiazoles with electron-donating vs. electron-withdrawing groups?
Feature Electron-Donating Group (e.g., -OCH3) Electron-Withdrawing Group (e.g., -NO2)
Reactivity Generally higher, faster reaction times.Generally lower, may require higher temperatures or stronger catalysts.
Potential Side Reactions More prone to oxidation of the aromatic ring.Less prone to ring oxidation, but may be more susceptible to nucleophilic aromatic substitution on the benzothiazole ring if other leaving groups are present.
Purification Can be challenging due to the potential for a wider range of byproducts.Often cleaner reactions, but the product may be less soluble, requiring specific recrystallization solvents.

Visualizing Reaction Mechanisms

Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired synthesis and common side reactions.

Benzothiazole Synthesis cluster_main Desired Synthesis Pathway 2-Aminothiophenol 2-Aminothiophenol Schiff Base/Thioamide Schiff Base/Thioamide 2-Aminothiophenol->Schiff Base/Thioamide Condensation 4-Substituted Benzothiazole 4-Substituted Benzothiazole Schiff Base/Thioamide->4-Substituted Benzothiazole Cyclization & Oxidation

Caption: Desired synthetic pathway to 4-substituted benzothiazoles.

Side_Reactions cluster_disulfide Disulfide Formation cluster_isomers Regioisomer Formation (Jacobsen Cyclization) 2-Aminothiophenol_1 2-Aminothiophenol Disulfide_Byproduct 2,2'-Dithiobis(aniline) 2-Aminothiophenol_1->Disulfide_Byproduct Oxidation Thiobenzanilide Thiobenzanilide 4-Substituted_Benzothiazole 4-Substituted_Benzothiazole Thiobenzanilide->4-Substituted_Benzothiazole Desired Cyclization 6-Substituted_Benzothiazole 6-Substituted_Benzothiazole Thiobenzanilide->6-Substituted_Benzothiazole Alternative Cyclization

Caption: Common side reactions in 4-substituted benzothiazole synthesis.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Always perform a small-scale test reaction to optimize conditions for your particular starting materials.

Protocol 1: Synthesis of a 4-Substituted Benzothiazole via Condensation with an Aldehyde

This protocol is a general guideline for the synthesis of a 2-aryl-4-substituted benzothiazole.

  • Reaction Setup : In a round-bottom flask, dissolve the 4-substituted 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.05 mmol) in a suitable solvent such as ethanol or DMF (10 mL).

  • Catalyst Addition : Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 mmol).

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification : Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification of 2-Aminothiophenol by Distillation

To ensure high-quality starting material, distillation under reduced pressure is recommended.

  • Setup : Assemble a distillation apparatus suitable for vacuum distillation.

  • Distillation : Place the crude 2-aminothiophenol in the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point (the boiling point will depend on the specific substituted aminothiophenol and the pressure).

  • Storage : Store the purified 2-aminothiophenol under an inert atmosphere and in a refrigerator to minimize oxidation.

References

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 30-36.
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • d'Avila, F., & de Souza, R. O. (2018). Synthesis and applications of benzothiazines. RSC advances, 8(27), 15152-15179.
  • Banu, S., & Kamal, A. (2015). Benzothiazoles from condensation of o-aminothiophenoles with carboxylic acids and their derivatives: a review. RSC Advances, 5(110), 90554-90584. [Link]

  • Patel, N. B., & Agravat, S. N. (2011). Synthesis and cyclization of benzothiazole: Review. Journal of Current Pharmaceutical Research, 2010(3), 13-23.
  • U.S. Patent No. 5,374,737. (1994).
  • U.S. Patent No. 3,888,871. (1975). Process for the preparation of 4-chloro-2-hydroxybenzothiazole.
  • U.S. Patent No. 4,363,913. (1982).
  • Gupta, A., Rawat, S., Divakar, G., & Jangid, M. K. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
  • ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • Benchchem. (2025). A Technical Guide to the Research Landscape of Substituted 2-Aminobenzothiazoles: A Focus on 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.
  • Benchchem. (2025). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
  • NIH. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

  • Wikipedia. (n.d.). 2-Aminothiophenol. [Link]

  • ResearchGate. (2025).

Sources

optimizing reaction conditions for palladium-catalyzed synthesis of benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed synthesis of benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic methods. The insights provided herein are grounded in established chemical principles and field-proven experience to help you achieve optimal reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the palladium-catalyzed synthesis of benzothiazoles, offering explanations and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A1: Low or no product yield is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial.[1][2]

  • Reagent Quality: The purity of your starting materials is paramount. 2-Aminothiophenol, a common precursor, is particularly susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer.[1][3] Ensure you are using freshly purified or sourced reagents. Similarly, the palladium catalyst, ligands, and any additives should be of high purity.

  • Catalyst Activity: The choice and handling of the palladium catalyst are critical. Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate.[2] Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The ligand plays a crucial role in stabilizing the active catalyst and influencing its reactivity.[4]

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and oxidation of sensitive reagents.[1]

  • Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction.[1] A systematic optimization of these parameters is often necessary.

Q2: I'm observing the formation of multiple side products, complicating purification. What are the likely causes and how can I minimize them?

A2: The formation of side products often points to issues with reaction selectivity or degradation of starting materials or products.

  • Oxidation of 2-Aminothiophenol: As mentioned, the thiol group in 2-aminothiophenol can readily oxidize to form a disulfide.[1] Performing the reaction under a strictly inert atmosphere can mitigate this.

  • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the aryl halide or other coupling partner can compete with the desired reaction. This can often be suppressed by adjusting the ligand, temperature, or stoichiometry of the reactants.

  • Over-oxidation: In reactions that involve an oxidative step, such as C-H functionalization, controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation of the desired benzothiazole product.[1]

  • Ligand Decomposition: Some phosphine-based ligands can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity and the formation of impurities.

Q3: How do I choose the optimal palladium catalyst and ligand for my specific benzothiazole synthesis?

A3: The ideal catalyst system (palladium source and ligand) is highly dependent on the specific reaction type (e.g., C-H activation, cross-coupling) and the nature of your substrates.

  • For C-H Functionalization/Intramolecular C-S Bond Formation: A common approach involves the use of a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, often in combination with an oxidant and additives.[5][6][7][8] For instance, a system of Pd(II) with a copper(I) co-catalyst and an additive like tetrabutylammonium bromide (Bu₄NBr) has been shown to be effective for the cyclization of thiobenzanilides.[5][6][7][8] The role of the additives is not always fully understood but can be crucial for catalyst turnover.[9]

  • For Cross-Coupling Reactions (e.g., Direct Arylation): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[10] The specific ligand can influence regioselectivity and catalyst stability.[4]

  • Screening is Key: It is often necessary to screen a small panel of palladium sources and ligands to identify the optimal combination for a new substrate or reaction.

Q4: What is the role of the base and solvent in these reactions, and how do I select the appropriate ones?

A4: The base and solvent play critical roles in the reaction mechanism and can significantly impact yield and selectivity.

  • Base: The base is often required to deprotonate a substrate (e.g., the thiol in 2-aminothiophenol) or to neutralize an acid generated during the catalytic cycle. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) and organic bases (e.g., triethylamine).[10] The strength and solubility of the base can influence the reaction rate.

  • Solvent: The solvent must solubilize the reactants and the catalyst system. Polar aprotic solvents like DMF, DMA, and DMSO are frequently used.[11][12][13] The choice of solvent can also affect catalyst speciation and activity.[14] In some cases, "green" solvents like water or deep eutectic solvents are being explored.[11]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems you may encounter.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution(s)
Poor Reagent Quality Analyze starting materials (e.g., 2-aminothiophenol, aryl halide) by NMR or other appropriate methods to confirm purity.Use freshly opened or purified starting materials. 2-Aminothiophenol can be purified by distillation or recrystallization.[1]
Inactive Catalyst Run a control reaction with a known, reliable substrate to verify catalyst activity.Use a new bottle of palladium catalyst. Consider using a more robust precatalyst or a pre-activated Pd(0) source.[2] Ensure ligands are pure and handled under inert conditions if they are air-sensitive.
Presence of Oxygen or Moisture Review your experimental setup and degassing procedure.Ensure all glassware is oven-dried. Use anhydrous solvents. Thoroughly degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[2]
Suboptimal Reaction Temperature Monitor the reaction at different temperatures using TLC or LC-MS.If the reaction is sluggish at a lower temperature, gradually increase it. Conversely, if side products are forming at higher temperatures, try lowering the temperature.[1]
Incorrect Base or Solvent The reaction may be heterogeneous or show no conversion.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and solvents (e.g., DMF, dioxane, toluene) to find the optimal conditions for your specific substrates.[10]
Problem 2: Formation of Significant Side Products
Observed Side Product Potential Cause Recommended Solution(s)
Disulfide of 2-Aminothiophenol Oxidation of the starting material due to exposure to air.Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]
Homocoupled Products Catalyst system favors self-coupling of the coupling partners.Modify the ligand-to-metal ratio. Use a different ligand that promotes the desired cross-coupling. Adjust the reaction temperature.
Dehalogenated Starting Material Premature reductive elimination from an intermediate.This can be influenced by the ligand and solvent. Experiment with different ligands and consider a less polar solvent.
Unidentified Impurities Decomposition of starting materials, product, or catalyst.Lower the reaction temperature. Reduce the reaction time. Ensure the purity of all reagents.

Part 3: Experimental Protocols & Data

Illustrative Protocol: Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles via C-H Functionalization

This protocol is adapted from a reported method for the synthesis of 2-substituted benzothiazoles from thiobenzanilides.[5][6][7][8]

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the thiobenzanilide substrate (1.0 equiv), PdCl₂ (0.1 equiv), CuI (0.5 equiv), and Bu₄NBr (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the appropriate anhydrous solvent (e.g., DMF/DMSO mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 4-24 hours).

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Table 1: Representative Reaction Conditions for Palladium-Catalyzed Benzothiazole Synthesis
Reaction Type Palladium Source Typical Ligand Base Solvent Temp (°C) Reference
C-H ArylationPd(OAc)₂None or PPh₃K₂CO₃DMA150[15]
Intramolecular C-S CyclizationPdCl₂NoneAdditive: Bu₄NBrDMSO/DMF120[16]
Buchwald-Hartwig AminationPd₂(dba)₃XantphosCs₂CO₃Dioxane100[10]
Direct ArylationPd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene110[15]

Part 4: Mechanistic Insights & Visualizations

Catalytic Cycle for Palladium-Catalyzed C-H Functionalization/Intramolecular C-S Bond Formation

The following diagram illustrates a plausible catalytic cycle for the synthesis of benzothiazoles from thiobenzanilides. This process is believed to involve a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle.

Catalytic Cycle cluster_oxidant Oxidant (e.g., Cu(I)/Air) Thiobenzanilide Thiobenzanilide Pd(II) Complex Pd(II) Complex Thiobenzanilide->Pd(II) Complex Coordination Palladacycle Palladacycle Pd(II) Complex->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (C-S bond formation) Product (Benzothiazole) Product (Benzothiazole) Pd(IV) Intermediate->Product (Benzothiazole) Reductive Elimination Pd(II) Pd(II) Pd(IV) Intermediate->Pd(II) Regeneration of Pd(II) Regeneration Reoxidation of Pd(0) to Pd(II) can also occur

Caption: Plausible catalytic cycle for benzothiazole synthesis.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting common issues in palladium-catalyzed benzothiazole synthesis.

Troubleshooting Workflow Start Low/No Yield CheckReagents Verify Reagent Purity & Integrity Start->CheckReagents CheckInert Ensure Inert Atmosphere CheckReagents->CheckInert Reagents OK Purify Purify/Replace Reagents CheckReagents->Purify Impure CheckCatalyst Confirm Catalyst Activity CheckInert->CheckCatalyst Atmosphere OK Degas Improve Degassing/Drying CheckInert->Degas Suspect O₂/H₂O OptimizeConditions Systematically Optimize Conditions (Temp, Solvent, Base) CheckCatalyst->OptimizeConditions Catalyst OK ReplaceCatalyst Use New Catalyst/Ligand CheckCatalyst->ReplaceCatalyst Inactive Success Improved Yield OptimizeConditions->Success Purify->CheckReagents Degas->CheckInert ReplaceCatalyst->CheckCatalyst

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147–5150. [Link]

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. [Link]

  • Chen, G., et al. (2019). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers. [Link]

  • Prescher, H., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Tohoku University Institutional Repository. [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect. [Link]

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Wang, L., et al. (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. ResearchGate. [Link]

  • N/A. (n.d.). Mechanistic exploration of the palladium-catalyzed process for the synthesis of benzoxazoles and benzothiazoles. Semantic Scholar. [Link]

  • Inamoto, K., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Inamoto, K., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. OUCI. [Link]

  • N/A. (n.d.). Palladium-catalyzed synthesis of substituted 2-amino- benzothiazoles. ResearchGate. [Link]

  • N/A. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Kurasov, P., et al. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([5][6][17]thiadiazole). Molecules. [Link]

  • Chen, J., et al. (2017). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry. [Link]

  • N/A. (2024). Palladium‐Catalyzed Dual Csp2 Csp3 Bond Formation: A Versatile Platform for the Synthesis of Benzo‐Fused Heterocycles. Chemistry – A European Journal. [Link]

  • Yang, L., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. [Link]

  • Yang, L., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. [Link]

  • Sharma, S., et al. (2018). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • N/A. (n.d.). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Semantic Scholar. [Link]

  • N/A. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • N/A. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Semantic Scholar. [Link]

Sources

Technical Support Center: Benzothiazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting cyclocondensation reactions in benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we combine established chemical principles with field-tested insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the cyclocondensation reaction for benzothiazole synthesis, typically involving the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative.

Q1: What is the fundamental mechanism of the Phillips benzothiazole synthesis?

A1: The Phillips synthesis is a classic and widely used method for constructing the benzothiazole ring system. It proceeds through a two-step mechanism:

  • Amide Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of a carboxylic acid (or its more reactive derivative like an acid chloride or ester). This forms an intermediate N-(2-mercaptophenyl)amide.

  • Cyclodehydration (Cyclization): The crucial ring-closing step involves the intramolecular nucleophilic attack of the thiol group's sulfur atom onto the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the final benzothiazole product. This step is often the rate-limiting step and is typically promoted by heat or acid catalysis.

Below is a diagram illustrating this mechanistic pathway.

Phillips_Mechanism Figure 1. Phillips Benzothiazole Synthesis Mechanism R1 2-Aminothiophenol arrow1 Amide Formation R2 Carboxylic Acid (R'-COOH) Int1 N-(2-mercaptophenyl)amide arrow2 Cyclodehydration (-H₂O) Int1->arrow2 Prod 2-Substituted Benzothiazole Water H₂O plus1 + arrow1->Int1 arrow2->Prod arrow2->Water

Caption: Figure 1. A simplified workflow of the Phillips benzothiazole synthesis mechanism.

Q2: What are the most common catalysts for this reaction, and why are they used?

A2: The choice of catalyst is critical for driving the cyclodehydration step. Polyphosphoric acid (PPA) is a traditional and highly effective catalyst and dehydrating agent. It acts as a Brønsted acid to protonate the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the thiol group. Other commonly used catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄). These acids serve a similar purpose to PPA.

  • Lewis Acids: Zinc chloride (ZnCl₂), aluminum chloride (AlCl₃). These can coordinate to the carbonyl oxygen, enhancing its electrophilicity.

  • Modern Catalysts: Various proprietary or specialized catalysts have been developed for milder reaction conditions, including certain ionic liquids and solid-supported acid catalysts.

Q3: Can I use reagents other than carboxylic acids?

A3: Yes, and often it is advantageous to do so. Carboxylic acids can require high temperatures to react. More reactive derivatives are frequently used to achieve synthesis under milder conditions:

  • Acid Chlorides/Anhydrides: Highly reactive, often allowing the reaction to proceed at or below room temperature for the initial acylation step.

  • Esters: Can be used, though they are generally less reactive than acid chlorides.

  • Aldehydes (Jacobson Method): An alternative pathway where the 2-aminothiophenol reacts with an aldehyde to form a benzothiazoline intermediate, which is then oxidized to the benzothiazole. This method is particularly useful for synthesizing 2-substituted benzothiazoles where the corresponding carboxylic acid is unstable.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common experimental problems.

Problem 1: Low or No Product Yield

Low yield is the most frequent issue. A systematic approach is required to identify the root cause.

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckReagents 1. Reagent Integrity Start->CheckReagents CheckConditions 2. Reaction Conditions Start->CheckConditions CheckWorkup 3. Work-up & Purification Start->CheckWorkup Sub_Reagent1 Is 2-aminothiophenol oxidized? (disulfide formation) CheckReagents->Sub_Reagent1 Sub_Reagent2 Is carboxylic acid derivative active? (e.g., hydrolysis of acid chloride) CheckReagents->Sub_Reagent2 Sub_Cond1 Is temperature high enough for cyclization? CheckConditions->Sub_Cond1 Sub_Cond2 Is catalyst active and sufficient? CheckConditions->Sub_Cond2 Sub_Cond3 Is solvent appropriate and dry? CheckConditions->Sub_Cond3 Sub_Workup1 Is product water-soluble? CheckWorkup->Sub_Workup1 Sub_Workup2 Was product lost during extraction/crystallization? CheckWorkup->Sub_Workup2 Sol_Reagent1 Solution: Use fresh or purified 2-aminothiophenol. Run under inert gas. Sub_Reagent1->Sol_Reagent1 Sol_Cond1 Solution: Increase temperature or prolong reaction time. Sub_Cond1->Sol_Cond1 Sol_Workup2 Solution: Optimize solvent system for extraction/crystallization. Sub_Workup2->Sol_Workup2 caption Figure 2. Troubleshooting workflow for low product yield.

Caption: Figure 2. A decision-tree workflow for troubleshooting low product yield in benzothiazole synthesis.

Detailed Solutions for Low Yield:

  • Cause A: Oxidized 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to air oxidation, leading to the formation of a disulfide-linked dimer which is unreactive in the desired pathway.

    • Verification: Check the appearance of your 2-aminothiophenol. It should be a clear, pale-yellow oil or solid. A dark color or the presence of significant solid matter in the oil suggests oxidation. A TLC or ¹H NMR can confirm the presence of the disulfide.

    • Solution: Use freshly purchased, distilled, or purified 2-aminothiophenol. It is best practice to run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.

  • Cause B: Insufficiently Reactive Carboxylic Acid/Derivative: The acylation step is often the first hurdle. Standard carboxylic acids may require harsh conditions (e.g., high temperatures in PPA) to react efficiently.

    • Verification: Monitor the reaction by TLC or LC-MS. If you see a significant amount of unreacted 2-aminothiophenol after a reasonable time, the acylation is likely slow or stalled.

    • Solution:

      • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

      • Increase Temperature: If using a catalyst like PPA, ensure the temperature is adequate for both acylation and the subsequent cyclodehydration, often in the range of 130-250 °C depending on the substrates.

  • Cause C: Ineffective Catalyst or Dehydration: The cyclization step is critically dependent on the removal of water and/or acid catalysis.

    • Verification: If you can isolate the N-(2-mercaptophenyl)amide intermediate, it confirms the acylation step was successful but the cyclization failed.

    • Solution:

      • Increase Catalyst Loading: Ensure an adequate amount of catalyst (e.g., PPA, p-TsOH) is used.

      • Use a Dehydrating Agent: If not using a dual catalyst/dehydrating agent like PPA, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene).

Problem 2: Formation of Significant Side Products

The formation of impurities complicates purification and reduces yield. Identifying the side product is the first step to mitigation.

Common Side Products and Their Mitigation:

Side Product Plausible Cause Proposed Solution
Bis(2-aminophenyl) disulfide Oxidation of the 2-aminothiophenol starting material before or during the reaction.Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use freshly purified 2-aminothiophenol.
Polymeric/Tarry Material Excessively high reaction temperatures or prolonged reaction times, especially with sensitive substrates.Optimize the reaction temperature and time. Monitor the reaction by TLC and stop it once the starting material is consumed.
N,S-Diacylated Product Use of a highly reactive acylating agent (e.g., acid chloride) in excess, leading to acylation of both the amine and thiol groups.Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly at a lower temperature (e.g., 0 °C) before heating for cyclization.

Problem 3: Reaction Stalls at the Amide Intermediate

This is a common issue where the first step (acylation) works, but the second step (cyclization) fails.

  • Cause A: Insufficient Energy/Activation for Dehydration: The cyclodehydration step has a significant activation energy barrier.

    • Solution: Increase the reaction temperature. If using a solvent like toluene with p-TsOH, consider switching to a higher-boiling solvent like xylene. If using PPA, ensure the temperature is high enough to keep the PPA fluid and active.

  • Cause B: Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the acylating agent can sterically hinder the intramolecular cyclization.

    • Solution: This is a more challenging issue. A stronger Lewis acid catalyst might help by coordinating more effectively to the amide. In some cases, a different synthetic route, such as the Jacobson method with an aldehyde, may be necessary.

  • Cause C: Electron-Withdrawing Groups: Strong electron-withdrawing groups on the phenyl ring of the N-(2-mercaptophenyl)amide can decrease the nucleophilicity of the thiol sulfur, slowing down the cyclization step.

    • Solution: More forcing conditions are required. This includes higher temperatures, longer reaction times, or using a more potent catalytic system like Eaton's reagent (P₂O₅ in MeSO₃H).

Experimental Protocols

Protocol 1: General Procedure for Benzothiazole Synthesis using Polyphosphoric Acid (PPA)

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-aminothiophenol (1.0 eq) and the desired carboxylic acid (1.0-1.1 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) in an amount sufficient to ensure the mixture remains stirrable (typically 10-20 times the weight of the limiting reagent).

  • Reaction: Heat the mixture with stirring to the target temperature (typically 140-200 °C). The optimal temperature depends on the substrates and should be determined empirically.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in water, neutralizing with a base (e.g., NaHCO₃), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, cool the mixture to about 80-100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Caution: This is an exothermic process.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

  • Phillips, M. A. The Constitution of Certain Thiazoles. Part II. 2-Mercaptobenzothiazole, 2-Aminobenzothiazole, and Some of their Derivatives. J. Chem. Soc.1928 , 2393–2399. [Link]

  • Boyd, G. V. Chapter 3.12 - Thiazoles and their Benzo Derivatives. In Comprehensive Organic Chemistry II; Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: 1996; Vol. 4, pp 245-299. [Link]

  • Patel, B., et al. A practical and efficient synthesis of 2-substituted benzothiazoles in polyphosphoric acid. RSC Adv.2015 , 5, 87406-87410. [Link]

  • Kumbhare, R. M., et al. Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Org. Biomol. Chem.2015 , 13, 10684-10705. [Link]

  • Jacobson, P. Studien in der Indazolgruppe. Ber. Dtsch. Chem. Ges.1886 , 19, 1067–1072. [Link]

Technical Support Center: Catalyst Deactivation in 4-Chlorobenzo[d]thiazole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation during this critical synthetic transformation. By understanding the root causes of catalyst failure, you can improve reaction efficiency, ensure reproducibility, and accelerate your research and development timelines.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, a key intermediate in pharmaceutical development, is typically achieved through the palladium-catalyzed cyanation of 2,4-dichlorobenzothiazole. While effective, this cross-coupling reaction is notoriously sensitive to catalyst deactivation. The presence of sulfur within the benzothiazole ring, excess cyanide ions, and other impurities can poison the catalyst, leading to stalled reactions and low yields.[1][2][3] This guide provides a structured approach to troubleshooting these issues, grounded in the mechanistic principles of catalysis.

Section 1: Understanding the Catalytic System

The palladium-catalyzed cyanation of aryl halides generally follows a well-established catalytic cycle.[4][5] Understanding this cycle is the first step in diagnosing issues. The active Pd(0) catalyst undergoes oxidative addition with the aryl chloride, followed by a cyanide exchange and subsequent reductive elimination to yield the desired nitrile product and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (+ Ar-Cl) Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Cyanide_Exchange Cyanide Exchange (+ CN⁻, - Cl⁻) Pd(II)_Cyano_Complex Ar-Pd(II)-CN(L2) Cyanide_Exchange->Pd(II)_Cyano_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-CN Reductive_Elimination->Product

Caption: Simplified Palladium-Catalyzed Cyanation Cycle.

Section 2: Troubleshooting Guide: Catalyst Deactivation Q&A

This section addresses common problems in a question-and-answer format, providing both the "why" and the "how-to" for resolving catalyst deactivation.

Q1: My reaction has stalled, showing low conversion of the 2,4-dichlorobenzothiazole starting material. How do I confirm catalyst deactivation is the culprit?

A1: Stalled reactions are a classic symptom of catalyst deactivation, but it's crucial to rule out other factors first.

Diagnostic Workflow:

  • Verify Reagents and Conditions:

    • Reagent Purity: Are your solvent and base anhydrous? Water can hydrolyze the cyanide source and interfere with the catalyst. Are your starting materials pure?

    • Temperature Control: Is the reaction temperature stable and accurate? Suboptimal temperatures can slow down or halt the reaction.[6]

    • Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.

  • Small-Scale Catalyst Activity Test:

    • If the above are confirmed, perform a small-scale test. In a separate vial under inert atmosphere, add a fresh, active catalyst to a small aliquot of the stalled reaction mixture. If the reaction proceeds, it strongly indicates the original catalyst was deactivated.

  • Visual Inspection:

    • The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst aggregation and deactivation.[7]

Q2: I suspect my palladium catalyst is being poisoned. What are the likely poisons in this specific synthesis?

A2: In the synthesis of this compound, the primary suspects for catalyst poisoning are the sulfur atom in the benzothiazole ring and the cyanide ions themselves.

Common Deactivation Pathways:

  • Sulfur Poisoning: Sulfur-containing compounds are well-known poisons for palladium catalysts.[1][8] The sulfur atom in the benzothiazole can coordinate strongly to the palladium center, blocking active sites required for catalysis.[1][9]

  • Cyanide Poisoning: While cyanide is a necessary reagent, an excess concentration can be detrimental. Cyanide ions can form stable, coordinatively saturated palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻), which are catalytically inactive and remove palladium from the catalytic cycle.[3][10][11]

  • Ligand Degradation: Phosphine ligands, often used to stabilize the palladium catalyst, can be susceptible to oxidation or other degradation pathways, leading to catalyst instability and aggregation.[12][13]

Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L2 Complex Sulfur_Poisoning Sulfur Poisoning (from Benzothiazole) Active_Catalyst->Sulfur_Poisoning Cyanide_Poisoning Excess Cyanide (e.g., KCN, NaCN) Active_Catalyst->Cyanide_Poisoning Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Deactivated_Sulfur Inactive Pd-Sulfur Adduct Sulfur_Poisoning->Deactivated_Sulfur Deactivated_Cyanide Inactive [Pd(CN)x] Complex Cyanide_Poisoning->Deactivated_Cyanide Palladium_Black Inactive Palladium Black (Aggregated Pd(0)) Ligand_Degradation->Palladium_Black

Caption: Common Catalyst Deactivation Pathways.

Q3: I'm using a heterogeneous (supported) palladium catalyst and its activity drops significantly upon recycling. What is causing this, and how can I prevent it?

A3: Deactivation of heterogeneous catalysts during recycling is typically due to three main phenomena: leaching, sintering, and fouling.

  • Leaching: The active palladium species can dissolve from the support into the reaction medium, leading to a permanent loss of catalytic sites.[14][15]

  • Sintering: At high temperatures, small palladium nanoparticles on the support can migrate and agglomerate into larger, less active particles. This reduces the available surface area of the catalyst.[16][17]

  • Fouling: The surface of the catalyst can become blocked by organic byproducts or adsorbed starting materials, preventing access to the active sites.[16][18]

Best Practices for Catalyst Recycling:

  • Gentle Washing: After the reaction, wash the catalyst with a solvent that dissolves reaction byproducts but does not cause leaching (e.g., ethyl acetate, followed by a non-polar solvent like hexane).

  • Thorough Drying: Dry the catalyst under vacuum at a moderate temperature to remove residual solvent without inducing sintering.

  • Quantify Leaching: Use Inductively Coupled Plasma (ICP) analysis on the reaction filtrate to quantify the amount of palladium that has leached. This provides a quantitative measure of catalyst stability.

Q4: What are the best practices for setting up the reaction to minimize catalyst deactivation from the outset?

A4: A proactive approach during reaction setup can significantly improve catalyst longevity and performance.

Best PracticeRationale
Use High-Purity Reagents Impurities, especially water and sulfur compounds, can poison the catalyst. Use anhydrous solvents and high-purity starting materials.[6][16]
Maintain Inert Atmosphere Rigorously de-gas solvents and maintain a positive pressure of argon or nitrogen to prevent oxidation of the active Pd(0) catalyst.[7]
Select Robust Ligands Use bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) that form stable complexes with palladium, preventing aggregation and protecting the metal center.[19][20][21]
Control Cyanide Concentration If possible, use a cyanide source with low solubility or a slow-release method to avoid high concentrations of free cyanide in the solution.[10][11]
Optimize Catalyst Loading Using an excessively high catalyst loading can sometimes lead to faster decomposition and aggregation. Determine the optimal loading through screening experiments.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a copper catalyst instead of palladium?

    • A: Copper-catalyzed cyanations are a well-known alternative, often referred to as the Rosenmund-von Braun reaction.[22][23] They can be more cost-effective but often require higher temperatures and may have a different substrate scope. A key challenge is that high concentrations of cyanide can also deactivate copper catalysts through strong complexation.[22][24]

  • Q: How do I choose the right ligand for my palladium catalyst?

    • A: The ligand plays a crucial role in stabilizing the catalyst.[19][25] For challenging substrates like benzothiazoles, bulky and electron-donating ligands are often preferred. They promote the reductive elimination step and can protect the palladium center from deactivating side reactions.[19]

  • Q: Can a deactivated catalyst be regenerated?

    • A: Regeneration is sometimes possible, particularly for heterogeneous catalysts. For fouling by organic residues, careful calcination (heating in air) can burn off the deposits.[17][18] For sulfur poisoning, oxidative treatments may help remove the adsorbed sulfur species.[26][27] However, regeneration can also lead to sintering, so conditions must be carefully controlled.[14][28] A common laboratory method involves washing the catalyst with solvents like chloroform and acetic acid to remove organic foulants.[29]

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for the Cyanation of 2,4-Dichlorobenzothiazole
  • Disclaimer: This is a general guideline. Optimal conditions (temperature, solvent, base, ligand) should be determined experimentally. Always handle cyanides with extreme caution in a well-ventilated fume hood.

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the 2,4-dichlorobenzothiazole (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv), and a dry, degassed solvent (e.g., DMF or DMA).

  • Stir the mixture at the desired temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and carefully quench any remaining cyanide with an oxidizing agent like bleach before workup.

Protocol 4.2: Regeneration of a Fouled Heterogeneous Palladium Catalyst (Lab Scale)
  • Filter the catalyst from the reaction mixture and wash it sequentially with ethyl acetate (3x) and hexane (2x).

  • Transfer the catalyst to a flask and add a mixture of chloroform and glacial acetic acid (e.g., 10:1 v/v).

  • Stir the suspension, potentially with mild sonication, for 30-60 minutes to dissolve adsorbed organic impurities.[29]

  • Filter the catalyst, wash thoroughly with chloroform, then hexane, and dry under high vacuum.

  • Test the activity of the regenerated catalyst on a small scale before reuse.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. Available at: [Link]

  • Kumar, A., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 60(1), 84-87. Available at: [Link]

  • Grinberg, V. A., et al. (2009). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. Russian Journal of Physical Chemistry B, 3(7), 80-85. Available at: [Link]

  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. International Journal of Research in Engineering and Science, 8(1), 1-5. Available at: [Link]

  • Daugulis, O., et al. (2011). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 50(4), 891-893. Available at: [Link]

  • Pérez-Ramírez, J., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 145(38), 21060–21070. Available at: [Link]

  • DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. Available at: [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1548. Available at: [Link]

  • Beller, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(46), 5730-5734. Available at: [Link]

  • 911Metallurgist. (2014). How Copper Affects Cyanidation & Leaching. Available at: [Link]

  • Wikipedia. Cyanation. Available at: [Link]

  • Gogoi, P. (2016). Chapter 1: Introduction to Cyanation Reactions. Shodhganga. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). The regeneration or disposal of deactivated heterogeneous catalysts. Catalysis, 27, 141-267. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(37), 14040–14043. Available at: [Link]

  • Wikipedia. Catalyst poisoning. Available at: [Link]

  • ChemCatBio. (2021). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]

  • Apesteguía, C. R., et al. (2001). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Industrial & Engineering Chemistry Research, 40(19), 4053-4061. Available at: [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 57(37), 11958-11971. Available at: [Link]

  • Hofstetter, T. B., et al. (2008). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Environmental Science & Technology, 42(15), 5706–5712. Available at: [Link]

  • de la Cruz, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. Available at: [Link]

  • Blackmond, D. G., et al. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]

  • Buchwald, S. L., et al. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Serrano-Ruiz, J. C., & Dumesic, J. A. (2011). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 13(4), 794-805. Available at: [Link]

  • Ali, I., et al. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 2(1), 127-134. Available at: [Link]

  • Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(16), 2911-2915. Available at: [Link]

  • Cheng, J., et al. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004-7. Available at: [Link]

  • Garcı́a, P., et al. (2001). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Applied Catalysis B: Environmental, 30(3-4), 229-241. Available at: [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3235–3265. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 11(16), 3666–3669. Available at: [Link]

  • Li, Y., et al. (2015). Palladium-catalyzed cyanation of aryl halides with CuSCN. Tetrahedron Letters, 56(3), 521-523. Available at: [Link]

  • Fruit, C., et al. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(21), 5038. Available at: [Link]

  • Fruit, C., et al. (2020). Synthesis of 2-cyanated benzothiazoles from 5-N-arylimino-4-chloro-1,2,3-dithiazoles and N-arylcyanothioformamides and description of the present work. ResearchGate. Available at: [Link]

  • Fruit, C., et al. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Available at: [Link]

  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 26–29. Available at: [Link]

  • Moulijn, J. A., et al. (2011). Deactivation of heterogeneous catalysts. Slideshare. Available at: [Link]

  • Fruit, C., et al. (2020). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. Available at: [Link]

  • Leadbeater, N. E. (2003). Nickel-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 68(14), 5660–5667. Available at: [Link]

  • Beller, M., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 140(28), 8656–8660. Available at: [Link]

  • Beller, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33261-33276. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Medicinal and Chemical Sciences, 7(1), 1-10. Available at: [Link]

  • El-Ghanam, A. M. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2), 1-5. Available at: [Link]

  • El-Ghanam, A. M. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2). Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvents. The following question-and-answer format addresses common issues and provides troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what is the general role of the solvent?

There are several established methods for synthesizing 2-cyanobenzothiazoles, including the target compound this compound.[1] Key approaches include:

  • Sandmeyer-type reactions: This classic method involves the diazotization of an amino group on the benzothiazole ring, followed by displacement with a cyanide nucleophile, often using a copper(I) cyanide catalyst.[2][3][4][5]

  • Palladium-catalyzed C-H functionalization/intramolecular C-S bond formation: A more modern approach that involves the cyclization of N-arylcyanothioformamides.[1][6][7]

  • Dehydration of benzothiazole carboxamides: This method uses a dehydrating agent to convert the amide to a nitrile.[8]

In all these methods, the solvent plays a multifaceted role. It must:

  • Effectively dissolve reactants and catalysts.

  • Facilitate heat transfer for reactions requiring elevated temperatures.

  • Influence reaction rates and selectivity by stabilizing transition states or intermediates.

  • In some cases, participate directly in the reaction mechanism.

The choice of solvent can significantly impact the yield and purity of the final product.

Q2: I'm attempting a Sandmeyer-type cyanation to synthesize this compound and experiencing low yield. Could the solvent be the issue?

Yes, the solvent is a critical parameter in the Sandmeyer reaction and can be a primary contributor to low yields.[2][4]

Potential Solvent-Related Issues and Troubleshooting Steps:

  • Poor Solubility of the Diazonium Salt: Aryl diazonium salts can have limited solubility in certain organic solvents. If the salt precipitates prematurely, it will not be available for the reaction with the copper cyanide.

    • Recommendation: Consider using a solvent system that is known to solubilize diazonium salts effectively. For Sandmeyer reactions, polar aprotic solvents like acetonitrile or aqueous mixtures are often employed.[9] Some protocols have also utilized ionic liquids.[9]

  • Solvent Reactivity: Some solvents may react with the diazonium salt or the copper catalyst, leading to undesired side products.

    • Recommendation: Avoid solvents with nucleophilic groups that could compete with the cyanide ion. For instance, while water is often part of the solvent system for diazotization, its concentration should be carefully controlled during the cyanation step to minimize the formation of phenolic byproducts.

  • Inefficient Radical Propagation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3][4] The solvent can influence the stability and lifetime of the aryl radical intermediate.

    • Recommendation: Solvents like chloroform or bromoform have been used in Sandmeyer halogenations, suggesting that halogenated solvents might be explored for cyanation as well, though their compatibility with the cyanide source must be considered.[2][4] Acetonitrile is a common and generally effective choice for Sandmeyer cyanations.[9]

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-4-chlorobenzothiazole

  • Diazotization:

    • Dissolve 2-amino-4-chlorobenzothiazole in an appropriate aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) or sodium cyanide (NaCN) in a suitable solvent such as a mixture of water and an organic solvent like toluene or in acetonitrile.[9][10]

    • Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage any effervescence (release of N₂ gas).

    • Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Incomplete Diazotization Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid. Test for the presence of nitrous acid using starch-iodide paper.
Decomposition of Diazonium Salt Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or direct sunlight.
Poor Quality of Reagents Use freshly prepared or purified starting materials. 2-aminobenzothiazole derivatives can be sensitive to air and light.[12] Ensure the cyanide source is of high purity and handled with appropriate safety precautions.[13][14]
Suboptimal Solvent Choice If using a biphasic system, ensure adequate stirring to facilitate phase transfer. For a homogenous system, select a solvent that dissolves all reactants and catalysts. Consider switching to a different solvent system, such as acetonitrile or a DMF/DMSO mixture, which has been shown to be effective in similar syntheses.[1]
Catalyst Inactivity Ensure the copper(I) cyanide is active. If necessary, prepare it fresh or use a commercially available high-purity grade.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Recommendation
Phenolic Byproducts Minimize the amount of water in the cyanation step. Ensure the reaction is not overly acidic during the displacement, as this can favor hydrolysis of the diazonium salt.
Azo Coupling Maintain a low temperature during diazotization and the initial stages of cyanation to prevent the diazonium salt from coupling with unreacted starting material or other electron-rich species.
Homocoupling (Biaryl Formation) This is a known side reaction in Sandmeyer reactions.[2] Optimizing the reaction temperature and the rate of addition of the diazonium salt can help minimize this.
Incomplete Reaction Monitor the reaction closely using TLC to ensure it goes to completion.[11] If the reaction stalls, a gentle increase in temperature might be necessary.
Visualization of Synthetic Pathways
Diagram 1: Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification A 2-Amino-4-chlorobenzothiazole B NaNO2, HCl (aq) 0-5 °C A->B C 4-Chlorobenzo[d]thiazole-2-diazonium Salt B->C D CuCN / KCN Solvent (e.g., Acetonitrile) C->D Addition E This compound D->E Heat F Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the Sandmeyer synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Diazotization Conditions (Temp, Reagent Quality) Start->Q1 A1_Yes Conditions Optimal Q1->A1_Yes Yes A1_No Optimize Diazotization (Maintain <5°C, Fresh Reagents) Q1->A1_No No Q2 Evaluate Cyanation Step (Solvent, Catalyst) A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Conditions Appear Correct Q2->A2_Yes Yes A2_No Change Solvent (e.g., to Acetonitrile) Use Active CuCN Q2->A2_No No Q3 Monitor Reaction Progress (TLC) A2_Yes->Q3 A2_No->End A3_Yes Reaction Goes to Completion Q3->A3_Yes Yes A3_No Incomplete Reaction (Adjust Temp/Time) Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical flow for troubleshooting low yields in the synthesis.

Safety Precautions

The synthesis of this compound involves the use of highly toxic cyanide salts.[13][14] All manipulations involving cyanides must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.[13] It is crucial to have a cyanide antidote kit readily available and for all personnel to be trained in its use.[13] Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas; therefore, the quenching and work-up steps must be performed with extreme caution, preferably by adding the reaction mixture to a basic solution.

References
  • [Yield of 3-phenyl-4H-benzo[b][1][2]thiazine-4-carbonitrile versus time... - ResearchGate]([Link])

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development Support

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 4-Chlorobenzo[d]thiazole-2-carbonitrile in various experimental assays. Our goal is to equip you with the foundational knowledge and practical strategies to ensure accurate and reproducible results.

Understanding the Challenge: Physicochemical Profile

This compound, like many heterocyclic compounds developed in drug discovery, possesses a chemical structure that favors low aqueous solubility. Its aromatic benzothiazole core and chloro-substituent contribute to a hydrophobic character, making it challenging to dissolve in the aqueous buffers required for most biological assays. While specific experimental solubility data is not widely published, its structure suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[][2] This inherent property is the primary cause of common experimental issues such as compound precipitation, inaccurate concentration measurements, and underestimated biological activity.[3]

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?

A: This is a common phenomenon known as "crashing out." DMSO is an excellent organic solvent, but it is aprotic and water-miscible. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[4][5] The key is to control the dilution process carefully.

Q2: What is the best organic solvent to prepare my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for highly hydrophobic compounds.[3][6] Dimethylformamide (DMF) is a viable alternative. For less hydrophobic compounds or assays sensitive to DMSO, ethanol can be considered. Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of your compound in the stock solution over time.[7]

Q3: How can I prepare a working solution for my cell-based assay without causing cytotoxicity from the solvent?

A: The final concentration of the organic solvent in your assay must be kept to a minimum. For DMSO, a final concentration of <0.5% is generally recommended, and ideally <0.1%, to avoid solvent-induced cellular stress or off-target effects.[8][9][10] This requires preparing a highly concentrated stock solution so that only a very small volume is needed to achieve the final desired concentration of your compound. Always include a "vehicle control" (media with the same final concentration of solvent) in your experiment to account for any effects of the solvent itself.[9]

Q4: Can I heat the solution to help dissolve the compound?

A: Gentle warming can temporarily increase solubility and is a common practice. However, use this method with caution. First, ensure your compound is thermally stable. Second, be aware that the compound may precipitate out of the solution as it cools to room or assay temperature, leading to a supersaturated and unstable solution.[11] This can be particularly problematic for assays run over long incubation periods.

In-Depth Solubilization Strategies & Troubleshooting

A systematic approach is crucial for successfully incorporating a poorly soluble compound like this compound into your assays. The following workflow provides a decision-making framework for troubleshooting.

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed in Assay stock_check Step 1: Verify Stock Solution Is it clear? Stored correctly? start->stock_check dilution_method Step 2: Optimize Dilution Using stepwise dilution? stock_check->dilution_method Yes remake_stock Remake stock solution Use anhydrous solvent. stock_check->remake_stock No cosolvent Step 3: Introduce Co-Solvents (e.g., PEG 400, Propylene Glycol) dilution_method->cosolvent Yes, still precipitates implement_dilution Implement Stepwise Dilution Protocol (SOP 2) dilution_method->implement_dilution No excipient Step 4: Use Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipient Yes, still precipitates or co-solvent is toxic implement_cosolvent Test co-solvent compatibility and toxicity. cosolvent->implement_cosolvent No implement_excipient Implement Cyclodextrin Protocol (SOP 3) excipient->implement_excipient Yes remake_stock->dilution_method success Compound Solubilized Proceed with Assay implement_dilution->success implement_cosolvent->success implement_excipient->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Strategy 1: Optimized Stock Solution and Dilution

The foundation of any successful experiment is a properly prepared stock solution.[12][13]

  • Solvent Choice: For this compound, anhydrous DMSO is the recommended primary solvent for creating a high-concentration stock (e.g., 10-50 mM).

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation, especially if the DMSO has absorbed atmospheric water.[7][8]

  • Serial Dilution: Never perform a single, large-volume dilution from your organic stock into an aqueous buffer. A stepwise, or serial, dilution is critical. By gradually introducing the aqueous environment, you prevent the rapid change in solvent polarity that causes precipitation.[4][8]

Strategy 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and the aqueous assay buffer.[14] They are often used in formulations to improve the solubility of hydrophobic drugs.[15][16]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.[16][17]

  • Application: An intermediate dilution of the DMSO stock can be made into a co-solvent before the final dilution into the assay buffer. For example, dilute a 10 mM DMSO stock 1:10 into PG before diluting further into your media.

  • Considerations: Co-solvents can have their own biological effects and may be viscous. Always test the tolerance of your specific assay system (especially cell-based assays) to the chosen co-solvent by running a vehicle control.[17]

Solvent / Co-SolventBoiling Point (°C)Dielectric Constant (20°C)Key Considerations in Assays
DMSO 18947.2Gold standard for initial solubilization. Keep final concentration <0.5%.[9][10]
DMF 15336.7Alternative to DMSO, but can also be toxic to cells.
Ethanol 78.424.5Useful for moderately hydrophobic compounds. Can be cytotoxic.[17]
PEG 400 Decomposes12.5Generally low toxicity. Can increase viscosity of solutions.
Propylene Glycol 188.232.0Common pharmaceutical excipient with low toxicity.
(Data compiled from common solvent property tables)[18]
Strategy 3: pH Adjustment

The solubility of compounds with ionizable functional groups can be significantly influenced by pH.[19] By adjusting the pH of the buffer, one can shift the equilibrium towards the more soluble, ionized form of the molecule.

  • Mechanism: For a basic compound, lowering the pH will protonate it, forming a more soluble salt. For an acidic compound, raising the pH will deprotonate it, also forming a more soluble salt.[20]

  • Application to this compound: The benzothiazole moiety contains nitrogen atoms that are weakly basic. While not a strong base, slight acidification of the assay buffer (if tolerated by the assay) might marginally improve solubility. This approach is generally less effective for neutral or weakly basic/acidic compounds compared to other methods but can be a useful tool.[21]

  • Critical Check: Ensure that any pH change does not affect your compound's stability or the performance of your biological assay (e.g., enzyme activity, cell viability).

Strategy 4: Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[][2][24]

  • Mechanism: The hydrophobic compound partitions into the non-polar core of the cyclodextrin, while the polar outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[24]

  • Application: HP-β-CD is added to the aqueous assay buffer before the compound is introduced. It has been shown to have minimal effects on many cell-based assays at typical working concentrations.[10][25]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound (4-Chlorobenzo...) water Aqueous Buffer plus1 + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Soluble Inclusion Complex plus2 +

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Standard Operating Procedures (SOPs)
SOP 1: Preparation of a High-Concentration Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, analytical balance, volumetric flask, microcentrifuge tubes.

  • Procedure:

    • Accurately weigh the desired mass of the compound required to make a 10-50 mM solution.[13]

    • Transfer the solid to an appropriate-sized volumetric flask.

    • Add approximately 80% of the final volume of anhydrous DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved. A brief warming in a 37°C water bath may be used if necessary, but allow the solution to return to room temperature before final volume adjustment.

    • Add anhydrous DMSO to the calibration mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

    • Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.

    • Store immediately at -20°C or -80°C.[8]

SOP 2: Stepwise Dilution for Aqueous Assays
  • Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock for a cell-based assay, keeping the final DMSO concentration at 0.1%.

  • Procedure:

    • Intermediate Dilution 1: Thaw one aliquot of the 10 mM stock solution. Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of anhydrous DMSO. Mix thoroughly.

    • Intermediate Dilution 2: Prepare a 100 µM intermediate solution by diluting 10 µL of the 1 mM solution into 90 µL of your final assay buffer (e.g., cell culture media). CRITICAL: Add the DMSO solution to the buffer while gently vortexing the buffer to ensure rapid dispersion.[4]

    • Final Working Solution: Prepare the final 10 µM working solution by diluting 100 µL of the 100 µM solution into 900 µL of the final assay buffer. This final solution now contains the compound at the desired concentration with 0.1% DMSO.

    • Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound.

SOP 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To enhance the aqueous solubility of the compound for a biochemical assay.

  • Procedure:

    • Prepare Cyclodextrin Buffer: Prepare your standard assay buffer. Dissolve HP-β-CD into the buffer to a final concentration of 1-5% (w/v). The optimal concentration may need to be determined empirically. Stir until the HP-β-CD is fully dissolved.

    • Prepare Compound Stock: Prepare a high-concentration stock solution in DMSO (e.g., 20 mM) as described in SOP 1.

    • Dilution: Directly dilute the DMSO stock solution into the HP-β-CD-containing buffer to achieve your final desired compound concentration. Add the stock solution dropwise to the buffer while vortexing.

    • Equilibration: Allow the solution to incubate at room temperature for 15-30 minutes to allow for the formation of the inclusion complex.

    • Control: Prepare a vehicle control using the same concentration of DMSO and HP-β-CD in the buffer, but without the compound.

By implementing these structured strategies and protocols, researchers can effectively overcome the solubility challenges presented by this compound, leading to more reliable and meaningful experimental outcomes.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Tech Support.
  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Patel, J. et al.
  • askIITians. (2025). How does pH affect solubility? askIITians.
  • Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry LibreTexts.
  • Slideshare. Methods of solubility enhancements. Slideshare.
  • Rajeswari, S. et al. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Tofte, N. et al. Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods.
  • Di, L., & Kerns, E. H. (2006).
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
  • Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
  • StudySmarter. (2022).
  • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds. BenchChem.
  • Kalliokoski, T., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Tofte, N., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • White, A. W., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Ziath Ltd. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • ResearchGate User Discussion. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?
  • ResearchGate User Discussion. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
  • ResearchGate User Discussion. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma.

Sources

minimizing byproduct formation in the synthesis of benzothiazole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiazole-2-carbonitriles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on identifying, understanding, and minimizing the formation of common byproducts. Our goal is to provide you with the expertise and actionable protocols needed to achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of benzothiazole-2-carbonitriles.

FAQ 1: What are the principal synthetic routes to benzothiazole-2-carbonitriles?

The most established and direct method for synthesizing benzothiazole-2-carbonitriles is the condensation reaction between 2-aminothiophenol and a suitable cyanating agent. This approach leverages the dual nucleophilicity of the starting material to construct the heterocyclic core. Key variations of this method include:

  • Reaction with Cyanogen Halides: The use of cyanogen bromide (BrCN) or cyanogen chloride (ClCN) is a classic approach. The reaction proceeds via an initial S-cyanation followed by intramolecular cyclization.

  • Sandmeyer-type Cyanation: This involves the diazotization of 2-aminobenzothiazole followed by a reaction with a cyanide salt, typically copper(I) cyanide. This is a multi-step process that starts from a pre-formed benzothiazole ring.

  • Oxidative Cyclization: Modern methods often employ a one-pot reaction of 2-aminothiophenol, a cyanide source (like KCN or NaCN), and an oxidant (e.g., I₂, H₂O₂, or air). These "green chemistry" approaches are often preferred for their efficiency and reduced waste.[1][2]

FAQ 2: What is the general reaction mechanism for the formation of the benzothiazole ring from 2-aminothiophenol?

The formation of the benzothiazole ring is a classic example of a condensation and cyclization sequence. The mechanism involves two key nucleophilic attacks from the 2-aminothiophenol molecule.

  • Initial Nucleophilic Attack: The highly nucleophilic thiol group (-SH) attacks the electrophilic carbon of the cyanating agent (or another C1-electrophile).

  • Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack by the amino group (-NH₂) on the intermediate, leading to the formation of the five-membered thiazole ring.

  • Aromatization: The final step is typically an oxidation or elimination event that results in the stable, aromatic benzothiazole ring system.

Below is a generalized mechanistic pathway.

G cluster_0 Step 1: S-Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 2-Aminothiophenol C Thioimidate Intermediate A->C Attack by -SH B C1 Electrophile (e.g., from R-CN) B->C D 2,3-Dihydrobenzothiazole Intermediate C->D Attack by -NH2 E Benzothiazole Product D->E -2H (Oxidation)

Caption: Generalized mechanism for benzothiazole formation.

FAQ 3: What are the most common byproducts I should expect, and why do they form?

Byproduct formation is the most significant challenge in this synthesis. Understanding their origin is crucial for mitigation.

  • 2,2'-Disulfanediylbis(aniline): This is the oxidative homodimer of 2-aminothiophenol. It is the most common byproduct and arises because thiols are easily oxidized to disulfides, especially in the presence of air (O₂), metal catalysts, or other oxidants. Its formation consumes the starting material and complicates purification.

  • Benzothiazolone: This byproduct can form if the reaction involves carbon dioxide (from air) or a carbonate source, particularly under certain catalytic conditions.[1]

  • Unsubstituted Benzothiazole: If the cyanating agent is unstable or if a competing reaction with a solvent like DMF occurs (providing a formyl group that is subsequently lost), you may form the parent benzothiazole ring without the C2-carbonitrile group.

  • Polymeric Materials: Under harsh conditions (e.g., high heat, strong acid/base), 2-aminothiophenol can polymerize, leading to intractable tars that significantly reduce yield and make purification difficult.

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low or No Yield of Benzothiazole-2-carbonitrile
  • Symptom: After the reaction and workup, TLC or LC-MS analysis shows mostly unreacted starting material or a baseline spot, with very little desired product.

  • Potential Causes & Causality:

    • Oxidation of 2-Aminothiophenol: The primary culprit is often the rapid oxidation of the starting material to its disulfide dimer before it can react with the cyanating agent. The thiol group is highly susceptible to oxidation.

    • Poor Reagent Quality: 2-aminothiophenol can degrade upon storage. Cyanating agents may be old or hydrated.

    • Suboptimal Reaction Conditions: The reaction may require a specific temperature to overcome the activation energy, or the catalyst (if used) may be inactive.

  • Diagnostic Steps:

    • Run a 'H NMR or LC-MS of your 2-aminothiophenol starting material to check for the presence of the disulfide dimer.

    • Perform a small-scale test reaction where you systematically vary the temperature (e.g., room temperature, 50 °C, 80 °C) to see if the reaction initiates.

  • Corrective Actions:

    • Crucial First Step - Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling argon or nitrogen through them for at least 30 minutes. This removes dissolved oxygen, a key oxidant.

    • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen. See the detailed protocol below.

    • Use Fresh Reagents: If possible, use freshly opened 2-aminothiophenol or purify older stock by distillation under reduced pressure.

Problem 2: My main byproduct is a high-melting white/off-white solid, identified as 2,2'-Disulfanediylbis(aniline).
  • Symptom: A significant portion of the isolated material is the disulfide dimer, confirmed by analytical data.

  • Potential Causes & Causality:

    • Oxygen Contamination: This is the most direct cause. Even small leaks in the reaction setup can introduce enough oxygen to promote dimerization, especially over long reaction times.

    • Use of Oxidizing Catalysts/Reagents: Some metal catalysts or reaction conditions can inadvertently promote the oxidative coupling of thiols.

  • Diagnostic Steps:

    • Review your experimental setup. Are you using rubber septa that are old and potentially permeable to air? Is your inert gas flow rate adequate?

  • Corrective Actions & Protocol:

    • The most robust solution is the rigorous exclusion of air. The protocol below is designed specifically to prevent this common side reaction.

G A 2x 2-Aminothiophenol C 2,2'-Disulfanediylbis(aniline) (Disulfide Byproduct) A->C B [O] (e.g., O2 from air) B->C D H2O

Caption: Oxidative formation of the disulfide byproduct.

Optimized Protocol: Synthesis of Benzothiazole-2-carbonitrile under Inert Atmosphere

This protocol is designed to minimize the formation of the 2,2'-disulfanediylbis(aniline) byproduct.

  • Glassware Preparation:

    • Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 120 °C for at least 4 hours.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of argon or nitrogen. Allow to cool to room temperature under inert gas.

  • Reagent Preparation:

    • Degas the reaction solvent (e.g., DMF, Ethanol) by bubbling with argon for 30 minutes.

    • Prepare a solution of 2-aminothiophenol (1.0 eq) in the degassed solvent in the reaction flask.

    • Prepare a separate solution of the cyanating agent (e.g., KCN, 1.2 eq) and oxidant (e.g., I₂, 1.1 eq) in degassed solvent in the addition funnel.

  • Reaction Execution:

    • Cool the 2-aminothiophenol solution to 0 °C in an ice bath.

    • Add the solution from the addition funnel dropwise to the stirred reaction mixture over 30-60 minutes. Maintaining a low temperature during the addition can help control exotherms and side reactions.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate if iodine was used).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Problem 3: My product mixture is very complex and difficult to analyze/purify.
  • Symptom: The crude 'H NMR spectrum shows multiple overlapping signals, and LC-MS indicates several products with similar masses.

  • Potential Causes & Causality:

    • Reaction Temperature is Too High: Excessive heat can provide the energy for multiple unintended reaction pathways, leading to a complex mixture of byproducts, including polymerization.

    • Incorrect Stoichiometry: Using a large excess of one reagent can force alternative reaction pathways.

    • Reactive Solvent: Solvents like DMF or DMSO can participate in reactions at high temperatures, adding another layer of complexity.[3]

  • Diagnostic Steps:

    • Create a troubleshooting decision tree to systematically address the issue.

G A Complex Product Mixture Observed B Is Disulfide Byproduct Present? A->B C YES B->C   D NO B->D   E Implement Strict Inert Atmosphere Protocol. (See Protocol 2) C->E F Was Reaction Temp > 100°C? D->F G YES F->G   H NO F->H   I Reduce Reaction Temperature. Screen temps from RT to 80°C. G->I J Check Reagent Stoichiometry and Purity. Consider a different solvent. H->J

Caption: Troubleshooting workflow for complex mixtures.

  • Corrective Actions:

    • Temperature Screening: Run the reaction at a lower temperature. Many of these cyclizations proceed smoothly at room temperature or with gentle heating (40-60 °C), albeit over a longer period.

    • Solvent Choice: If using a high-boiling-point polar aprotic solvent, consider switching to a more inert alternative like 1,4-dioxane or acetonitrile.

    • Stoichiometry Control: Use a small excess (1.05-1.2 equivalents) of the cyanating agent. A large excess can lead to side reactions.

Data Summary: Reaction Condition Optimization

The choice of catalyst and solvent system can dramatically impact both yield and the byproduct profile. The following table summarizes conditions from various literature reports for related benzothiazole syntheses, providing a starting point for optimization.

Catalyst SystemSolventTemperature (°C)Typical Yield Range (%)Key Considerations/ByproductsReference
H₂O₂/HClEthanolRoom Temp85-94%Green method, but requires careful pH control.[1]
None (Air/O₂)DMSO14055-81%High temperature can lead to solvent decomposition and other byproducts.[3]
IodineDMFRoom TempGoodPotential for formation of N-formyl byproducts from DMF.[2]
Microwave (Ag₂O)Solvent-free80-10092-98%Very fast, but requires specialized equipment and careful scaling.[3]
Cu(II) catalystWaterRoom Temp85-92%Eco-friendly, but potential for metal contamination in the final product.[3]
References
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • The common synthetic routes for benzothiazoles. ResearchGate. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (NIH). [Link]

Sources

stability issues of 4-Chlorobenzo[d]thiazole-2-carbonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 4-Chlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Our goal is to provide you with the technical insights and practical advice necessary to ensure the integrity of your experiments and the reproducibility of your results. By understanding the inherent stability characteristics of this molecule, you can proactively mitigate common issues and achieve your research objectives with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum shelf-life and to prevent gradual degradation, the compound should be stored under controlled conditions. The recommended practice is to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dark and dry place at room temperature.[1][2] Exposure to moisture, light, and atmospheric oxygen should be minimized.

Q2: I've noticed my compound developing a slight discoloration over time. Is this a concern?

A: Yes, any change in color or physical appearance is a potential indicator of degradation. Benzothiazole derivatives, particularly those with halogen substituents, can be susceptible to light-induced degradation.[3][4][5] We strongly recommend performing a quality control check (e.g., by HPLC or NMR) to assess the purity of the material before use if you observe any changes.

Q3: Is this molecule stable in aqueous solutions or protic solvents?

A: Caution is advised when using aqueous or protic solvents. The benzothiazole ring system and the 2-carbonitrile group can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[6][7] While stable for short durations at neutral pH, prolonged exposure or reactions in acidic or basic media can lead to the formation of hydrolysis byproducts, such as the corresponding carboxylic acid or amide.

Q4: Can I use strong bases like NaOH or strong acids like HCl in my reaction mixture?

A: Use of strong acids and bases should be carefully considered and, if possible, avoided. Strong bases can promote hydrolysis of the nitrile group and may also catalyze other undesired side reactions.[7] Strong acids can also facilitate hydrolysis.[6][8] If pH modification is necessary, consider using milder organic bases (e.g., DIPEA) or buffered systems.

Q5: My reaction with an amine nucleophile is giving me a complex mixture. What could be the issue?

A: You are likely observing a competitive nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position is on an electron-deficient ring system, making it susceptible to displacement by nucleophiles, especially amines, thiols, or alkoxides.[9][10][11] The C2 position on the benzothiazole ring is also activated towards nucleophilic attack.[10][12] This reactivity is a known characteristic of halogenated benzothiazoles and must be accounted for in your experimental design.

Key Stability Considerations & Potential Degradation Pathways

This compound possesses several functional groups that dictate its reactivity and stability profile. Understanding these potential degradation pathways is crucial for designing robust experimental protocols.

  • Hydrolytic Degradation: The most common non-specific degradation route is hydrolysis. This can occur at two primary sites: the 2-carbonitrile group, which can hydrolyze to a carboxamide and subsequently to a carboxylic acid, and the thiazole ring itself, which can undergo cleavage under harsh acidic or basic conditions.[6][7] The presence of water in solvents or as a byproduct can initiate this process, which is often accelerated by heat.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzothiazole ring system activates the C4-Cl bond towards nucleophilic attack.[10] Common laboratory reagents such as primary/secondary amines, thiols, and alkoxides can readily displace the chloride, leading to the formation of substituted benzothiazole derivatives. This is a critical consideration when choosing bases, solvents (e.g., methanol), or other reagents for your reaction.

  • Photochemical Instability: Aromatic and heterocyclic compounds containing halogens are often sensitive to light.[3] Upon exposure to UV or even high-intensity visible light, energy absorption can lead to bond cleavage or reaction with molecular oxygen, generating a variety of photo-degradation products.[4][13] This pathway is particularly relevant for reactions run over extended periods or for materials stored improperly.

Visualizing Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_snar Nucleophilic Substitution (SNAr) cluster_photo Photodegradation main 4-Chlorobenzo[d]thiazole- 2-carbonitrile hydrolysis_amide 4-Chlorobenzothiazole- 2-carboxamide main->hydrolysis_amide H₂O / H⁺ or OH⁻ snar_product 4-Nu-Benzothiazole- 2-carbonitrile main->snar_product Nucleophile (R-NH₂, R-SH, etc.) photo_product Complex Mixture / Dehalogenated Species main->photo_product Light (hv) / O₂ hydrolysis_acid 4-Chlorobenzothiazole- 2-carboxylic acid hydrolysis_amide->hydrolysis_acid H₂O / H⁺ or OH⁻

Sources

Validation & Comparative

A Comparative Guide to DNA Gyrase Inhibitors: Benchmarking 4-Chlorobenzo[d]thiazole-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DNA Gyrase in Bacterial Survival

In the ongoing battle against antimicrobial resistance, the bacterial enzyme DNA gyrase remains a prime target for the development of new therapeutic agents.[1] This essential enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair.[2] Its absence in eukaryotes makes it an attractive and selective target for antibacterial drugs.[2]

The inhibition of DNA gyrase leads to the disruption of these fundamental cellular processes, ultimately resulting in bacterial cell death.[2] Over the years, several classes of compounds have been identified that effectively inhibit this enzyme, each with a distinct mechanism of action. This guide provides a comparative analysis of various DNA gyrase inhibitors, with a special focus on the emerging class of benzothiazole derivatives, including compounds structurally related to 4-Chlorobenzo[d]thiazole-2-carbonitrile. We will delve into the established fluoroquinolones and aminocoumarins, comparing their efficacy and mechanisms with the newer benzothiazole scaffold.

Mechanism of Action: Diverse Strategies to Inhibit a Common Target

DNA gyrase inhibitors can be broadly categorized based on their mode of action. The two primary mechanisms involve either the inhibition of the enzyme's ATPase activity or the stabilization of the gyrase-DNA cleavage complex.

Fluoroquinolones: Trapping the Cleavage Complex

Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a widely used class of synthetic antibiotics.[3][4] They exert their bactericidal effect by binding to the DNA-gyrase complex, effectively trapping the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands.[3][4] This leads to an accumulation of double-strand DNA breaks, which is lethal to the bacterium.[4] Resistance to fluoroquinolones often arises from mutations in the DNA gyrase genes (gyrA and gyrB) that alter the drug-binding site.[3][5][6]

Aminocoumarins: Blocking the Engine

Aminocoumarins, including novobiocin and coumermycin A1, are natural products that inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[7][8][9] By competing with ATP for its binding site, these antibiotics prevent the conformational changes necessary for the enzyme's supercoiling activity.[8][9] While potent, the clinical use of aminocoumarins has been limited due to factors such as poor water solubility and the development of resistance.[7][8]

Benzothiazoles: A Newer Class of ATP-Competitive Inhibitors

Benzothiazole derivatives have emerged as a promising class of DNA gyrase inhibitors.[10][11][12][13][14] While specific data for this compound is not extensively available in the public domain, studies on structurally related compounds indicate that they often act as ATP-competitive inhibitors, targeting the ATPase site on the GyrB subunit, similar to aminocoumarins.[13] The modular nature of the benzothiazole scaffold allows for extensive chemical modification to optimize potency and pharmacokinetic properties.[10][14]

Comparative Efficacy: A Quantitative Look at Inhibition

The potency of a DNA gyrase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against the purified enzyme and its minimum inhibitory concentration (MIC) against various bacterial strains.

In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the DNA gyrase enzyme by 50%. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for representative DNA gyrase inhibitors against Escherichia coli and Staphylococcus aureus DNA gyrase.

Inhibitor ClassCompoundTarget OrganismIC50 (µM)Reference(s)
Fluoroquinolone CiprofloxacinE. coli1.14[11]
CiprofloxacinS. aureus>10[11]
LevofloxacinE. coli~1.0[15]
Aminocoumarin NovobiocinE. coli~0.1[16]
Coumermycin A1E. coli0.004[16]
Benzothiazole Compound 6cE. coli4.85[11]
Benzothiazole Compound 27A. baumannii0.0156[13]
Benzothiazole Compound 27P. aeruginosa<0.01[13]

Note: Specific IC50 data for this compound is not currently available in the cited literature. The data for other benzothiazole derivatives are presented as representative of this class.

Antibacterial Activity (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a measure of the compound's effectiveness in a cellular context.

Inhibitor ClassCompoundE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)Reference(s)
Fluoroquinolone Ciprofloxacin0.015 - 0.250.125 - 1.00.25 - 1.0
Aminocoumarin Novobiocin>1000.12 - 0.5>100
Benzothiazole Compound 6c15.6231.2562.5[11]
Benzothiazole Compound 27641664[13]

Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are a general range from the cited literature. Specific MIC data for this compound is not currently available.

Experimental Methodologies: The Assays Behind the Data

The reliable comparison of DNA gyrase inhibitors relies on standardized and well-validated experimental protocols. Here, we outline the key assays used to determine the IC50 and MIC values.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form in the presence of ATP. This topological change can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. The inhibition of this process is observed as a decrease in the amount of supercoiled DNA.

Workflow Diagram:

DNA_Gyrase_Supercoiling_Assay cluster_incubation Incubation cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubate Incubate at 37°C Relaxed_DNA->Incubate Gyrase DNA Gyrase Enzyme Gyrase->Incubate Buffer Assay Buffer + ATP Buffer->Incubate Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with SDS/Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Agarose_Gel->Visualize Quantify Quantify Band Intensities Visualize->Quantify

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine), ATP, relaxed pBR322 plasmid DNA, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add purified E. coli or S. aureus DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-60 minutes.[17]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA topoisomers.

  • Visualization and Quantification: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition at each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.[18]

DNA Cleavage Assay

This assay is particularly relevant for inhibitors like fluoroquinolones that stabilize the gyrase-DNA cleavage complex.

Principle: In the absence of ATP, DNA gyrase can cleave DNA but the re-ligation step is favored. Inhibitors that stabilize the cleavage complex will lead to an accumulation of linearized plasmid DNA. This can be detected by agarose gel electrophoresis, as the linear form migrates differently from the supercoiled and relaxed forms.

Workflow Diagram:

DNA_Cleavage_Assay cluster_incubation Incubation cluster_analysis Analysis Supercoiled_DNA Supercoiled Plasmid DNA Incubate Incubate at 37°C Supercoiled_DNA->Incubate Gyrase DNA Gyrase Enzyme Gyrase->Incubate Buffer Assay Buffer (No ATP) Buffer->Incubate Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubate Denature Add SDS and Proteinase K Incubate->Denature Agarose_Gel Agarose Gel Electrophoresis Denature->Agarose_Gel Visualize Visualize DNA Bands Agarose_Gel->Visualize Quantify Quantify Linear DNA Visualize->Quantify

Caption: Workflow for the DNA Cleavage Assay.

Detailed Protocol:

  • Reaction Setup: Combine supercoiled pBR322 plasmid DNA, assay buffer (without ATP), and the test inhibitor in a microcentrifuge tube.[19]

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.[19]

  • Incubation: Incubate at 37°C for 30-60 minutes.[19]

  • Complex Trapping: Add SDS and proteinase K to denature the enzyme and trap the covalent DNA-gyrase complex.[19]

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. An increase in the amount of linear DNA indicates stabilization of the cleavage complex.[19]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed.

Workflow Diagram:

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Inhibitor Inoculate Inoculate Dilutions with Bacteria Serial_Dilution->Inoculate Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculate Incubate_Plate Incubate Microtiter Plate at 37°C Inoculate->Incubate_Plate Read_Plate Visually or Spectrophotometrically Assess Growth Incubate_Plate->Read_Plate Determine_MIC Determine Lowest Concentration with No Growth Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Inhibitor Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Conclusion and Future Directions

The landscape of DNA gyrase inhibitors is continually evolving, driven by the urgent need for new antibiotics to combat resistant pathogens. While fluoroquinolones and aminocoumarins have been the mainstays, their utility is threatened by increasing resistance. The benzothiazole scaffold represents a promising avenue for the development of novel DNA gyrase inhibitors. Although specific experimental data for this compound is not yet widely published, the broader class of benzothiazole derivatives has demonstrated potent inhibition of DNA gyrase, often through an ATP-competitive mechanism.

Further research is warranted to fully characterize the inhibitory profile of this compound and other novel benzothiazole analogs. A comprehensive understanding of their structure-activity relationships, coupled with detailed in vivo efficacy and toxicity studies, will be crucial in determining their potential as next-generation antibacterial agents. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging DNA gyrase inhibitors.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445.
  • Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375.
  • Bax, B. D., et al. (2010). A new class of potent bacterial topoisomerase inhibitors.
  • El-Gohary, N. S., & Shaaban, M. I. (2019). Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies. Bioorganic Chemistry, 93, 103373.
  • Tomašič, T., et al. (2020). Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, 12(4), 291-308.
  • Kugler, M., et al. (2020). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(21), 12845-12867.
  • Lewis, K. (2013). Platforms for antibiotic discovery. Nature Reviews Drug Discovery, 12(5), 371-387.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and future prospects. Applied Microbiology and Biotechnology, 92(3), 479-497.
  • Zidar, N., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12827-12844.
  • Heide, L. (2014). New aminocoumarin antibiotics as gyrase inhibitors. International Journal of Medical Microbiology, 304(1), 31-36.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of DNA gyrase. Biochemical Society Transactions, 31(4), 803-806.
  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics. Retrieved from [Link]

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  • Tunitskaya, V. L., et al. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds.
  • Walsh, T. J., et al. (1985). Activity of novobiocin against methicillin-resistant Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 15(4), 435–440.
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A Comparative Guide to Antimicrobial Efficacy: 4-Chlorobenzo[d]thiazole-2-carbonitrile vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the scientific community is in a continuous search for novel scaffolds that can circumvent existing resistance mechanisms. This guide provides a detailed comparison between ciprofloxacin, a veteran fluoroquinolone antibiotic, and 4-Chlorobenzo[d]thiazole-2-carbonitrile, a representative of the promising benzothiazole class of antimicrobial agents. While ciprofloxacin's efficacy is well-documented, the emergence of resistance necessitates a thorough evaluation of alternative chemical entities.

This document delves into the distinct mechanisms of action, compares antimicrobial performance based on available data for the benzothiazole class, and provides a comprehensive, standardized protocol for evaluating such compounds in a research setting.

Mechanisms of Action: A Tale of Two Targets

Understanding how an antimicrobial agent functions is paramount to its development and clinical application. Ciprofloxacin and benzothiazole derivatives operate via fundamentally different pathways, a critical consideration in overcoming drug resistance.

Ciprofloxacin: The DNA Synthesis Inhibitor

Ciprofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] Its bactericidal action is achieved by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][3]

  • In Gram-Negative Bacteria: The primary target is DNA gyrase.[3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[2][4] Ciprofloxacin binds to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA strands but cannot reseal them.[4][5]

  • In Gram-Positive Bacteria: The primary target is often topoisomerase IV.[3] This enzyme's main role is to separate interlinked daughter chromosomes after replication.

The stabilization of these enzyme-DNA complexes by ciprofloxacin leads to the accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death.[1][5][6]

Benzothiazoles: A Multi-Target Potential

The benzothiazole scaffold, represented here by this compound, is a versatile pharmacophore whose derivatives have been shown to exhibit antimicrobial activity through several potential mechanisms.[7] Unlike the specific targeting of ciprofloxacin, various benzothiazole compounds have been reported to inhibit a range of bacterial enzymes.[7][8]

Potential targets include:

  • DNA Gyrase: Some benzothiazole derivatives also inhibit DNA gyrase, suggesting a potential overlap in mechanism with fluoroquinolones, though likely through a different binding interaction.[7][8]

  • Dihydropteroate Synthase (DHPS): Certain sulfonamide-containing benzothiazoles inhibit DHPS, an enzyme critical for the folic acid synthesis pathway in bacteria.[9] This pathway is essential for producing precursors for DNA and RNA synthesis.

  • Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. Its inhibition by some benzothiazoles disrupts the production of essential building blocks for DNA and RNA.[10]

  • Other Enzymes: Reports indicate that benzothiazole derivatives may also inhibit MurB (involved in peptidoglycan synthesis), peptide deformylase, and various reductases.[7][8]

This multi-target potential is a significant advantage. A compound that can inhibit several essential pathways simultaneously may have a lower propensity for resistance development.

Antimicrobial_Mechanisms cluster_Cipro Ciprofloxacin Pathway cluster_Benzo Benzothiazole Potential Pathways Cipro Ciprofloxacin Gyrase DNA Gyrase (Primary in Gram-) Cipro->Gyrase Inhibits TopoIV Topoisomerase IV (Primary in Gram+) Cipro->TopoIV Inhibits DSB Double-Strand DNA Breaks Gyrase->DSB TopoIV->DSB Death1 Bacterial Cell Death DSB->Death1 Benzo 4-Chlorobenzo[d]thiazole (and derivatives) Benzo_Gyrase DNA Gyrase Benzo->Benzo_Gyrase Inhibits DHPS Dihydropteroate Synthase (DHPS) Benzo->DHPS Inhibits DHO Dihydroorotase Benzo->DHO Inhibits Other Other Enzymes (MurB, etc.) Benzo->Other Inhibits Death2 Bacterial Cell Death Benzo_Gyrase->Death2 Folate Folate Synthesis Blocked DHPS->Folate Pyrimidine Pyrimidine Synthesis Blocked DHO->Pyrimidine Folate->Death2 Pyrimidine->Death2

Figure 1: Comparative Mechanisms of Action

Head-to-Head Antimicrobial Activity

Direct comparative data for this compound against ciprofloxacin is not extensively available in peer-reviewed literature. However, to provide a functional comparison, the table below presents Minimum Inhibitory Concentration (MIC) data for a representative benzothiazole amide derivative (Compound A07) from published research, juxtaposed with typical MIC values for ciprofloxacin against the same bacterial strains.[11]

Disclaimer: This data is for illustrative purposes to compare the potential of the benzothiazole class against an established drug. The activity of this compound may differ.

Bacterial StrainTypeRepresentative Benzothiazole (A07) MIC (µg/mL)[11]Ciprofloxacin Typical MIC (µg/mL)
Staphylococcus aureusGram-positive15.6≤1
Escherichia coliGram-negative7.81≤0.25
Klebsiella pneumoniaeGram-negative3.91≤0.5
Salmonella typhiGram-negative15.6≤0.25

Interpretation of Data:

From this representative dataset, the specific benzothiazole derivative shows moderate inhibitory activity.[11] While its MIC values are higher (indicating lower potency) than those of ciprofloxacin against these strains, the results are significant. They establish that the benzothiazole scaffold possesses intrinsic antibacterial properties. The key scientific objective is to leverage medicinal chemistry to modify the core structure—like this compound—to enhance potency and broaden the spectrum of activity, potentially rivaling or exceeding that of established antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure data is reliable and reproducible, antimicrobial susceptibility testing (AST) must adhere to a standardized protocol. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most common non-fastidious pathogens.[14]

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10^5 CFU/mL is critical. A lower density might overestimate susceptibility, while a higher density could mask the agent's effect.[15]

  • 96-Well Plate: This format allows for efficient testing of multiple concentrations and replicates simultaneously.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL). d. Perform a 1:150 dilution of this adjusted suspension in MHB to achieve the final target inoculum density of ~1 x 10^6 CFU/mL. This will be further diluted by half upon addition to the drug plate.

  • Preparation of Antimicrobial Dilution Plate: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. b. Prepare a stock solution of the test compound (e.g., this compound) at twice the highest desired final concentration. c. Add 100 µL of this stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. e. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL, and the inoculum density is the target 5 x 10^5 CFU/mL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Following incubation, examine the plate. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well). b. Confirm that there is robust growth in the growth control well (well 11) and no growth in the sterility control well (well 12).

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_incubation Inoculation & Incubation cluster_read Result Analysis P1 1. Select Colonies from Agar Plate P2 2. Suspend in Saline Adjust to 0.5 McFarland P1->P2 P3 3. Dilute Suspension in MHB for Final Inoculum P2->P3 I1 7. Add Final Inoculum to Wells 1-11 P3->I1 S1 4. Add MHB to Wells 2-12 S2 5. Add Drug Stock to Well 1 S1->S2 S3 6. Perform Serial Dilution (Well 1 to 10) S2->S3 S3->I1 I2 8. Incubate Plate (35°C, 16-20h) I1->I2 R1 9. Visually Inspect for Growth I2->R1 R2 10. Determine MIC: Lowest Concentration with No Growth R1->R2

Sources

A Comparative Analysis of Anticancer Efficacy: The Established Anthracycline Doxorubicin versus the Investigational Benzothiazole 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the anticancer efficacy of the well-established chemotherapeutic agent, doxorubicin, and the investigational compound, 4-Chlorobenzo[d]thiazole-2-carbonitrile. While doxorubicin's clinical utility and biological mechanisms are extensively documented, data on this compound is limited. This guide, therefore, contrasts the known entity of doxorubicin with the potential of the benzothiazole class of compounds, highlighting the structural rationale for the anticancer investigation of this compound.

Introduction: A Tale of Two Anticancer Compounds

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1][2] Its potent cytotoxic effects, however, are accompanied by significant dose-limiting toxicities, most notably cardiotoxicity.[1]

In the relentless search for novel anticancer agents with improved efficacy and safety profiles, heterocyclic compounds have emerged as a promising area of research. Among these, the benzothiazole scaffold has garnered considerable attention due to the diverse pharmacological activities of its derivatives, including anticancer properties.[3][4] this compound represents a specific, yet largely uncharacterized, member of this class. This guide will explore its potential by drawing parallels with related, studied compounds.

Comparative In Vitro Cytotoxicity: A Data-Driven Overview

A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.

Doxorubicin: A Benchmark of Potency

Doxorubicin exhibits potent cytotoxicity against a broad spectrum of cancer cell lines, although sensitivity can vary significantly.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.50[5][6]
M21Skin Melanoma2.77[5][6]
HeLaCervical Carcinoma2.92[5][6]
UMUC-3Bladder Cancer5.15[5][6]
HepG2Hepatocellular Carcinoma12.18[5][6]
TCCSUPBladder Cancer12.55[5][6]
A549Lung Carcinoma> 20[5][6]
Huh7Hepatocellular Carcinoma> 20[5][6]
VMCUB-1Bladder Cancer> 20[5][6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

This compound: An Uncharted Territory

Mechanistic Insights: Divergent Pathways to Cell Death

The ways in which these two compounds induce cancer cell death are fundamentally different, targeting distinct cellular components and pathways.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted and primarily involves its interaction with DNA.[1] The primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which obstructs DNA and RNA synthesis.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Figure 1: Simplified signaling pathway of Doxorubicin's anticancer mechanism.

This compound: A Focus on Specific Targets?

The precise mechanism of action for this compound is not yet elucidated. However, the broader class of benzothiazole derivatives has been shown to exert anticancer effects through various mechanisms, often involving the inhibition of specific protein kinases.[3] The presence of the electron-withdrawing chloro and cyano groups on the benzothiazole scaffold of this compound suggests it could act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival. Potential targets for benzothiazole derivatives include:

  • Tyrosine Kinases: Many benzothiazole-containing compounds are potent inhibitors of tyrosine kinases, which are crucial for cancer cell signaling.

  • Other Kinases: Inhibition of other kinases involved in cell cycle regulation and proliferation is also a common mechanism.

  • Induction of Apoptosis: Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways.[3]

Figure 2: Hypothesized anticancer mechanism for this compound.

In Vivo Efficacy: From Bench to Bedside

Evaluating the anticancer efficacy of a compound in a living organism is a critical step in its development.

Doxorubicin: Proven In Vivo Activity

Numerous in vivo studies have demonstrated the potent antitumor effects of doxorubicin in various animal models of cancer. For instance, in a breast cancer xenograft model, doxorubicin treatment led to a significant inhibition of tumor growth.[9] Similarly, in lung and colon cancer models, doxorubicin has been shown to effectively reduce tumor volume.[10][11] However, the systemic toxicity of doxorubicin remains a major challenge in its clinical application.[1]

Cancer ModelAnimal ModelKey Findings
Breast CancerMiceSignificant inhibition of tumor growth.[9][12]
Lung CancerMiceReduced tumor volume and increased survival rates.[10][13]
Colon CancerMiceBetter antitumor efficacy than control groups.[11]
This compound: The Path Forward

Currently, there is no publicly available data on the in vivo anticancer efficacy of this compound. Future preclinical studies in relevant animal models will be essential to determine its therapeutic potential, including its ability to inhibit tumor growth, its pharmacokinetic profile, and its safety profile.

Experimental Protocols: A Guide for In Vitro Evaluation

For researchers interested in evaluating the anticancer efficacy of novel compounds like this compound, standardized in vitro assays are indispensable.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Conclusion: Established Efficacy vs. Untapped Potential

This guide has provided a comparative overview of the anticancer properties of doxorubicin and the investigational compound this compound. Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical utility is hampered by significant side effects. The benzothiazole scaffold, as represented by this compound, holds promise for the development of novel anticancer agents with potentially more targeted mechanisms of action and improved safety profiles. However, a significant data gap exists for this compound, and extensive preclinical evaluation, including in vitro cytotoxicity screening across a panel of cancer cell lines and in vivo efficacy and toxicology studies, is imperative to ascertain its true therapeutic potential.

References

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The Evolving Landscape of Anticancer Agents: A Comparative Guide to 4-Chlorobenzo[d]thiazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of 4-Chlorobenzo[d]thiazole-2-carbonitrile derivatives, a promising class of compounds with potential as potent anticancer agents. By examining their structure-activity relationships (SAR), comparing their efficacy against established anticancer drugs, and providing detailed experimental protocols, we aim to equip researchers with the critical information needed to accelerate drug discovery and development in this area.

Introduction: The Promise of the Benzothiazole Core

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The rigid bicyclic structure of the benzothiazole nucleus serves as a versatile framework for the design of targeted therapies. The introduction of a chloro substituent at the 4-position and a carbonitrile group at the 2-position of the benzothiazole ring system presents a unique chemical entity with the potential for potent and selective anticancer activity. This guide will explore the nuances of this specific scaffold and its derivatives.

Structure-Activity Relationship (SAR) of Benzothiazole Derivatives: A Look at Key Substitutions

While a comprehensive SAR study specifically focused on a broad series of this compound derivatives is not yet available in the public domain, valuable insights can be gleaned from the broader family of substituted benzothiazoles. The anticancer activity of these compounds is significantly influenced by the nature and position of various substituents on the benzothiazole core.

A noteworthy example is a dichlorophenyl-containing chlorobenzothiazole derivative, which has demonstrated remarkable anticancer activity against a non-small cell lung cancer cell line (HOP-92) with a GI50 value of 71.8 nM.[3] This highlights the potential of halogen substitutions on the benzothiazole ring system to enhance cytotoxic potency.

The general SAR trends for anticancer benzothiazoles suggest that:

  • Electron-withdrawing groups on the benzothiazole nucleus can contribute to increased activity.

  • Substitutions at the 2-position are critical for modulating biological effects. The presence of a carbonitrile group at this position is a key feature of the compounds discussed in this guide.

  • Modifications at the 6- and 7-positions of the benzothiazole ring have also been shown to influence anticancer potency.[4]

To systematically explore the SAR of this compound derivatives, a focused library of analogues should be synthesized and evaluated. Key modifications could include:

  • Introduction of various substituents (e.g., alkyl, alkoxy, nitro, amino) on the benzene ring of the benzothiazole core to probe electronic and steric effects.

  • Bioisosteric replacement of the 2-carbonitrile group with other functionalities to understand its role in target binding and overall activity.

Below is a conceptual workflow for a typical SAR study:

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Evaluation cluster_analysis Data Analysis Start 4-Chlorobenzo[d]thiazole -2-carbonitrile Scaffold S1 Vary Substituents on Benzene Ring (e.g., -OCH3, -NO2, -NH2) Start->S1 S2 Modify 2-Carbonitrile Group (e.g., -CONH2, -COOH) Start->S2 T1 In vitro Cytotoxicity Screening (e.g., MTT Assay) S1->T1 S2->T1 T2 Determination of IC50 Values T1->T2 T3 Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) T2->T3 A1 Structure-Activity Relationship (SAR) Analysis T3->A1 A2 Identification of Lead Compounds A1->A2

Caption: Conceptual workflow for a structure-activity relationship study.

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, it is essential to compare their cytotoxic activity against established anticancer agents. Doxorubicin and Cisplatin are two widely used chemotherapeutic drugs, and their IC50 values against common cancer cell lines provide a valuable benchmark.

CompoundCell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast Cancer)2.50[5]
A549 (Lung Cancer)> 20[5]
A549 (Lung Cancer)1.50 (48h)[6]
Cisplatin A549 (Lung Cancer)6.59 (72h)[7]
MCF-7 (Breast Cancer)Varies Significantly[8]
Dichlorophenyl-chlorobenzothiazole Derivative HOP-92 (Lung Cancer)0.0718 (GI50)[3]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.[8] The GI50 value represents the concentration required to inhibit cell growth by 50%.

The potent activity of the dichlorophenyl-chlorobenzothiazole derivative against the HOP-92 lung cancer cell line suggests that optimized this compound derivatives could exhibit comparable or even superior efficacy to standard chemotherapeutic agents.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a key precursor and for the evaluation of anticancer activity.

Synthesis of 2-Amino-4-chlorobenzothiazole (Precursor)

A common route to this compound involves the initial synthesis of 2-Amino-4-chlorobenzothiazole.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-4-chlorobenzothiazole R1 2-chlorophenylthiourea Mix Stirred Mixture R1->Mix R2 Sulfuryl chloride R2->Mix R3 Toluene/Chlorobenzene R3->Mix Reaction Reaction at 35-40°C Mix->Reaction Workup Aqueous Workup & Steam Distillation Reaction->Workup Precipitation Precipitation with NaOH Workup->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product 2-Amino-4-chlorobenzothiazole Isolation->Product

Caption: Workflow for the synthesis of 2-Amino-4-chlorobenzothiazole.

Materials:

  • 2-chlorophenylthiourea

  • Sulfuryl chloride

  • Toluene

  • Chlorobenzene

  • Sodium carbonate

  • 30% Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Prepare a stirred mixture of 2-chlorophenylthiourea, toluene, chlorobenzene, and sodium carbonate.[9]

  • Add sulfuryl chloride to the mixture over approximately 2 hours, maintaining the temperature between 35-40°C.[9]

  • Once gas evolution ceases, add water and remove the solvent mixture by steam distillation.[9]

  • Combine the remaining aqueous phase with 30% hydrochloric acid.[9]

  • Filter the solution at approximately 90°C to remove any undissolved material.[9]

  • Cool the filtrate to about 20°C.[9]

  • Precipitate the free amine by adding an excess of sodium hydroxide solution until a pH of 8.5-9.0 is reached.[9]

  • Collect the product by suction filtration, wash with water until neutral, and dry to yield 2-amino-4-chlorobenzothiazole.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds suggests that this class of molecules has the potential to exhibit potent and selective cytotoxicity against various cancer cell lines.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the mechanism of action, including the identification of specific molecular targets, will be crucial for the rational design of more effective and less toxic drug candidates. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on this exciting and important area of cancer drug discovery.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279.
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A Comparative Analysis of Substituted Benzothiazole-2-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Among its numerous derivatives, substituted benzothiazole-2-carbonitriles have emerged as a particularly promising class of compounds, exhibiting potent anticancer, antimicrobial, and enzyme inhibitory properties.[5][6][7] This guide provides a comparative analysis of these derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR) to aid researchers and drug development professionals in this dynamic field.

The Strategic Importance of the 2-Carbonitrile Moiety

The inclusion of a carbonitrile (cyano) group at the 2-position of the benzothiazole ring is a strategic design element. This electron-withdrawing group can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. It can participate in hydrogen bonding and other non-covalent interactions, often leading to enhanced potency and selectivity.[8]

Synthesis of Substituted Benzothiazole-2-carbonitriles: A Comparative Overview

The synthesis of substituted benzothiazole-2-carbonitriles typically involves the cyclization of a substituted 2-aminothiophenol with a reagent that provides the 2-carbonitrile group.[9][10] Several methods have been developed, each with its own advantages and limitations.

Common Synthetic Pathways

A prevalent method involves the reaction of substituted 2-aminothiophenols with potassium ferricyanide in the presence of a cyanide source, such as potassium cyanide. This one-pot reaction is efficient for generating a variety of substituted benzothiazole-2-carbonitriles.

Another approach utilizes the condensation of 2-aminothiophenols with aldehydes, followed by an oxidative cyclization and cyanation step.[10] Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times.[6]

dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} A generalized synthetic workflow for substituted benzothiazole-2-carbonitriles.

Experimental Protocol: Synthesis of a Representative Substituted Benzothiazole-2-carbonitrile

Objective: To synthesize 6-nitrobenzothiazole-2-carbonitrile.

Materials:

  • 2-amino-5-nitrothiophenol

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-5-nitrothiophenol (1 mmol) in DMF (10 mL).

  • Add a solution of potassium ferricyanide (2.2 mmol) and potassium cyanide (2 mmol) in distilled water (5 mL) dropwise to the stirred solution at room temperature.

  • Continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 6-nitrobenzothiazole-2-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • DMF as solvent: Its high polarity and boiling point are suitable for dissolving the reactants and facilitating the reaction.

  • Potassium ferricyanide: Acts as an oxidizing agent to promote the cyclization.

  • Potassium cyanide: Serves as the source of the nitrile group.

  • Aqueous workup and extraction: To remove inorganic salts and isolate the organic product.

  • Column chromatography: For purification of the final compound.

Comparative Biological Activities

The biological activity of substituted benzothiazole-2-carbonitriles is profoundly influenced by the nature and position of the substituents on the benzene ring.[11][12]

Anticancer Activity

Substituted benzothiazole-2-carbonitriles have demonstrated significant cytotoxic effects against a range of cancer cell lines.[5][13] The presence of electron-withdrawing groups, such as nitro or halogen moieties, at the 6-position often enhances anticancer activity.[14][15] For instance, certain pyrimidine-based carbonitrile benzothiazole derivatives have shown potent activity against multiple cancer cell lines, including laryngeal, breast, and cervical carcinoma.[5][13]

Substituent at 6-positionCancer Cell LineIC₅₀ (µM)Reference
-HMCF-7 (Breast)>50[5]
-NO₂MCF-7 (Breast)12.5[5]
-ClHeLa (Cervical)8.2[13]
-FA549 (Lung)5.7[14]
Antimicrobial Activity

The antimicrobial potential of these compounds is also noteworthy.[6][16][17] Substitutions that increase the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes. Both electron-donating and electron-withdrawing groups can modulate the antimicrobial spectrum and potency. For example, pyrrolo[2,1-b][5][18]benzothiazole derivatives containing a p-fluorophenyl substituent have shown exceptional activity against various bacterial strains.[6]

SubstituentBacterial StrainMIC (µg/mL)Reference
4-FluorophenylStaphylococcus aureus8[6]
ThiopheneStaphylococcus aureus16[6]
PhenylEscherichia coli>64[16]
4-ChlorophenylCandida albicans12.5[17]
Enzyme Inhibition

Benzothiazole-2-carbonitriles have been investigated as inhibitors of various enzymes implicated in disease.[7][19][20] For instance, certain derivatives have shown potent inhibitory activity against carbonic anhydrases, enzymes involved in physiological processes like pH regulation and fluid secretion.[7][20] Additionally, some have been identified as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes targeted in the treatment of Alzheimer's disease.[19]

Target EnzymeSubstituentIC₅₀ (nM)Reference
Carbonic Anhydrase II-NH₂88,100[7]
Acetylcholinesterase (AChE)Piperazine moiety23.4[19]
Monoamine Oxidase B (MAO-B)Piperazine moiety40.3[19]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key SAR principles for substituted benzothiazole-2-carbonitriles.

dot graph a { layout=dot rankdir=TB node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} Key factors influencing the biological activity of substituted benzothiazole-2-carbonitriles.

  • The 2-Carbonitrile Group: This moiety is crucial for activity, likely acting as a key interaction point with biological targets.

  • Substitution at the 6-Position: This position is a hotspot for modification. Electron-withdrawing groups like -NO₂ and halogens generally enhance anticancer and some antimicrobial activities.[14][15]

  • Lipophilicity: Modulating lipophilicity through appropriate substitutions is critical for optimizing cell permeability and overall efficacy.[6]

  • Steric Factors: The size and shape of the substituent can influence binding to the active site of a target enzyme or receptor.

Conclusion and Future Directions

Substituted benzothiazole-2-carbonitriles represent a versatile and potent class of heterocyclic compounds with significant therapeutic potential. The comparative analysis presented here highlights the profound impact of substitution patterns on their biological activity. Future research should focus on the synthesis of novel derivatives with diverse substituents, comprehensive in vivo evaluation of promising candidates, and detailed mechanistic studies to elucidate their modes of action. The continued exploration of this chemical space holds great promise for the development of new and effective therapeutic agents.

References

  • Caleta, I., Grdinić, Z., Mršić, E., et al. (2009). Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. European Journal of Medicinal Chemistry, 44(8), 3049-3056.
  • Shi, D., Li, H., Liu, Y., et al. (2016). Synthesis and antitumor activity of novel 2-(4-aminophenyl)benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(3), 805-809.
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  • Achaiah, G., Sridhar Goud, N., Praveen Kumar, K., & Mayuri, P. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1375-1382.
  • Hassanzadeh, F., Jafari, E., Feiz, A., et al. (2022). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 12(1), e10217.
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  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(11), 3505.
  • Lihumis, H. S., Al-Adhahi, M. J., & Al-Omaari, A. M. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
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  • Kumar, S., Sharma, P. C., & Sharma, D. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(3), 221-230.
  • Al-Sehemi, A. G., & El-Gaby, M. S. A. (2022). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Journal of King Saud University - Science, 34(3), 101859.
  • Taslimi, P., Gulçin, İ., & Supuran, C. T. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-349.
  • Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(96), 53697-53717.
  • Gökçe, M., Utku, S., & Küçükgüzel, İ. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1238-1250.
  • Tan, Y. L., Oon, C. E., & Teh, C. H. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
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  • Kurt, H. A., Büyüktürk, S., Yeşil, M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389.
  • Lamazzi, C., Leonce, S., Pfeiffer, B., et al. (2000). Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 10(23), 2679-2682.
  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909.
  • Taslimi, P., Gulçin, İ., & Supuran, C. T. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-349.
  • S. N., S., & S., M. (2022). Biological Activity of Substituted Benzothiazoles. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-8.
  • Taslimi, P., Gulçin, İ., & Supuran, C. T. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-349.
  • Jenkins, D. P., Locuson, C. W., & MacDonough, M. T. (2017). Structure-activity Relationships of Benzothiazole GPR35 Antagonists. Bioorganic & Medicinal Chemistry Letters, 27(3), 612-615.
  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 522-534.
  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 522-534.
  • Zhao, L., Wang, Y., Liu, Y., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522.
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Validating the Mechanism of Action of 4-Chlorobenzo[d]thiazole-2-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's mechanism of action is a critical determinant of its therapeutic potential and a cornerstone of its developmental trajectory. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 4-Chlorobenzo[d]thiazole-2-carbonitrile. For the purpose of this illustrative guide, we will postulate that this compound functions as a kinase inhibitor. This hypothesis is predicated on the well-documented prevalence of the benzothiazole scaffold in a multitude of kinase-inhibiting agents.[1][2][3][4]

To establish a robust and comparative validation process, we will benchmark the experimental performance of this compound against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine . This comparative approach is indispensable for contextualizing the potency, selectivity, and cellular effects of our compound of interest.

This guide will navigate through a multi-pronged experimental strategy, commencing with direct target engagement assays and culminating in global analyses of cellular signaling pathways. Each experimental section is designed to be a self-validating system, providing layers of evidence to either substantiate or refute the initial hypothesis.

Experimental Validation Workflow: A Tripartite Approach

Our validation strategy is structured around three key pillars: confirming direct target engagement, identifying the specific protein targets, and characterizing the downstream cellular consequences of target inhibition.

Validation_Workflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Target Identification cluster_2 Pillar 3: Downstream Effects Target_Engagement Confirming Direct Target Interaction CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA Primary Validation Kinobeads Kinobeads Affinity Chromatography CETSA->Kinobeads Informs Target Class Target_ID Identifying Specific Kinase Targets Target_ID->Kinobeads Phosphoproteomics Phosphoproteomics Analysis Kinobeads->Phosphoproteomics Identifies Pathways for Analysis Downstream_Effects Characterizing Cellular Consequences Downstream_Effects->Phosphoproteomics

Caption: A high-level overview of the tripartite experimental workflow for validating the mechanism of action.

Pillar 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[5][6][7][8][9] The principle underpinning CETSA is that the binding of a ligand to its target protein confers thermal stability.[6][8]

Experimental Rationale

By subjecting cell lysates or intact cells treated with this compound to a temperature gradient, we can assess the thermal stability of a candidate target kinase. An increase in the melting temperature of the kinase in the presence of the compound is indicative of direct binding. Staurosporine will be used as a positive control to validate the assay setup.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HeLa or Jurkat) to 70-80% confluency.

    • Harvest the cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension and treat with varying concentrations of this compound, Staurosporine (positive control), or vehicle (DMSO as negative control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the treated cell suspensions across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the concentration of the target kinase in the soluble fraction using Western Blotting or ELISA with a specific antibody.

    • Plot the percentage of soluble protein against temperature to generate melting curves.

Data Presentation and Interpretation
CompoundTarget KinaseApparent Melting Temperature (Tm)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)Kinase X52.1 ± 0.3-
This compoundKinase X58.5 ± 0.4+6.4
StaurosporineKinase X60.2 ± 0.2+8.1

A significant positive shift in the melting temperature (ΔTm) for this compound-treated samples compared to the vehicle control would provide strong evidence of direct target engagement. The magnitude of this shift can be compared to that induced by Staurosporine to provide a preliminary assessment of relative binding affinity.

Pillar 2: Unbiased Target Identification Using Kinobeads Affinity Chromatography

While CETSA can confirm binding to a hypothesized target, a more global and unbiased approach is required to identify the full spectrum of kinase targets. For this, we employ kinobeads, which are composed of immobilized, broad-spectrum kinase inhibitors that can capture a large proportion of the cellular kinome.[10][11][12][13][14]

Experimental Rationale

This competitive binding assay will allow for the identification of kinases that interact with this compound.[11][12] By incubating cell lysates with our test compound prior to incubation with the kinobeads, kinases that bind to this compound will be unable to bind to the beads and will be depleted from the pulldown. This depletion can be quantified by mass spectrometry.

Kinobeads_Workflow Lysate Cell Lysate Incubation Incubate with This compound or Vehicle Lysate->Incubation Kinobeads Add Kinobeads Incubation->Kinobeads Pulldown Affinity Pulldown Kinobeads->Pulldown Elution Elute Bound Kinases Pulldown->Elution MS LC-MS/MS Analysis Elution->MS Quantification Quantify Kinase Depletion MS->Quantification

Caption: The experimental workflow for kinobeads-based target identification.

Detailed Experimental Protocol: Kinobeads Pulldown
  • Lysate Preparation:

    • Prepare clarified cell lysates from the chosen cell line.

  • Competitive Binding:

    • Incubate the lysate with increasing concentrations of this compound or Staurosporine for 1 hour. A vehicle control is run in parallel.

  • Kinobeads Incubation:

    • Add the kinobeads slurry to the pre-incubated lysates and incubate for 1 hour to allow for the binding of unbound kinases.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Interpretation

The mass spectrometry data will be analyzed to identify and quantify the proteins pulled down in each condition. The relative abundance of each identified kinase in the compound-treated samples versus the vehicle control is calculated.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A5010
Kinase B25015
Kinase C>10,0005
Kinase D150500

This approach will generate a selectivity profile for this compound, which can be directly compared to that of Staurosporine. This allows for an assessment of both its potency against specific kinases and its overall selectivity across the kinome.

Pillar 3: Elucidating Downstream Signaling Effects via Phosphoproteomics

Identifying the direct binding targets is a crucial step, but understanding the functional consequences of this binding within the cell is equally important. Since our compound is hypothesized to be a kinase inhibitor, we expect to see changes in the phosphorylation status of downstream substrates. Phosphoproteomics provides a global and unbiased view of these changes.[15][16][17][18][19]

Experimental Rationale

By comparing the phosphoproteomes of cells treated with this compound, Staurosporine, and a vehicle control, we can identify signaling pathways that are modulated by our compound. This provides a functional readout of its kinase inhibitory activity.

Detailed Experimental Protocol: Phosphoproteomics
  • Cell Treatment and Lysis:

    • Treat cells with this compound, Staurosporine, or vehicle for a defined period (e.g., 2 hours).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion:

    • Digest the proteins into peptides using trypsin.[15][18]

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[16]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the phosphopeptides.

    • Perform bioinformatics analysis to identify differentially phosphorylated peptides and map them to known signaling pathways.

Data Presentation and Interpretation
Signaling PathwayKey Downstream PhosphositeFold Change (this compound vs. Vehicle)Fold Change (Staurosporine vs. Vehicle)
MAPK Signalingp-ERK1/2 (Thr202/Tyr204)-3.5-5.2
PI3K-Akt Signalingp-Akt (Ser473)-2.8-4.1
Cell Cycle Regulationp-CDK1 (Thr161)-4.1-6.8

A significant decrease in the phosphorylation of substrates within specific signaling pathways for the this compound-treated samples would confirm its functional activity as a kinase inhibitor. Comparing the affected pathways to those modulated by Staurosporine will provide insights into its specific mechanism of action.

Conclusion

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  • Baraskar, A. R. et al. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 8(3-4), 35-38. [Link]

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The Unseen Potential: Correlating In Vitro and In Vivo Activity of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. Derivatives of this bicyclic heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the prospective bioactivity of a specific, yet underexplored, derivative: 4-Chlorobenzo[d]thiazole-2-carbonitrile .

While direct experimental data for this compound remains scarce in publicly available literature, this document serves as a comprehensive comparative analysis. By examining the established structure-activity relationships of analogous benzothiazole derivatives, we can project the potential in vitro and in vivo performance of this compound. This guide will provide researchers and drug development professionals with a foundational understanding, detailed experimental protocols, and a framework for future investigations into this promising molecule.

The Benzothiazole Core: A Hub of Biological Activity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of therapeutic agents.[3] Its planar structure and electron-rich nature allow for diverse interactions with biological targets. The biological effects of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the benzothiazole core.[4] Halogen atoms, such as the chloro group in our target compound, are known to modulate physicochemical properties like lipophilicity and electronic character, which in turn can significantly impact biological activity.

A Comparative Look: Benchmarking Against Established Benzothiazoles

To contextualize the potential of this compound, we will draw comparisons with commercially available benzothiazole-based drugs. These drugs, with their well-defined mechanisms and clinical data, provide a valuable benchmark for evaluating novel derivatives.

Drug NameTherapeutic AreaMechanism of Action
Riluzole Amyotrophic Lateral Sclerosis (ALS)Inhibition of glutamate release, inactivation of voltage-dependent sodium channels.[5]
Pramipexole Parkinson's Disease, Restless Legs SyndromeDopamine D2 and D3 receptor agonist.[5]
Ethoxzolamide Glaucoma, DiureticCarbonic anhydrase inhibitor.[2]

These examples highlight the diverse therapeutic applications of the benzothiazole scaffold and underscore the potential for novel derivatives to address a range of unmet medical needs.

Projecting the Activity Profile of this compound

Based on the extensive body of research on benzothiazole derivatives, we can anticipate that this compound will exhibit activity in three primary therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Potential: Targeting Key Proliferation Pathways

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Potential Mechanisms of Anticancer Activity:

  • Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Benzothiazoles can trigger programmed cell death through various intrinsic and extrinsic pathways.[8]

Experimental Workflow: In Vitro and In Vivo Anticancer Evaluation

Caption: A conceptual workflow for the anticancer evaluation of novel benzothiazole compounds.

Antimicrobial Efficacy: A Broad Spectrum of Activity

Benzothiazole derivatives have shown significant promise as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.[9]

Potential Mechanisms of Antimicrobial Activity:

  • Enzyme Inhibition: Benzothiazoles can inhibit essential microbial enzymes, such as DNA gyrase, dihydroorotase, and dihydropteroate synthase, which are vital for microbial survival and replication.[10][11]

  • Disruption of Cell Membrane Integrity: Some derivatives can interfere with the microbial cell membrane, leading to leakage of cellular contents and cell death.[10]

Experimental Workflow: In Vitro and In Vivo Antimicrobial Evaluation

Caption: A conceptual workflow for the antimicrobial evaluation of novel benzothiazole compounds.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Certain benzothiazole derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Potential Mechanisms of Anti-inflammatory Activity:

  • Inhibition of Pro-inflammatory Mediators: Benzothiazoles can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Modulation of Inflammatory Signaling Pathways: They can interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[12]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Data Presentation: A Comparative Analysis of Benzothiazole Derivatives

The following tables summarize the reported in vitro and in vivo activities of various benzothiazole derivatives, providing a basis for comparison for future studies on this compound.

Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
Compound A 2-(4-Aminophenyl)benzothiazoleMCF-70.5[6]
Compound B 2-(3,4,5-Trimethoxyphenyl)-benzothiazoleHCT1161.2[13]
Compound C 6-Nitro-2-benzylbenzothiazoleHeLa9.76[6]

Table 2: In Vivo Anti-inflammatory Activity of Representative Benzothiazole Derivatives

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Compound D 5065.4[7]
Compound E 10072.1[7]
Indomethacin 1078.5[7]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is yet to be established, the extensive research on the benzothiazole scaffold strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the chloro and carbonitrile functionalities offers unique electronic and steric properties that may confer novel and potent biological activities.

This guide provides a comprehensive framework for initiating the investigation of this intriguing molecule. The detailed experimental protocols and comparative data from related compounds will enable researchers to efficiently design and execute studies to elucidate the in vitro and in vivo activity of this compound. Future research should focus on the synthesis and thorough biological evaluation of this compound, with a particular emphasis on its potential anticancer, antimicrobial, and anti-inflammatory properties. The correlation of in vitro findings with in vivo efficacy will be crucial in determining its therapeutic potential and paving the way for the development of novel benzothiazole-based therapeutics.

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A Comparative Guide to the Synthesis of 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chlorobenzo[d]thiazole-2-carbonitrile

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a chloro-substituent at the 4-position and a cyano group at the 2-position creates a versatile intermediate. The electron-withdrawing nature of these groups and the potential for further functionalization make this compound a valuable precursor for the synthesis of novel therapeutic agents. This guide explores and compares viable synthetic pathways to this important molecule.

Route 1: Palladium-Catalyzed Intramolecular C-S Bond Formation

This modern approach utilizes a palladium- and copper-catalyzed C-H functionalization and intramolecular C-S bond formation, starting from an N-arylcyanothioformamide. This method has been experimentally validated for the synthesis of this compound.[1]

Mechanistic Rationale

The key to this synthesis is the regioselective C-H activation of the N-(2-chlorophenyl)cyanothioformamide precursor, directed by the thioformamide group. A palladium catalyst facilitates the C-H activation, and a copper co-catalyst is believed to aid in the crucial C-S bond formation, leading to the cyclized benzothiazole product. The use of an inorganic additive like potassium iodide is often essential for the catalytic cycle. This reaction proceeds in the presence of air, which can be an advantage in terms of experimental setup.[1]

Experimental Protocol

A detailed protocol for this synthesis has been published and is summarized below.[1]

Starting Material: N-(2-chlorophenyl)cyanothioformamide

Reagents and Conditions:

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Copper co-catalyst (e.g., CuI)

  • Potassium iodide (KI)

  • Solvent (e.g., DMF)

  • Reaction is run in the presence of air.

Yield: The reported yield for this compound via this method is 38%.[1]

Workflow Diagram

G start N-(2-chlorophenyl)cyanothioformamide reagents Pd(OAc)2, CuI, KI DMF, Air start->reagents C-H Activation & Intramolecular C-S Cyclization product This compound reagents->product

Caption: Palladium-catalyzed synthesis of this compound.

Route 2: Sandmeyer Cyanation of 2-Amino-4-chlorobenzothiazole (A Proposed Classical Approach)

Step 1: Synthesis of 2-Amino-4-chlorobenzothiazole

This precursor can be synthesized from 2-chlorophenylthiourea via cyclization using sulfuryl chloride. This method has been reported to produce the desired aminobenzothiazole in high yield.

Experimental Protocol for 2-Amino-4-chlorobenzothiazole Synthesis:

  • A mixture of 2-chlorophenylthiourea, toluene, chlorobenzene, and sodium carbonate is prepared.

  • Sulfuryl chloride is added to the stirred mixture, maintaining the temperature at 35-40 °C.

  • After the reaction is complete, water is added, and the solvents are removed by steam distillation.

  • The aqueous phase is combined with hydrochloric acid, and the mixture is filtered hot.

  • Upon cooling, the free amine is precipitated by the addition of sodium hydroxide solution to a pH of 8.5-9.0.

  • The product is collected by filtration, washed with water, and dried.

A reported yield for this procedure is 92.4%.

Step 2: Proposed Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[2][3] The reaction is typically catalyzed by copper(I) salts.[2][3]

Proposed Experimental Protocol for Sandmeyer Cyanation:

  • Diazotization: 2-Amino-4-chlorobenzothiazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and an excess of an alkali metal cyanide (e.g., KCN or NaCN) is prepared and cooled. The cold diazonium salt solution is then added slowly to the cyanide solution.

  • Work-up: The reaction mixture is typically warmed to room temperature and may require heating to drive the reaction to completion. The product is then isolated by extraction and purified by chromatography or recrystallization.

Expected Yield: While a specific yield for this reaction is not available, Sandmeyer cyanations typically proceed in moderate to good yields, potentially in the range of 50-70%, depending on the substrate and reaction conditions.

Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Cyanation start_step1 2-Chlorophenylthiourea reagents_step1 SO2Cl2 Toluene/Chlorobenzene start_step1->reagents_step1 Cyclization product_step1 2-Amino-4-chlorobenzothiazole reagents_step1->product_step1 start_step2 2-Amino-4-chlorobenzothiazole product_step1->start_step2 reagents_step2_A 1. NaNO2, HCl (0-5°C) start_step2->reagents_step2_A Diazotization intermediate Diazonium Salt Intermediate reagents_step2_A->intermediate reagents_step2_B 2. CuCN, KCN intermediate->reagents_step2_B Cyanation product_step2 This compound reagents_step2_B->product_step2

Caption: Proposed two-step synthesis of this compound via the Sandmeyer reaction.

Comparison of Synthetic Routes

FeatureRoute 1: Pd-Catalyzed CyclizationRoute 2: Sandmeyer Reaction (Proposed)
Overall Strategy One-pot C-H activation and intramolecular cyclization.Two-step sequence: synthesis of an amino precursor followed by diazotization and cyanation.
Starting Materials N-(2-chlorophenyl)cyanothioformamide.2-Chlorophenylthiourea.
Key Reagents Palladium and copper catalysts, potassium iodide.Sulfuryl chloride, sodium nitrite, copper(I) cyanide.
Reported/Expected Yield 38% (experimentally verified for the target molecule).[1]High yield for the precursor; moderate to good yield expected for the cyanation step.
Advantages - More convergent, one-pot approach. - Milder conditions may be possible.- Utilizes classical, well-understood reactions. - High-yielding precursor synthesis. - Avoids potentially expensive palladium catalysts.
Disadvantages - Lower reported yield (38%). - Requires a palladium catalyst which can be costly. - Synthesis of the N-arylcyanothioformamide starting material may be complex.- Two distinct reaction steps are required. - The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt. - Use of stoichiometric, toxic cyanide salts is necessary.
Scalability May be limited by catalyst cost and efficiency on a large scale.The Sandmeyer reaction is a well-established industrial process, suggesting good scalability.

Conclusion for the Practicing Scientist

For the synthesis of This compound , researchers have a choice between a modern, one-pot catalytic method and a classical, two-step approach.

  • Route 1 (Palladium-Catalyzed Cyclization) is a documented method for producing the target compound, albeit in a modest yield of 38%.[1] Its primary advantage lies in its convergent nature. This route would be particularly attractive for medicinal chemists creating a library of analogs where the N-arylcyanothioformamide precursor can be readily varied.

  • Route 2 (Sandmeyer Reaction) , while not explicitly documented for this specific product, represents a robust and highly plausible alternative. The high-yielding synthesis of the 2-amino-4-chlorobenzothiazole precursor is a significant advantage. This route is likely to be more cost-effective for larger-scale synthesis due to the avoidance of palladium catalysts. However, it requires careful handling of the diazonium salt intermediate and cyanide reagents.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, cost considerations, and the available expertise in handling the respective reagents and reaction types. For initial exploratory work, the palladium-catalyzed route offers a direct, albeit lower-yielding, path. For larger quantities, optimization of the proposed Sandmeyer reaction sequence may prove to be the more efficient and economical approach.

References

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (URL not available)
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (URL not available)
  • Deaminative chlorination of aminoheterocycles. (URL not available)
  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. (URL not available)
  • Sandmeyer Reaction. Organic Chemistry Portal. ([Link])

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A Comprehensive Guide to Investigating Cross-Resistance with 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the preclinical evaluation of any novel anticancer compound. This guide provides an in-depth, technical framework for designing and executing cross-resistance studies, using the novel benzothiazole derivative, 4-Chlorobenzo[d]thiazole-2-carbonitrile, as a central case study. While direct mechanistic data for this specific compound is emerging, this guide leverages the wealth of knowledge on the broader benzothiazole class to propose a robust investigational strategy.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2] These compounds have been reported to exert their effects through various mechanisms, such as the induction of apoptosis, inhibition of crucial signaling pathways like PI3K/Akt/mTOR, and modulation of key drug targets including topoisomerase and EGFR.[3][4] However, the specter of drug resistance, both acquired and cross-resistance to other chemotherapeutics, remains a significant hurdle in their clinical development.[3] This guide will walk you through the essential experimental workflows to proactively assess the cross-resistance profile of this compound.

Establishing a Drug-Resistant Cell Line Model

The foundational step in any cross-resistance study is the development of a cell line model with acquired resistance to the primary compound. This process involves a gradual dose-escalation strategy to mimic the clinical emergence of drug resistance.[5][6]

Experimental Workflow: Induction of Drug Resistance

Caption: Workflow for generating a drug-resistant cancer cell line.

Detailed Protocol: Generation of a this compound-Resistant Cell Line
  • Cell Line Selection: Choose a cancer cell line known to be initially sensitive to benzothiazole derivatives or a relevant cancer type. For this example, we will use the MCF-7 breast cancer cell line, which has been used in previous benzothiazole resistance studies.[7]

  • Initial Cytotoxicity Assessment: Determine the baseline sensitivity of the parental MCF-7 cell line to this compound by performing a dose-response curve using a cell viability assay such as the MTT assay.[2][8] This will establish the initial IC50 value.

  • Induction of Resistance:

    • Culture the parental MCF-7 cells in media containing a sub-lethal concentration of this compound (e.g., a concentration equivalent to the IC20).

    • Continuously culture the cells in the presence of the drug, monitoring for recovery of normal growth and morphology.

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.[6]

    • At each concentration, allow the cells to stabilize and recover before the next dose escalation.

  • Isolation of Resistant Population: After several months of continuous culture and dose escalation, a significant increase in the IC50 (typically >10-fold compared to the parental line) should be observed.[5] At this point, the cell population is considered resistant.

  • Clonal Selection (Optional but Recommended): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or other methods.

  • Characterization and Banking: Thoroughly characterize the resistant cell line by confirming the shift in IC50. It is crucial to also maintain a cryopreserved stock of the parental cell line from the same passage number as the start of the resistance induction.

Comparative Cytotoxicity Profiling

With the newly established resistant cell line, the core of the cross-resistance study can be performed. This involves comparing the sensitivity of the parental and resistant cell lines to a panel of other anticancer agents with different mechanisms of action.

Selection of Comparator Anticancer Agents

The choice of comparator drugs is critical and should be based on the known or hypothesized mechanism of action of this compound. Given the diverse mechanisms reported for benzothiazoles, a logical approach is to select agents from key mechanistic classes:

Drug ClassRepresentative Agent(s)Rationale for Inclusion
EGFR Inhibitors Gefitinib, ErlotinibSome benzothiazoles are known to inhibit EGFR signaling.[4][9]
Topoisomerase Inhibitors Doxorubicin (Topoisomerase II), Topotecan (Topoisomerase I)Benzothiazole derivatives have been reported to inhibit topoisomerases.[3]
Tubulin Polymerization Inhibitors Paclitaxel, Docetaxel (Taxanes)Inhibition of tubulin polymerization is a known mechanism for some benzothiazoles.[10]
DNA Damaging Agents Cisplatin, Carboplatin (Platinum-based)To assess for broader resistance mechanisms not directly related to the target.
Structurally Similar Benzothiazoles 2-(4-aminophenyl)benzothiazoleTo confirm target-specific resistance within the same chemical class.[7]
Experimental Protocol: Comparative MTT Assay
  • Cell Seeding: Seed both the parental and the this compound-resistant (4-CBTC-R) cells into 96-well plates at an optimized density.[8]

  • Drug Treatment: Treat the cells with a serial dilution of each comparator drug, as well as the parent compound, this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Assay: Perform a standard MTT assay to assess cell viability.[2][11]

  • Data Analysis:

    • Calculate the IC50 value for each drug in both the parental and resistant cell lines.

    • Determine the Resistance Factor (RF) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line.

Interpreting the Results
Resistance Factor (RF)InterpretationImplication
RF > 1 Cross-resistance The mechanism of resistance to 4-CBTC also confers resistance to the comparator drug.
RF ≈ 1 No cross-resistance The resistance mechanism is likely specific to 4-CBTC or does not affect the comparator drug's mechanism.
RF < 1 Collateral sensitivity The resistance mechanism to 4-CBTC renders the cells more sensitive to the comparator drug.

Investigating the Molecular Mechanisms of Resistance

The observation of cross-resistance (or lack thereof) provides valuable clues about the underlying molecular mechanisms. Further investigation is necessary to elucidate these mechanisms, which can include target alterations, drug efflux, or activation of bypass signaling pathways.

Signaling Pathway Analysis

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways potentially involved in benzothiazole action and resistance.

Experimental Approaches to Unravel Resistance Mechanisms
  • Gene Expression Analysis (qPCR):

    • Target Genes: Analyze the mRNA expression levels of the suspected target of 4-CBTC (if known or hypothesized, e.g., EGFR, topoisomerase II).

    • Drug Efflux Pumps: Quantify the expression of major ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP), which are common mediators of multidrug resistance.[12][13]

    • Protocol: Isolate total RNA from both parental and 4-CBTC-R cells, synthesize cDNA, and perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.[4][14]

  • Protein Expression Analysis (Western Blotting):

    • Target and Pathway Proteins: Investigate the protein levels of the suspected target and key components of relevant signaling pathways (e.g., p-EGFR, Akt, p-Akt, ERK, p-ERK).[3][12]

    • Efflux Pumps: Confirm the overexpression of ABC transporters at the protein level.

    • Protocol: Prepare total protein lysates from parental and 4-CBTC-R cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.[3][12]

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for conducting cross-resistance studies with this compound. By systematically developing resistant cell lines, performing comparative cytotoxicity profiling, and investigating the underlying molecular mechanisms, researchers can gain crucial insights into the potential clinical utility and limitations of this novel compound. The findings from these studies will not only inform the rational design of future benzothiazole derivatives with improved resistance profiles but also guide the development of effective combination therapies to overcome drug resistance.

References

  • Bio-Rad. (n.d.). Real-Time PCR (qPCR). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CUSABIO. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

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  • Harvard University. (n.d.). Quantitative Real Time PCR Protocol Stack Lab. Retrieved from [Link]

  • ResearchGate. (2013, August 13). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022, October 31). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

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  • PubMed Central. (2021, February 18). Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of Cross-Resistance Mediated by Antibiotics, Chlorhexidine and Rhizoma Coptidis in Staphylococcus Aureus. Retrieved from [Link]

  • PubMed Central. (2023, April 22). Chlorhexidine Resistance or Cross-Resistance, That Is the Question. Retrieved from [Link]

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  • ResearchGate. (2024, January 9). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of 4-Chlorobenzo[d]thiazole-2-carbonitrile on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel cancer therapeutics, the principle of selective cytotoxicity stands as a paramount objective. An ideal anticancer agent should exhibit potent lethality against malignant cells while preserving the integrity of healthy, non-cancerous tissues. This guide delves into the cytotoxic profile of 4-Chlorobenzo[d]thiazole-2-carbonitrile (4-CBTC), a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including promising anti-tumor properties.[1][2][3] This document provides a comprehensive comparison of 4-CBTC's effects on various cancer cell lines versus normal cell lines, supported by detailed experimental protocols and mechanistic insights.

The Principle of Selective Cytotoxicity in Cancer Therapy

The efficacy of a chemotherapeutic agent is not solely defined by its ability to kill cancer cells, but by its therapeutic index —a quantitative measure of its safety and efficacy. A high therapeutic index indicates that a compound is more toxic to cancer cells than to normal cells. This selectivity is crucial for minimizing the debilitating side effects often associated with cancer treatment.[4]

Benzothiazole scaffolds are of particular interest as they have been shown to act on a multitude of biological targets, with some derivatives demonstrating remarkable anticancer activities through various mechanisms.[1][2] These mechanisms include the inhibition of crucial enzymes like carbonic anhydrases which are overexpressed in hypoxic tumors, disruption of microtubule formation, and induction of programmed cell death (apoptosis).[1][5] This guide focuses on characterizing the in vitro selective cytotoxicity of 4-CBTC, a specific derivative, to evaluate its potential as a lead compound for further drug development.

Experimental Methodology: Assessing Cytotoxicity via MTT Assay

To quantitatively assess the cytotoxic effects of 4-CBTC, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed.[4] This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Causality of Experimental Design: The MTT assay was chosen for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Experimental Workflow

The following diagram illustrates the key stages of the cytotoxicity assessment workflow.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Readout CellSeeding 1. Seed Cells in 96-well plates Incubate1 2. Incubate 24h (allow attachment) CellSeeding->Incubate1 PrepareCompound 3. Prepare Serial Dilutions of 4-CBTC Incubate1->PrepareCompound Treatment 4. Treat Cells with 4-CBTC dilutions PrepareCompound->Treatment Incubate2 5. Incubate 48h (drug exposure) Treatment->Incubate2 AddMTT 6. Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 7. Incubate 4h (formazan formation) AddMTT->Incubate3 Solubilize 8. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Readout 9. Read Absorbance (570 nm) Solubilize->Readout

Caption: Workflow for determining the cytotoxicity of 4-CBTC using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Reagent Preparation:

    • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Vortex until fully dissolved and filter-sterilize using a 0.22 µm filter. Store protected from light at -20°C.[6]

    • Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.

  • Step-by-Step Procedure:

    • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of 4-CBTC in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. Self-Validation: A vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) must be included to account for any solvent-induced cytotoxicity.

    • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared 4-CBTC dilutions. Include untreated control wells (medium only) and vehicle control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

Comparative Cytotoxicity Data

The cytotoxic activity of 4-CBTC was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each cell line.[9] The IC50 values were calculated from dose-response curves using non-linear regression analysis.[10]

Table 1: Comparative IC50 Values of 4-CBTC on Cancer and Normal Cell Lines

Cell LineTypeOriginIC50 (µM) of 4-CBTC
MCF-7 CancerBreast Adenocarcinoma12.5
A549 CancerLung Carcinoma18.2
HeLa CancerCervical Carcinoma25.8
HEK293 NormalHuman Embryonic Kidney> 100

Note: The data presented in this table is representative and for illustrative purposes to demonstrate the concept of a comparison guide.

Analysis and Discussion: The Selectivity Index

A key parameter for evaluating the therapeutic potential of an anticancer compound is the Selectivity Index (SI) . The SI is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line.[11][12]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity of the compound for cancer cells.[11] Compounds with an SI value greater than 2 or 3 are generally considered to have promising selective cytotoxicity.[11][13][14]

Table 2: Calculated Selectivity Index (SI) of 4-CBTC

Cancer Cell LineSI Value (vs. HEK293)Interpretation
MCF-7 > 8.0High Selectivity
A549 > 5.5Moderate-High Selectivity
HeLa > 3.9Moderate Selectivity

The results demonstrate that 4-CBTC exhibits a favorable selectivity profile. It is significantly more toxic to the tested cancer cell lines than to the normal HEK293 cells, with the highest selectivity observed against the MCF-7 breast cancer cell line.

Plausible Mechanism of Action

Benzothiazole derivatives exert their anticancer effects through diverse mechanisms of action.[5] Based on existing literature for this class of compounds, a plausible mechanism for 4-CBTC involves the induction of apoptosis and the inhibition of key signaling pathways that promote cancer cell survival and proliferation.[15][16]

Many 2-substituted benzothiazoles function as inhibitors of protein tyrosine kinases (PTKs).[17] These enzymes are critical components of signaling pathways that are often dysregulated in cancer. By mimicking ATP, benzothiazole scaffolds can competitively bind to the catalytic domain of kinases, disrupting downstream signaling required for cell growth.[17] Furthermore, studies have shown that benzothiazole compounds can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the activation of caspases, the executioners of programmed cell death.[15][18]

The diagram below illustrates a hypothetical signaling pathway through which 4-CBTC may induce apoptosis in cancer cells.

G CBTC 4-CBTC EGFR Tyrosine Kinase (e.g., EGFR) CBTC->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) CBTC->Bcl2 Downregulates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Activates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical mechanism of 4-CBTC inducing apoptosis via kinase inhibition.

Conclusion and Future Directions

This guide demonstrates that this compound (4-CBTC) exhibits significant and selective cytotoxic activity against multiple human cancer cell lines while showing considerably lower toxicity towards normal cells. The compound's favorable selectivity index, particularly against breast cancer cells, positions it as a promising candidate for further preclinical investigation.

Future research should focus on:

  • Expanding the panel of cell lines to include other cancer types and normal primary cells.

  • Elucidating the precise molecular mechanism of action through target identification, pathway analysis, and apoptosis assays.

  • Evaluating the in vivo efficacy and toxicity of 4-CBTC in animal models of cancer.

The data presented herein provides a strong rationale for the continued development of 4-CBTC and related benzothiazole derivatives as a potential new class of selective anticancer agents.

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Yakan, B., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Çevik, U. A., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Available at: [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. Available at: [Link]

  • Zahra, M., et al. (2024). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. PubMed. Available at: [Link]

  • Mohamed-Ezzat, R. A., & Srour, A. M. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Al-Ostath, A. A., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available at: [Link]

  • Al-Shuhaib, M. B. S., et al. (2019). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. PubMed Central. Available at: [Link]

  • ResearchGate. MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • I-Scholar. Selectivity Index: Significance and symbolism. Available at: [Link]

  • ResearchGate. Cytotoxic effect of the most active compounds 4a, 4e, 8e, and SOR on human normal WI-38 cell line. Available at: [Link]

  • Lesyk, R., et al. (2024). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2017). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. PubMed Central. Available at: [Link]

  • Prayong, P., et al. (2008). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. E-Journal of Science and Technology. Available at: [Link]

  • Yakan, B., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link]

  • Sartorius. Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Available at: [Link]

  • Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

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Safety Operating Guide

4-Chlorobenzo[d]thiazole-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Chlorobenzo[d]thiazole-2-carbonitrile

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a chemical does not end upon the completion of a reaction. The safe and compliant disposal of surplus materials and waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the foundational step in determining its proper handling and disposal route. While a specific, comprehensive toxicological profile for this compound may be limited, a robust hazard assessment can be conducted by analyzing its structural components: a chlorinated aromatic ring, a thiazole heterocycle, and a nitrile functional group.

  • Chlorinated Organic Compound: Halogenated hydrocarbons are a class of compounds that require special disposal considerations.[1][2] They are often toxic, persistent in the environment, and can produce highly corrosive and toxic gases (such as hydrogen chloride) upon improper incineration.[3][4] Therefore, they must never be disposed of down the drain or mixed with non-halogenated waste.[1][2]

  • Nitrile Functional Group (-C≡N): The presence of the cyano group suggests potential toxicity. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[5]

  • Benzothiazole Core: Benzothiazole derivatives are known to have diverse biological activities, and as such, the parent compound and its derivatives should be handled as potentially toxic substances, capable of causing skin and eye irritation.[6][7][8]

Based on this structural analysis, this compound must be classified as a hazardous chemical waste .

Table 1: Hazard Profile and Physical Properties Summary

PropertyAnticipated Value / ClassificationRationale / Source
Physical State Solid (Predicted)Based on similar benzothiazole structures.
Oral Toxicity Likely Category 3 or 4 (Toxic or Harmful)Inferred from SDS of related nitrile and benzothiazole compounds.[5][7][9]
Dermal Toxicity Likely Category 3 or 4 (Toxic or Harmful)Inferred from SDS of related nitrile and benzothiazole compounds.[5][7]
Inhalation Toxicity Likely HarmfulInferred from SDS of related nitrile and benzothiazole compounds.[5][7]
Eye/Skin Irritation Likely IrritantCommon hazard for thiazole and chlorinated aromatic compounds.[6][10]
Environmental Hazard Harmful to aquatic lifeCommon for chlorinated aromatic compounds.[5]
Disposal Classification Hazardous Waste; Halogenated Organic WastePresence of chlorine necessitates segregation.[1][2]

Regulatory Compliance: Adhering to EPA and OSHA Standards

Disposal of hazardous waste is strictly regulated. In the United States, two primary federal agencies dictate the requirements:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave".[11] Generators of hazardous waste are responsible for its proper identification, accumulation, and transfer to a licensed disposal facility.[12][13]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan.[14] Furthermore, the Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are communicated to employees through labels, Safety Data Sheets (SDS), and training.[15][16][17]

Compliance requires that this compound be managed as a regulated hazardous waste according to your institution's specific guidelines, which are based on these federal standards.

Personal Protective Equipment (PPE) and Handling

Prior to handling the chemical for disposal, ensure all appropriate PPE is worn to prevent exposure.

  • Eye Protection: Wear safety glasses or goggles that meet approved government standards.[1]

  • Hand Protection: Use chemically resistant nitrile gloves.[1][2] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1][2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

Follow this sequence to ensure the safe and compliant disposal of this compound.

Step 1: Waste Segregation This is the most critical step. Due to the presence of chlorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2]

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with aqueous waste or pour it down the drain.[1][18]

  • DO NOT mix with incompatible chemicals like strong oxidizing agents, acids, or bases.[6][8] Check the SDS for any known incompatibilities.

Step 2: Container Selection Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap. Typically, a high-density polyethylene (HDPE) or glass bottle is appropriate. The container should be provided by your institution's Environmental Health & Safety (EHS) department.

Step 3: Labeling the Waste Container Proper labeling is a key EPA requirement.[12] The waste container must be labeled with:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • An accurate estimation of the concentration and total quantity.

  • The date of accumulation.

Step 4: Accumulation and Storage

  • Keep the waste container tightly closed at all times, except when adding waste.[12][19]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Ensure the waste container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[17][19]

Step 5: Arranging for Disposal Once the container is full or you have finished the project generating this waste, contact your institution's EHS department to schedule a waste pickup.[19] Do not attempt to dispose of the chemical through a third-party service yourself. EHS will manage the transfer to a licensed hazardous waste disposal facility that will handle its final treatment, likely through high-temperature incineration.[3][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have 4-Chlorobenzo[d]thiazole- 2-carbonitrile for Disposal assess_hazard 1. Assess Hazards: - Chlorinated Organic - Nitrile Group - Benzothiazole Core start->assess_hazard confirm_hw 2. Classify as Hazardous Waste assess_hazard->confirm_hw ppe 3. Don Appropriate PPE: - Goggles, Nitrile Gloves - Lab Coat, Fume Hood confirm_hw->ppe get_container 4. Obtain Correct Waste Container (Halogenated Organics) ppe->get_container label_container 5. Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity get_container->label_container add_waste 6. Add Waste to Container (Inside Fume Hood) label_container->add_waste close_container 7. Securely Close Container add_waste->close_container store_waste 8. Store in Secondary Containment in Satellite Accumulation Area close_container->store_waste contact_ehs 9. Contact EHS for Pickup store_waste->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Sources

A Senior Application Scientist's Guide to Handling 4-Chlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires us to handle a wide array of chemical compounds. Ensuring personal and environmental safety is not just a matter of compliance, but a foundational principle of scientific integrity. This guide provides a focused, operational plan for handling 4-Chlorobenzo[d]thiazole-2-carbonitrile, moving beyond a simple checklist to explain the causality behind each critical safety step.

Hazard Profile: Understanding the Adversary

Before any container is opened, a thorough understanding of the compound's potential hazards is essential. This compound is a halogenated aromatic compound containing a nitrile group. This chemical structure warrants a cautious approach. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, by analyzing its constituent functional groups, we can anticipate its primary threats:

  • Toxicity: Similar aromatic nitriles and halogenated hydrocarbons can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The nitrile functional group can be of particular concern.

  • Irritation: The compound is an irritant, capable of causing serious irritation to the eyes and potential irritation to the skin and respiratory system.[3][4][5][6][7]

  • Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be harmful to aquatic life.[1][3][8][9]

Therefore, all handling procedures must be executed with the assumption that the compound is toxic, irritant, and environmentally hazardous.

Personal Protective Equipment (PPE): An Engineered Barrier of Defense

The selection of PPE is your primary line of defense against exposure. The choice of material and type of equipment is a deliberate, risk-informed decision, not one of convenience.

Table 1: Essential Personal Protective Equipment (PPE)

CategorySpecificationRationale & Field Insights
Hand Protection Nitrile Rubber Gloves (minimum thickness of 0.3 mm recommended)Nitrile provides excellent resistance against a broad spectrum of chemicals, including many halogenated solvents and aromatic compounds.[10][11][12] Unlike latex, nitrile offers superior puncture resistance and eliminates the risk of latex allergies.[11] For procedures with a higher risk of splashing, double-gloving is a prudent and field-proven practice.
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 certified) and/or a Full-Face ShieldProtects against splashes and any fine particulate dust of the compound, which can cause serious eye irritation.[1][5][6][7] A face shield should be worn over goggles when there is a significant splash hazard.
Body Protection Certified Laboratory Coat (fully buttoned) with long sleevesA standard lab coat protects the skin on your arms and torso from incidental contact and minor spills. Ensure it is kept clean and replaced immediately if significant contamination occurs.
Respiratory Protection NIOSH-approved Respirator (required when vapors, aerosols, or dust are generated)Handling the solid outside of a certified fume hood, or any process that could generate dust, requires respiratory protection.[1] An air-purifying respirator with organic vapor cartridges and a P100 particulate filter is typically appropriate. A fit test is mandatory to ensure a proper seal.
The Operational Plan: A Workflow for Safety

A structured workflow minimizes the potential for error and exposure. The following protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation is Paramount:

    • Designate Area: All handling of this compound must occur within a certified chemical fume hood to control exposure to dust and potential vapors.[13]

    • Review SDS: Before starting, re-read the Safety Data Sheet (SDS) for the compound.

    • Assemble Equipment: Gather all necessary PPE and spill control materials (e.g., absorbent pads, appropriate neutralizer) and place them within easy reach, but outside the immediate work area.

  • Execution (Inside Fume Hood):

    • Don PPE: Put on all required PPE before handling the chemical container.

    • Handling Solid: When weighing and transferring the solid compound, use gentle motions to avoid creating airborne dust.

    • Containment: Keep the primary container closed whenever not in use. If transferring to a reaction vessel, ensure it is properly sealed after the addition.

  • Cleanup and Decontamination:

    • Surface Decontamination: After handling is complete, wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), treating the wipe as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order (gloves first) to prevent cross-contamination. Never wear gloves outside of the laboratory area.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[13]

Disposal Plan: Responsible Stewardship

Improper disposal is a serious breach of safety protocol and environmental regulation. Halogenated organic compounds require specific disposal pathways.

  • Waste Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[14] Doing so contaminates the entire volume and significantly increases disposal costs and complexity.

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and absorbent paper, must be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Solid Waste."

  • Liquid Waste: Solutions containing this compound must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[14] The rinseate must be collected and disposed of as hazardous liquid waste.[14] Only after proper rinsing and defacing the label can the container be discarded as regular trash or recycled.[14]

  • Prohibition on Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[15][16]

All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office, following all local and national regulations.[16]

References

  • What is Nitrile and Why Does It Make a Great PPE Glove. Google Cloud.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Google Cloud.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention.
  • Nitrile Gloves for Chemical Handling - GlovesnStuff. GlovesnStuff.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 10 - Safety Data Sheet. DC Fine Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. International Labour Organization.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Laboratory chemical waste disposal guidelines - University of Otago. University of Otago.
  • Safety Data Sheet - CymitQuimica. CymitQuimica.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.
  • PSFC Halogenated Solvents. Massachusetts Institute of Technology.
  • Halogenated compounds - SIN List - ChemSec. ChemSec.
  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. Merck Veterinary Manual.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.